2-Methylquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLQFMTPYHZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202802 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54408-50-3 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Methylquinolin-5-amine
Foreword: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a cornerstone for the development of therapeutics, dyes, and functional materials. Within this esteemed class of heterocycles, 2-Methylquinolin-5-amine (also known as 5-Amino-2-methylquinoline or 5-aminoquinaldine) emerges as a particularly valuable intermediate.[1] The strategic placement of a nucleophilic amino group at the C-5 position and a reactive methyl group at the C-2 position provides synthetic handles for extensive functionalization. This guide offers an in-depth exploration of a robust synthetic pathway to this molecule, coupled with a rigorous analytical framework for its characterization, designed for researchers and drug development professionals.
Retrosynthetic Analysis and Strategic Selection of Synthesis Pathway
The construction of the quinoline core can be achieved through several classic named reactions, including the Skraup, Friedländer, and Doebner-von Miller syntheses.[2][3][4][5]
-
Skraup Synthesis: Involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. While effective for unsubstituted quinolines, the harsh, high-temperature acidic conditions can be detrimental to sensitive functional groups and often lead to undesired side products.[3][6]
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][7][8][9] The primary limitation is the availability and stability of the required 2-aminoaryl carbonyl precursors.
-
Doebner-von Miller Reaction: This method is a highly versatile modification of the Skraup synthesis, reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[10][11][12] Its major advantage is the ability to directly install substituents onto the newly formed pyridine ring, making it the most strategically sound choice for the synthesis of this compound.
For this guide, we will focus on the Doebner-von Miller pathway. The reaction leverages an acid-catalyzed reaction between an aniline and an α,β-unsaturated carbonyl compound to yield the quinoline product.[11] The primary challenge in this synthesis is the acid-catalyzed polymerization of the carbonyl starting material, which often results in significant tar formation and reduced yields.[3][13] Our protocol is optimized to mitigate this issue.
Logical Workflow for Synthesis and Verification
The overall process is designed as a self-validating workflow, where each stage provides the necessary input for the next, culminating in a fully characterized and pure final product.
Caption: Overall Experimental Workflow.
Detailed Experimental Protocol: Doebner-von Miller Synthesis
This protocol details the synthesis of this compound from m-phenylenediamine and crotonaldehyde. The gradual addition of the α,β-unsaturated aldehyde is a critical parameter to minimize polymerization and maximize the yield of the desired product.[13]
Materials and Reagents:
-
m-Phenylenediamine (Benzene-1,3-diamine)
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
Toluene
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine m-phenylenediamine (1.0 eq) and 6 M hydrochloric acid (4.0 eq). Heat the resulting solution to a gentle reflux (approx. 100-105 °C) with vigorous stirring.
-
Reactant Addition: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene. Add this solution dropwise to the refluxing reaction mixture over a period of 2 hours. This slow addition is crucial to maintain a low instantaneous concentration of crotonaldehyde, thereby favoring the desired cyclization over self-polymerization.[13]
-
Reaction Monitoring: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction's progress by periodically taking aliquots, neutralizing them, extracting with DCM, and analyzing via Thin Layer Chromatography (TLC). The disappearance of the m-phenylenediamine spot indicates reaction completion.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly neutralize the acidic mixture by adding 10 M NaOH solution until the pH is approximately 9-10. This step must be performed carefully in a fume hood due to the exothermic nature of the neutralization.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
-
-
Purification:
-
Column Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient elution system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing to 70:30) is typically effective for separating the product from nonpolar impurities and baseline tar.
-
Recrystallization: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent in vacuo. Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford this compound as a purified solid.
-
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques provide a comprehensive analytical profile.
Molecular Structure
Caption: Structure of this compound.
Spectroscopic and Physical Data
The expected data from various analytical techniques are summarized below. This table serves as a benchmark for verifying the successful synthesis of the target compound.
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~7.5-7.0 ppm (m, 3H, Ar-H), ~6.8 ppm (d, 1H, Ar-H), ~4.5 ppm (br s, 2H, -NH₂), ~2.7 ppm (s, 3H, -CH₃) |
| ¹³C NMR | Chemical Shift (δ) | ~158 (C2), ~148 (C8a), ~146 (C5), ~136 (C4), ~129 (C7), ~125 (C4a), ~121 (C3), ~115 (C6), ~110 (C8), ~25 (CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 (N-H stretch, two bands for primary amine), 3100-3000 (Aromatic C-H stretch), 1620-1580 (N-H bend), 1335-1250 (Aromatic C-N stretch)[14][15] |
| Mass Spectrometry | Mass-to-Charge (m/z) | Molecular Ion [M]⁺ at m/z 158. The molecular weight is an even number, consistent with the nitrogen rule for a compound containing two nitrogen atoms.[1][16] |
| Physical Property | Melting Point | 117-118 °C[1][17] |
Analysis of Spectroscopic Data
-
NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group protons as a sharp singlet around 2.7 ppm. The aromatic region will be complex due to the substitution pattern, but should integrate to four protons. The amine protons will appear as a broad singlet, the chemical shift of which can be concentration-dependent. The ¹³C NMR provides confirmation of the ten unique carbon environments in the molecule.
-
IR Spectroscopy: The most diagnostic feature in the IR spectrum is the presence of two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, which is a hallmark of a primary amine.[14][18] The C-N stretch of the aromatic amine and various aromatic C-H and C=C bands will further confirm the structure.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₀H₁₀N₂) by matching the exact mass of the molecular ion peak. The fragmentation pattern can provide further structural evidence.
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation/Contact: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[19]
-
Reactivity: The synthesis involves strong acids and exothermic neutralization steps. Appropriate cooling and slow, controlled addition of reagents are necessary.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide provides a comprehensive and technically grounded framework for the synthesis and characterization of this compound. By selecting the Doebner-von Miller reaction and optimizing the protocol to minimize common side reactions, researchers can reliably access this valuable chemical intermediate. The detailed characterization workflow ensures the production of a high-purity compound, ready for application in downstream drug discovery and materials science research. The principles and methodologies described herein are rooted in established chemical literature and are designed to be both instructive and practical for the modern research scientist.
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. This compound [myskinrecipes.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Methylquinolin-5-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-Methylquinolin-5-amine, a key heterocyclic amine, serves as a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique structural framework, featuring a quinoline core appended with a methyl and an amino group, imparts a rich chemical reactivity that has been exploited for the synthesis of a diverse array of biologically active molecules. This guide provides a comprehensive technical overview of this compound, delving into its physical and chemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery. This document is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Introduction and Significance
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of their pharmacological profiles. This compound (CAS No: 54408-50-3), also known as 5-Amino-2-methylquinoline, is a prime example of such a versatile intermediate.[1] The presence of a nucleophilic amino group at the C5 position and a reactive methyl group at the C2 position offers multiple avenues for chemical modification, making it a valuable precursor for the generation of compound libraries in drug discovery campaigns.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in synthesis and formulation.
General Properties
| Property | Value | Source |
| CAS Number | 54408-50-3 | [1] |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 117-118 °C | [1] |
| Boiling Point | 316.6 °C at 760 mmHg | |
| Flash Point | 171.1 °C |
Solubility Profile
Based on its structure, which includes both a hydrophobic quinoline core and a polar amino group capable of hydrogen bonding, this compound is predicted to exhibit good solubility in a range of organic solvents.
| Solvent Class | Specific Solvents | Predicted Solubility |
| Protic Solvents | Methanol, Ethanol | Soluble |
| Polar Aprotic Solvents | DMSO, DMF, Acetonitrile | Soluble |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble |
| Ethers | Diethyl ether, THF | Sparingly Soluble |
| Non-polar Solvents | Hexane, Heptane | Insoluble |
Note: Experimental verification of solubility is recommended for specific applications.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group, and the amino group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CH₃ (at C2) | ~2.6 | s | - |
| NH₂ (at C5) | ~4.5 (broad) | s | - |
| H6 | ~6.8 | d | ~7.5 |
| H3 | ~7.2 | d | ~8.5 |
| H7 | ~7.4 | t | ~7.8 |
| H4 | ~7.9 | d | ~8.5 |
| H8 | ~7.5 | d | ~8.0 |
Note: The chemical shifts of the aromatic protons are highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ (at C2) | ~25 |
| C2 | ~158 |
| C3 | ~121 |
| C4 | ~136 |
| C4a | ~128 |
| C5 | ~145 |
| C6 | ~110 |
| C7 | ~129 |
| C8 | ~115 |
| C8a | ~148 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Methyl |
| 1650-1580 | N-H Bend | Primary Amine |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
Mass Spectrometry
The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z 158. The fragmentation pattern will be influenced by the stability of the quinoline ring and the presence of the methyl and amino substituents. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight, is consistent with the molecular weight of 158.20 g/mol (for the most common isotopes).
Predicted Fragmentation Pathway:
Caption: Predicted mass spectrometry fragmentation of this compound.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding nitro compound, 2-methyl-5-nitroquinoline.
Synthetic Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: Reduction of 2-Methyl-5-nitroquinoline
Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Methyl-5-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (10% Pd-C)
-
Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)
-
Ethanol or Methanol
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrogen gas (H₂) source (if using Pd-C)
Procedure using Tin(II) Chloride:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-methyl-5-nitroquinoline (1.0 eq) in ethanol.
-
Addition of Reducing Agent: Add an excess of tin(II) chloride dihydrate (e.g., 3-5 eq) to the suspension.
-
Acidification: Slowly add concentrated hydrochloric acid to the mixture. An exothermic reaction may occur.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Procedure using Catalytic Hydrogenation:
-
Setup: In a hydrogenation vessel, dissolve 2-methyl-5-nitroquinoline (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of 10% Pd-C (typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon pressure or a Parr hydrogenator) while stirring the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Filtration and Concentration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the product. Purification may be necessary as described above.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the acidic protons of the methyl group.
Reactions at the Amino Group
The primary amino group at the C5 position is a potent nucleophile and readily participates in various reactions.
-
Acylation: Reacts with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides.
-
Sulfonylation: Reacts with sulfonyl chlorides to yield sulfonamides.
-
Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.[2]
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents at the C5 position.
-
Schiff Base Formation: Condenses with aldehydes and ketones to form imines (Schiff bases).
Electrophilic Aromatic Substitution
The amino group is a strong activating group and directs electrophiles to the ortho and para positions (C6 and C8). The quinoline ring itself is electron-deficient, particularly at the positions in the pyridine ring, but the activating effect of the amino group facilitates electrophilic substitution on the benzene ring.
-
Halogenation: Can be halogenated with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
-
Nitration: Nitration can occur under carefully controlled conditions, as the amino group is sensitive to strong oxidizing acids. Protection of the amino group as an amide may be necessary to achieve selective nitration.
Reactions of the Methyl Group
The methyl group at the C2 position is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes and other electrophiles, particularly after deprotonation with a strong base.
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of compounds with a wide range of biological activities.
Caption: Therapeutic applications of this compound derivatives.
Anticancer Activity
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][4] The derivatization of the amino group of this compound with different pharmacophores has been a strategy to develop novel anticancer agents. For instance, the synthesis of amide and sulfonamide derivatives has led to compounds with significant cytotoxic effects against various cancer cell lines.[5]
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery, with chloroquine and fluoroquinolones being prominent examples. Derivatives of this compound have been investigated for their antibacterial and antifungal properties.[6][7] Modifications at the amino and methyl groups can lead to compounds with enhanced activity against a range of pathogens.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Likely to cause skin and eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.
-
Hygiene: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a chemical intermediate of significant value, particularly in the realm of medicinal chemistry. Its accessible synthesis and the versatile reactivity of its functional groups provide a robust platform for the generation of novel molecules with diverse biological activities. This guide has provided a detailed overview of its key properties, synthesis, and potential applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. Further experimental investigation into its spectroscopic properties and reactivity will undoubtedly continue to expand its utility in the development of new and innovative chemical entities.
References
- 1. cpachem.com [cpachem.com]
- 2. Halogenation-enabled intramolecular deaminative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinaldine(91-63-4) 1H NMR spectrum [chemicalbook.com]
- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
A Spectroscopic Guide to the Characterization of 2-Methylquinolin-5-amine
Abstract
2-Methylquinolin-5-amine (CAS No: 54408-50-3) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science.[1] Its quinoline scaffold, functionalized with both a methyl and an amino group, serves as a precursor for developing novel antimicrobial, antiviral, and anticancer agents, as well as specialized dyes and catalysts.[2] A precise and unambiguous structural confirmation of this molecule is paramount for any research and development endeavor. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As comprehensive experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a predictive but robust characterization profile. This approach is designed to empower researchers, scientists, and drug development professionals to confidently identify, characterize, and utilize this compound in their work.
Molecular Structure and Overview
The structural identity of a molecule is the foundation of its chemical behavior and biological activity. Spectroscopic techniques provide a non-destructive means to map this identity. For this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a complete picture of its atomic connectivity and functional group composition.
Figure 1: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can confirm the substitution pattern on the quinoline ring.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons, the amine protons, and the five aromatic protons on the quinoline core. The electron-donating nature of the amino group (-NH₂) at the C5 position causes a significant upfield shift (to a lower ppm value) for its ortho (H4, H6) and para (H8) protons due to increased electron density.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| -CH ₃ (at C2) | 2.6 - 2.8 | Singlet (s) | N/A | Typical range for a methyl group on an aromatic ring. Analogous to 2-methylquinoline.[3] |
| H3 | 7.2 - 7.4 | Doublet (d) | J = 8.4 - 8.8 | Coupled to H4. Shielded by proximity to the C2-methyl group. |
| H4 | 7.9 - 8.1 | Doublet (d) | J = 8.4 - 8.8 | Coupled to H3. Experiences deshielding from the ring nitrogen. |
| -NH ₂ (at C5) | 4.0 - 5.5 | Broad Singlet (br s) | N/A | Chemical shift is highly dependent on solvent, concentration, and temperature. |
| H6 | 6.8 - 7.0 | Doublet (d) | J = 7.2 - 7.6 | Ortho to the strongly electron-donating -NH₂ group, resulting in a significant upfield shift. |
| H7 | 7.4 - 7.6 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7.6 - 8.0 | Coupled to both H6 and H8. |
| H8 | 7.2 - 7.4 | Doublet (d) | J = 8.0 - 8.4 | Para to the -NH₂ group, resulting in an upfield shift. |
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. The C5 carbon, directly attached to the nitrogen of the amine, will be significantly shielded (shifted upfield), as will the ortho and para carbons (C4a, C6, C8).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₃ (at C2) | 24 - 26 | Typical range for an sp³ hybridized methyl carbon attached to an aromatic ring.[4] |
| C2 | 158 - 160 | Deshielded due to attachment to nitrogen and being part of the heterocyclic ring. |
| C3 | 121 - 123 | Standard aromatic C-H. |
| C4 | 135 - 137 | Standard aromatic C-H. |
| C4a | 147 - 149 | Quaternary carbon at the ring junction. |
| C5 | 144 - 146 | Attached to the electron-donating amino group. |
| C6 | 110 - 112 | Shielded (upfield shift) due to being ortho to the -NH₂ group. |
| C7 | 128 - 130 | Standard aromatic C-H. |
| C8 | 118 - 120 | Shielded (upfield shift) due to being para to the -NH₂ group. |
| C8a | 127 - 129 | Quaternary carbon at the ring junction, adjacent to nitrogen. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures reproducibility and accuracy of the acquired data.
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
Filtering: If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of -2 to 12 ppm, 16-32 scans, and a relaxation delay of 2-5 seconds.[6]
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. Key parameters include a spectral width of 0 to 220 ppm, a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.
Figure 2: Standard workflow for NMR sample analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by the distinct vibrations of its primary amine, aromatic system, and aliphatic methyl group.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Medium-Weak | Aromatic (sp² C-H) |
| 3000 - 2850 | C-H Stretch | Medium | Methyl (sp³ C-H) |
| 1630 - 1600 | N-H Bend (Scissoring) | Medium-Strong | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Ring Stretch | Medium-Strong (multiple bands) | Quinoline Aromatic System |
| 1335 - 1250 | C-N Stretch | Strong | Aromatic Amine |
| 900 - 675 | C-H Out-of-Plane Bend | Strong | Aromatic Ring Substitution |
Table 3: Predicted Key IR Absorption Bands for this compound.
The presence of two distinct peaks in the 3300-3450 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[7] These correspond to the asymmetric and symmetric N-H stretching modes. The combination of aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms the presence of both structural motifs.[8]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the most common and straightforward method.
-
Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Label the significant peaks and correlate them to specific functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a high-energy technique that typically results in a rich fragmentation pattern, which acts as a molecular fingerprint.
-
Molecular Ion (M⁺): The molecular formula C₁₀H₁₀N₂ gives a molecular weight of 158.2 g/mol . The mass spectrum will show a strong molecular ion peak at m/z = 158 .[1]
-
Key Fragmentation Pathways:
-
(M-1) Peak (m/z 157): Loss of a single hydrogen atom from the methyl group is a very common and favorable fragmentation for 2-methylquinolines. This leads to the formation of a highly stable, resonance-stabilized quinolizinium-type cation, often making this the base peak.
-
(M-15) Peak (m/z 143): Loss of a methyl radical (•CH₃) from the molecular ion.
-
(M-27) Peak (m/z 131): Loss of a neutral molecule of hydrogen cyanide (HCN) from the quinoline ring, a characteristic fragmentation for nitrogen-containing heterocycles.[9]
-
| m/z Value | Proposed Fragment | Identity of Loss |
| 158 | [C₁₀H₁₀N₂]⁺ | Molecular Ion (M⁺) |
| 157 | [C₁₀H₉N₂]⁺ | H• (Hydrogen radical) |
| 143 | [C₉H₇N₂]⁺ | CH₃• (Methyl radical) |
| 131 | [C₉H₉N]⁺ | HCN (Hydrogen cyanide) |
Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound.
Figure 3: Predicted primary fragmentation pathways for this compound.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms).
-
Inlet: Set the temperature to 250 °C with a split injection.
-
Oven Program: Begin at a moderate temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.[6]
-
-
Data Analysis: Identify the peak corresponding to your compound in the gas chromatogram. Analyze the mass spectrum associated with that peak to identify the molecular ion and compare the fragmentation pattern with the predicted data.
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. By synthesizing information from fundamental principles and structurally related molecules, we have established a detailed roadmap for its characterization. The predicted ¹H NMR and ¹³C NMR chemical shifts and coupling patterns provide a clear signature of the substitution pattern. The key IR absorption bands confirm the presence of the primary amine and aromatic methyl functionalities. Finally, the mass spectrometry data will verify the molecular weight and reveal characteristic fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and quality assessment of this compound, equipping researchers with the knowledge needed for its effective application in scientific discovery.
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 5-Quinolinamine [webbook.nist.gov]
A Comprehensive Technical Guide to 2-Methylquinolin-5-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 2-Methylquinolin-5-amine, a heterocyclic amine of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis methodologies with detailed protocols, and its emerging role as a pivotal building block in the development of novel therapeutics.
Core Compound Identification and Properties
This compound, a key quinoline derivative, is identified by the following nomenclature and chemical identifiers.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 54408-50-3 | Benchchem[1] |
| Synonyms | 5-Amino-2-methylquinoline, 5-Aminoquinaldine | - |
| Molecular Formula | C₁₀H₁₀N₂ | Benchchem[1] |
| Molecular Weight | 158.20 g/mol | Benchchem[1] |
The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| Appearance | Yellow to brown solid | - |
| Melting Point | 117-118 °C | Benchchem[1] |
| Boiling Point | 316.6 °C at 760 mmHg | iChemical |
| Solubility | Slightly soluble in water | PubChem[2] |
| Stability | Stable under normal conditions; may darken on exposure to air and light. | PubChem[2] |
Strategic Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and efficient laboratory-scale synthesis involves a two-step sequence starting from the readily available 2-methylquinoline. This strategy is predicated on the initial synthesis of 2-methylquinoline via a classic name reaction, followed by regioselective functionalization.
Synthesis of the Precursor: 2-Methylquinoline via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[3][4] For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde under acidic conditions.
Experimental Protocol: Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene
-
Sodium hydroxide solution (concentrated)
-
Dichloromethane or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of crotonaldehyde in toluene to the refluxing mixture over 1-2 hours. The gradual addition is crucial to minimize the acid-catalyzed polymerization of crotonaldehyde, a common side reaction that leads to tar formation.[5]
-
After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-methylquinoline.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Two-Step Synthesis of this compound
The conversion of 2-methylquinoline to this compound is typically achieved through a halogenation-amination sequence. The rationale for this approach lies in the ability to first introduce a leaving group (a halogen) at the desired 5-position of the quinoline ring, which can then be displaced by an amino group using modern cross-coupling chemistry.
Step 1: Bromination of 2-Methylquinoline
The 5-position of the quinoline ring can be selectively brominated using appropriate brominating agents.
Step 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][6][7] This reaction offers high functional group tolerance and is highly effective for the amination of aryl halides. In this step, 5-bromo-2-methylquinoline is coupled with an ammonia equivalent in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
5-Bromo-2-methylquinoline
-
Ammonia source (e.g., benzophenone imine, or an ammonia solution)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide, Potassium carbonate)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add 5-bromo-2-methylquinoline, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent, the ammonia source, and the base.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Applications in Drug Discovery and Development
The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[8] Quinoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][9] this compound serves as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
Role as a Pharmacophore in Anticancer Agents
The substitution pattern on the quinoline ring is critical for its biological activity. Amino-substituted quinolines, in particular, have been extensively investigated as anticancer agents.[4][10] The amino group at the 5-position of this compound can act as a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets such as protein kinases.
Derivatives of 2-aminoquinolines have shown potent antiproliferative activity against various cancer cell lines.[4] Furthermore, quinoline-5-sulfonamides, which can be synthesized from this compound, have been designed and evaluated as anticancer and antibacterial agents.[11]
Intermediate in the Synthesis of PI3K/mTOR Inhibitors
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12] Consequently, inhibitors of this pathway are a major focus of anticancer drug development. Several quinoline-based compounds have been identified as potent PI3K/mTOR inhibitors.[2][13][14][15] this compound can serve as a crucial starting material for the synthesis of these inhibitors, where the quinoline core acts as a scaffold for the attachment of various pharmacophoric groups that interact with the kinase domain.
Diagram of the PI3K/Akt/mTOR Signaling Pathway:
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the quinoline ring protons. A singlet for the methyl group (δ ~2.5 ppm). A broad singlet for the amine protons (NH₂), which is D₂O exchangeable. |
| ¹³C NMR | Signals for the ten carbon atoms of the quinoline ring, with characteristic shifts for the carbons bearing the methyl and amino groups. |
| IR Spectroscopy | N-H stretching vibrations for the primary amine (two bands in the range of 3300-3500 cm⁻¹). C-H stretching and bending vibrations for the aromatic ring and the methyl group. C=C and C=N stretching vibrations characteristic of the quinoline core. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.20 g/mol ). Fragmentation patterns characteristic of the quinoline ring system. |
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Toxic if swallowed, in contact with skin or if inhaled.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its strategic synthesis, centered around the robust Doebner-von Miller reaction and the efficient Buchwald-Hartwig amination, provides a reliable route to this important building block. The presence of the quinoline scaffold and the reactive amino group at the 5-position makes it an attractive starting material for the synthesis of novel anticancer agents, particularly those targeting key signaling pathways like the PI3K/Akt/mTOR cascade. This guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their pursuit of new therapeutic entities.
References
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. research.rug.nl [research.rug.nl]
- 9. Synthesis and biological evaluation of 2-quinolineacrylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neuroquantology.com [neuroquantology.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-Methylquinolin-5-amine in Organic Solvents
Introduction
2-Methylquinolin-5-amine (CAS 54408-50-3), a quinoline derivative, is a pivotal structural motif in medicinal chemistry and materials science.[1] Its scaffold is a key building block in the synthesis of novel therapeutic agents and functional materials. The solubility of this compound in organic solvents is a critical physicochemical parameter that profoundly influences its utility, governing everything from reaction kinetics and purification strategies to formulation development and bioavailability in drug discovery. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, offering a blend of theoretical principles, predictive insights, and detailed experimental protocols for its accurate determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for rationalizing its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂ | [1] |
| Molecular Weight | 158.20 g/mol | [1] |
| Melting Point | 117-118 °C | [1] |
| Appearance | Solid | [1] |
Theoretical Framework of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the interplay of intermolecular forces between the solute and the solvent. For this compound, its solubility in a given organic solvent is a function of several factors:
-
Solvent Polarity: The polarity of the solvent will play a significant role. Polar solvents are more likely to solvate the polar amine group and the nitrogen heterocycle.
-
Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor will strongly influence its interaction with the amine and quinoline nitrogen atoms. Protic solvents (e.g., alcohols) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., acetone) can only act as hydrogen bond acceptors.
-
Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.
Predicted Solubility Profile in Common Organic Solvents
While specific quantitative solubility data for this compound is not widely published, a qualitative prediction can be made based on its structure and the general solubility of aromatic amines and quinoline derivatives. This predicted profile serves as a valuable starting point for solvent selection in experimental work.
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Protic Solvents | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and quinoline nitrogens. |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | Good hydrogen bond acceptors and can engage in dipole-dipole interactions. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | Can act as weak hydrogen bond donors and have suitable polarity. |
| Ester Solvents | Ethyl Acetate | Moderate | Possesses a polar carbonyl group that can act as a hydrogen bond acceptor. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | Favorable π-π stacking interactions with the quinoline ring system. |
| Ether Solvents | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | Can act as hydrogen bond acceptors, but their overall polarity is lower. |
| Non-polar Aliphatic Solvents | Hexane, Heptane | Low | Lack of strong intermolecular interactions to overcome the crystal lattice energy. |
Experimental Determination of Solubility
Accurate determination of solubility requires a robust experimental methodology. The isothermal saturation method is a widely accepted technique for measuring the equilibrium solubility of a solid compound in a solvent.[4]
Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Detailed Experimental Workflow
The following protocol outlines the steps for determining the solubility of this compound at a specific temperature.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).
-
Stir the suspensions vigorously for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration in solution does not change over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the suspensions to settle for a short period.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Accurately weigh the filtered solution.
-
-
Quantification of Dissolved Solute:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or molarity (mol/L) based on the measured concentration and the dilution factor.
-
Quantification of Dissolved Solute
A reliable analytical method is crucial for accurate solubility determination. Both HPLC and UV-Vis spectroscopy are suitable techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly specific and sensitive method for quantifying this compound. A reversed-phase HPLC method with UV detection is generally suitable for quinoline derivatives.[5][6][7][8]
-
Column: A C18 column is a common choice.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The gradient or isocratic conditions would need to be optimized.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Quantification: A calibration curve should be prepared using standard solutions of known concentrations.
UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific if the solvent or impurities absorb at the same wavelength as the analyte.[9][10]
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent must be determined.
-
Calibration: A calibration curve of absorbance versus concentration must be generated using standard solutions.
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsred.com [ijsred.com]
- 9. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. arcjournals.org [arcjournals.org]
thermodynamic stability of 2-Methylquinolin-5-amine
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Methylquinolin-5-amine
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activity and unique physicochemical properties.[1][2] Within this class, this compound (CAS 54408-50-3) presents as a valuable synthetic intermediate for developing novel therapeutic agents and functional materials.[3] However, the successful transition from a laboratory curiosity to a viable product hinges on a thorough understanding of its thermodynamic stability. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for evaluating the thermal and chemical stability of this compound. We will delve into the theoretical underpinnings of stability, present detailed, field-proven experimental protocols for its characterization, and discuss the practical implications of these findings for researchers, scientists, and drug development professionals.
The Molecular Profile of this compound
A molecule's stability is not an abstract concept; it is a direct consequence of its structure. The arrangement of atoms, the nature of its functional groups, and its intermolecular interactions in the solid state collectively dictate its response to thermal and chemical stress.
Physicochemical Properties
This compound is a solid at room temperature, characterized by the fusion of a benzene ring and a pyridine ring, with a methyl group at the C2 position and an amine group at the C5 position.[3] These substituents are critical, as they introduce specific electronic and steric features that govern the molecule's reactivity and intermolecular interactions.
| Property | Value | Source |
| CAS Number | 54408-50-3 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂ | [3] |
| Molecular Weight | 158.20 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 117-118 °C | [3] |
The Influence of Substituents on the Quinoline Core
The thermodynamic stability of the core quinoline structure is significantly modulated by its substituents:
-
2-Methyl Group: This electron-donating group can influence the electron density of the heterocyclic ring. Its presence can also be a site for potential oxidative degradation under harsh conditions.
-
5-Amine Group: As a primary aromatic amine, this group is a prime site for hydrogen bonding, which can significantly increase the crystal lattice energy and, consequently, the melting point and thermodynamic stability. However, it is also a potential site for oxidative degradation, a common liability for aromatic amines.
Experimental Quantification of Thermodynamic Stability
Theoretical understanding must be validated by empirical data. Thermal analysis techniques are indispensable tools for quantifying the thermodynamic stability of a compound. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6][7]
Differential Scanning Calorimetry (DSC): Probing Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on melting, crystallization, phase transitions, and decomposition.[5]
-
Instrument Calibration: Causality: To ensure the accuracy of temperature and enthalpy measurements, the instrument must be calibrated. Use a certified indium standard (m.p. 156.6 °C) for calibration. The measured onset of melting for indium should be within ±0.5 °C of the certified value.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan. Causality: This sample size is optimal for achieving a clear thermal signal without causing excessive pressure buildup upon decomposition. Crimp the pan with a lid; a pinhole in the lid is recommended to allow any evolved gases to escape, preventing pan rupture.
-
Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere is crucial to prevent oxidative degradation, thereby isolating the purely thermal stability of the compound.
-
Thermal Program: Equilibrate the sample at 25 °C. Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min. Causality: A 10 °C/min heating rate provides a good balance between achieving high resolution of thermal events and maintaining a reasonable experiment duration.
-
Data Analysis:
-
Melting Endotherm: Integrate the sharp endothermic peak to determine the onset temperature (melting point) and the enthalpy of fusion (ΔHfus). A sharp peak indicates high purity.
-
Decomposition Exotherm: Observe for any broad exothermic events following the melt. An exotherm indicates decomposition, where the energy released from bond breaking is measured.
-
Thermogravimetric Analysis (TGA): Mapping Mass Loss
TGA measures the change in mass of a sample as a function of temperature. It is the definitive method for determining the temperature at which a material begins to decompose and for quantifying the mass lost during decomposition.[7]
-
Instrument Verification: Perform a weight calibration using certified calibration weights. Verify temperature accuracy using a magnetic standard (e.g., Curie point of nickel). Causality: This ensures that both the mass and temperature axes of the resulting data are reliable and accurate.
-
Sample Preparation: Place 5-10 mg of this compound onto a tared platinum or ceramic TGA pan. Causality: This sample size is sufficient to detect mass loss accurately without overwhelming the detector with evolved gases.
-
Instrument Setup: Place the sample pan into the TGA furnace. Purge with high-purity nitrogen at 50-100 mL/min. Causality: As with DSC, an inert atmosphere prevents oxidation, ensuring that the measured mass loss is due to thermal decomposition alone.
-
Thermal Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min. Causality: Extending the temperature range beyond that of the DSC ensures complete decomposition is observed.
-
Data Analysis:
-
Onset of Decomposition (Td): Determine the temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Steps: Analyze the derivative of the weight loss curve (DTG) to identify the number of decomposition steps and the temperature of maximum decomposition rate for each step.
-
Residual Mass: Quantify the percentage of mass remaining at the end of the experiment.
-
Potential Degradation Pathways
Understanding if a molecule is stable is only part of the story; understanding how it degrades is crucial for mitigating instability. For quinoline derivatives, degradation often initiates at the most electron-rich or sterically accessible sites.[8][9]
For this compound, two primary pathways for oxidative degradation are plausible:
-
Oxidation of the Amine Group: The 5-amino group is a primary target for oxidation, potentially leading to the formation of nitroso, nitro, or polymeric species, often accompanied by discoloration.
-
Oxidation of the Methyl Group: The C2-methyl group is activated by the quinoline ring and can be oxidized, potentially forming a carboxylic acid (2-carboxyquinolin-5-amine) via alcohol and aldehyde intermediates.
Biodegradation of the quinoline core often proceeds via hydroxylation, typically at the 2-position, to form a quinolinone, followed by further oxidation and ring-opening.[8][9][10][11] While distinct from thermal degradation, these pathways highlight the inherent reactivity of the quinoline scaffold.
Implications for Drug Development and Research
A thorough understanding of the has direct, actionable consequences:
-
For Drug Development:
-
Candidate Selection: A molecule with a low decomposition temperature may be deprioritized early in development to avoid future formulation and shelf-life challenges.
-
Formulation: Knowledge of the melting point and potential for polymorphism is critical for developing a stable, bioavailable solid dosage form.
-
Shelf-Life and Storage: The Td value helps in establishing appropriate storage conditions (e.g., refrigeration, protection from light) and predicting the long-term stability of an active pharmaceutical ingredient (API).
-
-
For Chemical Synthesis:
-
Process Optimization: Understanding the thermal limits of the molecule allows chemists to define safe upper-temperature limits for purification steps like distillation or drying.
-
Impurity Profiling: Degradation products identified through stability studies can be targeted as potential impurities that need to be controlled in the final product.
-
Conclusion
The is a critical quality attribute that dictates its utility in research and development. A multi-faceted approach, combining a theoretical understanding of its molecular structure with rigorous experimental characterization via DSC and TGA, is essential. The protocols and insights provided in this guide offer a robust framework for researchers to confidently assess the stability of this valuable compound, enabling informed decisions in drug discovery, chemical synthesis, and materials science. By grounding experimental work in solid scientific principles, we can effectively de-risk development programs and accelerate the translation of promising molecules into impactful applications.
References
- 1. longdom.org [longdom.org]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 4. 54408-50-3|this compound|BLD Pharm [bldpharm.com]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. What's the difference between DSC and TGA analysis? [xrfscientific.com]
- 7. particletechlabs.com [particletechlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Biological Activities of 2-Methylquinolin-5-amine
Abstract
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the potential biological activities of a specific, yet under-investigated derivative, 2-Methylquinolin-5-amine. While direct experimental data on this compound is limited, this whitepaper extrapolates its therapeutic promise based on the well-documented bioactivities of structurally related quinoline derivatives. We will delve into its potential as an anticancer, antimicrobial, anti-inflammatory, and neuroprotective agent. For each potential application, we will discuss plausible mechanisms of action, propose detailed experimental protocols for validation, and visualize key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold as a Cornerstone of Modern Drug Discovery
Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the development of therapeutic agents.[1][3] Its derivatives have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][4] The versatility of the quinoline ring allows for substitutions at various positions, leading to a vast chemical space with diverse pharmacological profiles.[1] Numerous quinoline-based drugs are currently in clinical use, highlighting the therapeutic significance of this scaffold.[5]
This guide focuses on the untapped potential of this compound. The presence of a methyl group at the 2-position and an amine group at the 5-position suggests the potential for unique biological interactions and a favorable pharmacokinetic profile. By examining the established activities of related quinoline compounds, we can construct a scientifically-grounded hypothesis for the therapeutic promise of this compound and outline a clear path for its experimental validation.
Potential Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action against various cancer cell types.[1][6] These mechanisms include inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and disrupting cell migration.[1]
2.1. Plausible Mechanisms of Action
Based on the literature for related compounds, this compound could exert anticancer effects through several pathways:
-
Topoisomerase Inhibition: Many quinoline-based anticancer agents function as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which ultimately leads to apoptosis.[5][7]
-
Kinase Inhibition: Quinoline derivatives have been shown to inhibit various protein kinases that are crucial for cancer cell signaling and proliferation, such as Pim-1 kinase and vascular endothelial growth factor receptors (VEGFR).[5][7]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some quinoline derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[7][8][9]
-
Induction of Apoptosis: The quinoline scaffold can be a platform for designing molecules that trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][9] This can involve the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane.[10][11][12]
2.2. Experimental Workflow for Anticancer Evaluation
The following workflow outlines a systematic approach to evaluating the anticancer potential of this compound.
Caption: A stepwise workflow for anticancer drug screening.
2.3. Detailed Experimental Protocols
2.3.1. In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13]
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in water.[13] The amount of formazan produced is directly proportional to the number of viable cells.[13]
-
Procedure:
-
Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate and incubate for 24 hours.[14]
-
Treat the cells with various concentrations of this compound and a vehicle control for 24-72 hours.[14]
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
2.3.2. In Vivo Efficacy: Hollow Fiber Assay
The hollow fiber assay is a rapid in vivo screening method to evaluate the cytotoxicity of compounds on human tumor cells grown in hollow fibers implanted in mice.[15][16]
-
Principle: This assay allows for the simultaneous evaluation of a compound's efficacy against multiple cell lines in two different physiological compartments (intraperitoneal and subcutaneous) within the same animal.[15]
-
Procedure:
-
Encapsulate human cancer cell lines in polyvinylidene fluoride (PVDF) hollow fibers.[15]
-
Implant the fibers intraperitoneally and subcutaneously in immunocompromised mice.[16]
-
Administer this compound to the mice for a specified period.
-
Retrieve the fibers and assess cell viability using a colorimetric assay (e.g., MTT).
-
Compare the growth of treated cells to control cells to determine the compound's in vivo efficacy.
-
Potential Antimicrobial Activity: A Broad-Spectrum Approach
Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties, targeting both bacteria and fungi.[2][3][17] The quinoline core is present in several clinically used antimicrobial agents.[2]
3.1. Plausible Mechanisms of Action
The antimicrobial effects of quinoline compounds are often attributed to:
-
DNA Gyrase and Topoisomerase IV Inhibition: Fluoroquinolones, a major class of quinoline-based antibiotics, inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with the bacterial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain quinoline compounds have been shown to inhibit biofilm formation in various bacterial species.
3.2. Experimental Workflow for Antimicrobial Evaluation
A standard approach to assess the antimicrobial properties of a novel compound is outlined below.
Caption: Workflow for evaluating antimicrobial activity.
3.3. Detailed Experimental Protocols
3.3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid medium.[18]
-
Procedure:
-
Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of many diseases. Quinoline derivatives have been reported to possess anti-inflammatory properties.[19]
4.1. Plausible Mechanisms of Action
The anti-inflammatory effects of quinolines may be mediated through:
-
Inhibition of Pro-inflammatory Enzymes: Quinolines can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[20]
-
Suppression of Pro-inflammatory Cytokines: They can modulate signaling pathways like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Antioxidant Activity: By scavenging free radicals, quinoline derivatives can mitigate oxidative stress, which is closely linked to inflammation.
4.2. Experimental Workflow for Anti-inflammatory Evaluation
The following workflow can be used to screen for and characterize anti-inflammatory activity.
Caption: A workflow for assessing anti-inflammatory potential.
4.3. Detailed Experimental Protocols
4.3.1. In Vitro Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[21]
-
Principle: This assay assesses the ability of a compound to inhibit the denaturation of protein (e.g., bovine serum albumin or egg albumin) induced by heat.[21][22]
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of egg albumin.[21]
-
Incubate the mixture at 37°C for 20 minutes, followed by heating at 57°C for 30 minutes.[23]
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[23]
-
Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.
-
Calculate the percentage inhibition of protein denaturation.[21]
-
Potential Neuroprotective Activity: Combating Neurodegeneration
Quinoline derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's and Parkinson's.[24][25][26]
5.1. Plausible Mechanisms of Action
The neuroprotective effects of quinoline compounds are often multi-faceted:
-
Antioxidant Activity: Many quinoline derivatives are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in neuronal damage.[24][25][26]
-
Enzyme Inhibition: They can inhibit enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are implicated in the pathology of neurodegenerative diseases.[24][25][26]
-
Modulation of Signaling Pathways: Quinoline derivatives can modulate various intracellular signaling pathways involved in neuronal survival and apoptosis.[27]
5.2. Experimental Workflow for Neuroprotective Evaluation
A logical progression for evaluating neuroprotective potential is shown below.
Caption: Workflow for the evaluation of neuroprotective agents.
5.3. Detailed Experimental Protocols
5.3.1. In Vitro Chemical Ischemia Assay
This cell-based assay screens for compounds that can protect neuronal cells from ischemic damage.[28]
-
Principle: Neuronal cells (e.g., mouse hippocampal HT22 cells) are subjected to chemical ischemia, which mimics the conditions of a stroke, and the ability of the test compound to prevent cell death is measured.[28]
-
Procedure:
-
Culture HT22 cells in a suitable medium.
-
Induce chemical ischemia by exposing the cells to a medium that simulates ischemic conditions (e.g., glucose deprivation and hypoxia).
-
Treat the cells with various concentrations of this compound during the ischemic insult.
-
After the ischemic period, assess cell viability using an appropriate assay (e.g., MTT or LDH release).
-
Compounds that increase cell survival are considered potential neuroprotective agents.
-
Summary and Future Directions
While this compound remains a relatively unexplored molecule, the extensive body of research on the quinoline scaffold provides a strong rationale for investigating its biological activities. Based on the activities of its chemical congeners, this compound holds significant potential as a lead compound for the development of new anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
The experimental workflows and protocols detailed in this guide offer a clear and structured approach for the systematic evaluation of these potential activities. Future research should focus on the synthesis of this compound and its derivatives, followed by the comprehensive screening and mechanistic studies outlined herein. Such investigations will be crucial in unlocking the full therapeutic potential of this promising compound.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijcrt.org [ijcrt.org]
- 14. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 16. ijpbs.com [ijpbs.com]
- 17. researchgate.net [researchgate.net]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journalajrb.com [journalajrb.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. bbrc.in [bbrc.in]
- 24. mdpi.com [mdpi.com]
- 25. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to the Synthesis of 2-Methylquinolin-5-amine
Abstract: This document provides an in-depth technical guide on the principal synthetic routes to 2-Methylquinolin-5-amine (CAS: 54408-50-3), a pivotal heterocyclic intermediate in pharmaceutical and materials science research.[1][2] We move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind established and modern synthetic protocols. Key methodologies, including the classical Doebner-von Miller and Friedländer cyclizations for quinoline core construction, and a comparative analysis of nitro group reduction techniques, are detailed. The guide is structured to provide researchers and drug development professionals with a comprehensive understanding of the causality behind experimental choices, offering field-proven insights into optimizing the synthesis of this valuable scaffold.
Introduction: The Strategic Importance of this compound
This compound, with the molecular formula C₁₀H₁₀N₂, is a substituted quinoline that serves as a crucial building block for more complex molecules with potential biological activity.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including antimalarial agents like quinine and chloroquine, as well as various antibacterial, anticancer, and anti-inflammatory drugs.[3][4][5] The specific arrangement of the 2-methyl and 5-amino groups on this scaffold provides distinct points for further chemical derivatization, making it a highly sought-after intermediate for creating libraries of novel compounds in drug discovery programs.[1]
This guide delineates the primary synthetic pathways to this target molecule, focusing on a logical, two-stage approach: the construction of a suitable quinoline precursor followed by functional group manipulation. We will also explore direct annulation methods and modern catalytic strategies that offer alternative routes.
Figure 1: High-level overview of the primary synthetic strategies for this compound.
Core Strategy: Synthesis via 2-Methyl-5-nitroquinoline Intermediate
The most established and reliable pathway to this compound involves the initial synthesis of 2-methyl-5-nitroquinoline, followed by the selective reduction of the nitro group at the C-5 position. This modular approach allows for the optimization of two distinct chemical transformations: quinoline ring formation and nitro group reduction.
Part I: Constructing the Quinoline Ring via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and widely used acid-catalyzed method for synthesizing quinolines from aromatic amines and α,β-unsaturated carbonyl compounds.[6][7] It is particularly well-suited for producing 2-methylquinolines. To obtain the 2-methyl-5-nitroquinoline precursor, 3-nitroaniline is reacted with an α,β-unsaturated aldehyde, typically crotonaldehyde, in the presence of a strong acid and often an oxidizing agent.
Mechanism & Rationale: The reaction mechanism, while debated, is generally understood to proceed through a series of key steps. The choice of a strong acid catalyst (e.g., hydrochloric acid, sulfuric acid) is critical for protonating the carbonyl, activating it for nucleophilic attack, and facilitating the subsequent cyclization and dehydration steps.[8]
-
Michael Addition: The reaction initiates with a 1,4-conjugate addition (Michael addition) of the aromatic amine (3-nitroaniline) to the protonated α,β-unsaturated carbonyl (crotonaldehyde).
-
Cyclization: The resulting amino-aldehyde intermediate undergoes an intramolecular electrophilic attack from the activated carbonyl onto the aromatic ring.
-
Dehydration & Oxidation: The cyclized intermediate then dehydrates to form a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline system. An oxidizing agent, such as the nitro group from another molecule of 3-nitroaniline or arsenic acid, is often employed to drive this final aromatization step.[9]
Figure 2: Simplified mechanism of the Doebner-von Miller reaction for 2-methyl-5-nitroquinoline.
Part II: Reduction of 2-Methyl-5-nitroquinoline
The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and depends on factors such as substrate tolerance, desired yield, cost, and safety considerations. For the reduction of 2-methyl-5-nitroquinoline, several reliable methods are available.
Comparative Analysis of Reduction Methods: The following table summarizes common methodologies for this critical reduction step.[1]
| Method | Reducing Agent(s) | Catalyst / Conditions | Key Advantages & Considerations |
| Catalytic Hydrogenation | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) or Raney Nickel | High yield, clean reaction (water is the only byproduct). Requires specialized pressure equipment. |
| Chemical Reduction | Tin(II) Chloride (SnCl₂) | Concentrated Hydrochloric Acid (HCl) | A classic, reliable method. Stoichiometric amounts of metal salts are produced as waste. |
| Chemical Reduction | Iron (Fe) powder | Acetic Acid (AcOH) or HCl | Inexpensive and effective. Generates significant iron sludge waste. |
| Chemical Reduction | Sodium Borohydride (NaBH₄) | Acetic Acid or with a catalyst like NiCl₂ | Milder conditions, but can sometimes have selectivity issues with other reducible groups. |
| Transfer Hydrogenation | Hydrazine Hydrate (N₂H₄·H₂O) | Raney Nickel or Fe(III) catalyst | Avoids the use of high-pressure hydrogen gas. Hydrazine is highly toxic. |
Experimental Protocol: Reduction using Tin(II) Chloride This protocol is a representative example of a robust chemical reduction for converting 2-methyl-5-nitroquinoline to the target amine.
Materials:
-
2-Methyl-5-nitroquinoline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-methyl-5-nitroquinoline (1.0 eq) in ethanol or a similar solvent.
-
Reagent Addition: Add Tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Reaction Initiation: Slowly add concentrated HCl to the mixture. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Heating: After the initial exotherm subsides, heat the reaction mixture to reflux (typically 70-90 °C) and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Basification: Slowly neutralize the acidic mixture by adding a concentrated NaOH solution until the pH is strongly basic (pH > 10). This will precipitate tin hydroxides. Caution: This step is exothermic.
-
Extraction: Extract the aqueous slurry multiple times with an organic solvent like ethyl acetate.
-
Drying & Concentration: Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography or recrystallization to obtain the final product with a melting point of 117-118°C.[1][2]
Figure 3: Experimental workflow for the reduction of 2-methyl-5-nitroquinoline using SnCl₂/HCl.
Alternative & Modern Synthetic Approaches
While the Doebner-von Miller route is common, other classical and modern methods provide alternative pathways to the quinoline core.
Friedländer Synthesis
The Friedländer synthesis is another cornerstone of quinoline chemistry, involving the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group (e.g., a ketone or aldehyde).[10][11][12] This reaction can be catalyzed by either acid or base.[13]
Mechanism & Rationale: For the synthesis of this compound, a plausible route would involve the condensation of 2-amino-5-nitroacetophenone with a simple ketone like acetone.
-
Aldol Condensation: The reaction begins with a base- or acid-catalyzed aldol condensation between the two carbonyl partners.
-
Dehydration: The resulting aldol adduct readily dehydrates to form an α,β-unsaturated carbonyl compound.
-
Intramolecular Cyclization: An intramolecular condensation (Schiff base formation) occurs between the aniline's amino group and the ketone carbonyl, followed by cyclodehydration to form the aromatic quinoline ring. The nitro group would then be reduced in a subsequent step as previously described.
The primary limitation of this approach is often the commercial availability and stability of the required ortho-aminoaryl carbonyl starting materials.[14]
Figure 4: General mechanism of the Friedländer quinoline synthesis.
Modern Catalytic Methods: Pd-Catalyzed Aza-Wacker Cyclization
Modern organic synthesis has focused on developing more efficient and milder catalytic methods. A notable example is the palladium-catalyzed aza-Wacker type oxidative cyclization.[15] This approach allows for the construction of 2-methylquinolines from aniline derivatives under mild conditions, often using air as the terminal oxidant.[15]
Rationale: This method involves the reaction of an aniline derivative with an allylic partner. The mechanism proceeds via aminopalladation of the alkene, followed by β-hydride elimination and subsequent dehydration to form the quinoline core.[15] The addition of ligands like 1,10-phenanthroline has been shown to significantly improve yields.[15] While requiring a more complex catalytic system, these methods offer advantages in terms of functional group tolerance and milder reaction conditions compared to the strongly acidic environments of classical syntheses.
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process: the construction of the 2-methyl-5-nitroquinoline precursor via the Doebner-von Miller reaction, followed by a robust reduction of the nitro group. Catalytic hydrogenation and chemical reduction with SnCl₂ or Fe/acid represent highly effective methods for the final amination step, with the choice depending on available equipment and tolerance for metallic waste streams. Alternative strategies like the Friedländer synthesis and modern palladium-catalyzed reactions provide valuable additional tools in the synthetic chemist's arsenal, offering different substrate scopes and reaction conditions. A thorough understanding of the mechanisms and practical considerations detailed in this guide enables researchers to make informed decisions for the efficient and scalable production of this important chemical intermediate.
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Doebner-Miller Reaction [drugfuture.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. iipseries.org [iipseries.org]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. organicreactions.org [organicreactions.org]
- 14. researchgate.net [researchgate.net]
- 15. A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization [organic-chemistry.org]
From Coal Tar to Clinic: A Technical Guide to the Discovery and Historical Background of Quinoline Amines
Abstract
The quinoline ring system represents a cornerstone in the edifice of medicinal chemistry, a privileged scaffold that has given rise to some of the most impactful therapeutic agents in human history. This technical guide provides an in-depth exploration of the discovery and historical development of quinoline amines, tracing their journey from the crude fractions of coal tar to their pivotal role in the global fight against malaria. Tailored for researchers, scientists, and drug development professionals, this document elucidates the foundational synthetic methodologies, the evolution of quinoline-based drugs, and the intricate mechanisms of action that underscore their therapeutic efficacy. Through a synthesis of historical context and technical detail, this guide aims to provide a comprehensive resource for understanding the enduring legacy and future potential of this remarkable class of compounds.
The Genesis of a Scaffold: The Discovery of Quinoline
The story of quinoline begins not in a pristine laboratory, but in the complex, odorous milieu of 19th-century industrial chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a colorless, hygroscopic liquid with a pungent odor.[1] He named this substance "leukol," meaning "white oil."[1] Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the antimalarial alkaloid quinine with potassium hydroxide, which he named "Chinolin" or "Chinolein."[1] For a time, these were thought to be distinct compounds due to differences in their reactivity, a consequence of impurities in the early samples. However, the astute August Hoffmann later demonstrated that Runge's leukol and Gerhardt's chinolein were, in fact, one and the same, a molecule that would come to be known as quinoline.[1]
The structural elucidation of this new molecule, with the chemical formula C₉H₇N, was a puzzle that occupied chemists for several decades.[2] The breakthrough came in the context of the burgeoning understanding of aromaticity. Quinoline is a heterocyclic aromatic organic compound characterized by a double-ring structure composed of a benzene ring and a pyridine ring fused at two adjacent carbon atoms.[3] This fusion of a carbocyclic and a heterocyclic ring bestows upon quinoline a unique electronic architecture and reactivity, setting the stage for its remarkable versatility in chemical synthesis and pharmacology.
Forging the Core: The Dawn of Quinoline Synthesis
The isolation of quinoline from natural sources like coal tar was a crucial first step, but for its full potential to be realized, efficient and versatile methods for its laboratory synthesis were required. The late 19th century witnessed a flurry of activity in this area, leading to the development of several named reactions that remain fundamental to heterocyclic chemistry today.
The Skraup Synthesis: A Classic and Robust Method
In 1880, the Czech chemist Zdenko Hans Skraup reported a powerful method for the synthesis of quinoline that would bear his name.[4] The archetypal Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[4][5] This one-pot reaction, though often vigorous and exothermic, provides a direct route to the quinoline core. Ferrous sulfate is often added to moderate the reaction.[6][7]
The mechanism of the Skraup synthesis is a multi-step process that begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein.[4][7] Aniline then undergoes a Michael addition to acrolein, followed by an acid-catalyzed cyclization and dehydration to form a dihydroquinoline intermediate.[7] The final step is the oxidation of the dihydroquinoline by the oxidizing agent to yield the aromatic quinoline ring system.[7]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling and swirling the flask.
-
To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.
-
Finally, add nitrobenzene to the mixture.
-
Gently heat the reaction mixture. The reaction is exothermic and will begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[8]
-
After the initial vigorous reaction subsides, heat the mixture to maintain a gentle reflux for several hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool and then carefully dilute it with water.
-
Neutralize the excess acid by the slow addition of a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.
-
Isolate the crude quinoline by steam distillation. The unreacted nitrobenzene will also co-distill.
-
Separate the organic layer from the steam distillate.
-
The crude quinoline can be further purified by treating it with a saturated solution of sodium nitrite in the presence of sulfuric acid to remove any residual aniline, followed by a final distillation.[8]
Diagram: Skraup Synthesis Workflow
Caption: A generalized workflow for the Skraup synthesis of quinoline.
The Doebner-von Miller Reaction: A Versatile Modification
A year after Skraup's publication, Oscar Doebner and Wilhelm von Miller described a related synthesis that offered greater versatility. The Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, which can be prepared in situ from the aldol condensation of two carbonyl compounds, reacting with an aniline in the presence of a strong acid, often hydrochloric acid, and an oxidizing agent.[4][9] This method allows for the synthesis of a wider range of substituted quinolines.
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
-
Concentrated Sodium Hydroxide Solution
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-methylquinoline can be further purified by vacuum distillation.[1]
The Friedländer Synthesis: A Condensation Approach
In 1882, Paul Friedländer introduced a method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst.[10][11] The operational simplicity and the ready availability of starting materials have made the Friedländer synthesis a valuable tool in heterocyclic chemistry.[10]
Materials:
-
2-Aminobenzaldehyde
-
Acetone
-
Sodium Hydroxide
-
Ethanol
Procedure:
-
Dissolve 2-aminobenzaldehyde and a molar excess of acetone in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium hydroxide to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.
The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines
Reported by Combes in 1888, this synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to furnish 2,4-disubstituted quinolines.[12][13] This method is particularly useful for accessing this specific substitution pattern.
Materials:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid
Procedure:
-
Carefully add concentrated sulfuric acid to a cooled and stirred mixture of aniline and acetylacetone.
-
Gently heat the reaction mixture in an oil bath.
-
Maintain the temperature for several hours until the reaction is complete, as indicated by TLC.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated solution of sodium hydroxide.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
From Folk Remedy to Pharmacophore: The Rise of Quinoline Amine Antimalarials
The history of quinoline amines is inextricably linked with the fight against malaria, a disease that has plagued humanity for millennia. The journey begins with a natural product and evolves through the ingenuity of synthetic chemistry.
Quinine: The First Line of Defense
For centuries, the bark of the South American Cinchona tree was the only effective treatment for the fevers associated with malaria.[14] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid from the bark and named it quinine.[14] Quinine, a quinoline methanol derivative, became the standard of care for malaria for over a century.
The Dawn of Synthetic Quinoline Amines: Chloroquine
The strategic importance of quinine was starkly highlighted during the World Wars, when supplies of Cinchona bark were disrupted. This spurred a massive research effort to develop synthetic antimalarials. In 1934, German scientists at Bayer, led by Hans Andersag, synthesized a 4-aminoquinoline derivative they named Resochin.[14] Initially, it was considered too toxic for human use. However, during World War II, American and French scientists re-evaluated the compound and found it to be a highly effective and well-tolerated antimalarial.[14] Renamed chloroquine, it was introduced into clinical practice in 1947 and became the most widely used antimalarial drug for decades due to its low cost and high efficacy.
The original synthesis of chloroquine on a large scale involved the reaction of 4,7-dichloroquinoline with 1-diethylamino-4-aminopentane.[4]
Targeting the Liver Stage: The Discovery of Primaquine
While quinine and chloroquine were highly effective against the blood stages of the malaria parasite, they were ineffective against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for disease relapse. The search for a drug with activity against these stages led to the development of the 8-aminoquinolines. In 1946, a team at Columbia University synthesized primaquine, which proved to be a more effective and less toxic successor to the earlier 8-aminoquinoline, pamaquine.[10][13] Primaquine was approved for military use in the United States in 1952 and remains a crucial drug for the radical cure of relapsing malaria.[10][12]
The synthesis of primaquine typically starts from 6-methoxy-8-nitroquinoline, which is prepared via a Skraup reaction. The nitro group is then reduced to an amine, which is subsequently alkylated to introduce the 4-amino-1-methylbutyl side chain.[5]
Table 1: Comparative In Vitro Activity of Early Quinoline Antimalarials
| Compound | Plasmodium falciparum (Chloroquine-Sensitive) IC₅₀ (nM) | Plasmodium falciparum (Chloroquine-Resistant) IC₅₀ (nM) | Plasmodium vivax IC₅₀ (nM) | Primary Target Stage |
| Quinine | ~150-300[14] | ~300-600[14] | ~100-200 | Asexual Blood Stages |
| Chloroquine | ~15-30[3] | >100[3] | ~20-100 | Asexual Blood Stages |
| Primaquine | >1000 (asexual) | >1000 (asexual) | Variable | Liver Hypnozoites, Gametocytes |
IC₅₀ values are approximate and can vary significantly between different parasite strains and assay conditions.
Mechanism of Action: Unraveling the Antimalarial Activity
The primary mechanism of action for the 4-aminoquinoline antimalarials, like chloroquine, is the disruption of the parasite's heme detoxification pathway within its digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin to obtain amino acids for its growth. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.
Chloroquine, being a weak base, accumulates in the acidic digestive vacuole of the parasite. Here, it is thought to bind to free heme, forming a complex that prevents the polymerization of heme into hemozoin. The accumulation of this toxic heme-chloroquine complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
Diagram: Mechanism of Action of Chloroquine
Caption: Chloroquine inhibits hemozoin formation, leading to parasite death.
Conclusion
The journey of quinoline amines, from their discovery in the byproducts of industrialization to their synthesis and development as life-saving drugs, is a compelling narrative of scientific progress. The foundational synthetic methods developed in the 19th century not only provided access to the quinoline core but also laid the groundwork for the synthesis of a vast array of derivatives. The development of quinine, chloroquine, and primaquine revolutionized the treatment of malaria and stands as a testament to the power of medicinal chemistry to address global health challenges. While the emergence of drug resistance necessitates the continued search for new antimalarial agents, the quinoline scaffold remains a fertile ground for drug discovery, with its rich history providing invaluable lessons and inspiration for the researchers and scientists of today and tomorrow.
References
- 1. scielo.br [scielo.br]
- 2. abjournals.org [abjournals.org]
- 3. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine - Wikipedia [en.wikipedia.org]
- 5. Primaquine Presentation.pptx [slideshare.net]
- 6. Comparative efficacies of quinine and chloroquine as companions to primaquine in a curative drug regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of chloroquine and quinine on malaria rodents and their effects on the mouse testis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determinants of In Vitro Drug Susceptibility Testing of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Primaquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vitro activity of chloroquine, quinine, mefloquine and halofantrine against Gabonese isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.plos.org [journals.plos.org]
A Senior Application Scientist’s Guide to Sourcing and Verifying 2-Methylquinolin-5-amine for Research & Development
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and verifying the quality of 2-Methylquinolin-5-amine (CAS 54408-50-3). Recognizing the critical role of starting material integrity in research outcomes, this document moves beyond a simple supplier list. It offers a detailed analysis of the supplier landscape, protocols for in-house quality verification, and the scientific rationale behind these validation steps. Our goal is to empower researchers to establish a self-validating system for chemical procurement, ensuring the reliability and reproducibility of their work.
Introduction: The Strategic Importance of this compound
This compound, also known as 5-Aminoquinaldine, is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its quinoline scaffold is a privileged structure, appearing in numerous compounds with diverse biological activities.[1] The specific arrangement of the methyl group at the 2-position and the amine group at the 5-position makes it a versatile building block for synthesizing more complex molecules, including potential kinase inhibitors, antimicrobial agents, and other novel therapeutic candidates.[1]
The success of any research program hinges on the quality of its starting materials. Impurities, incorrect isomers, or batch-to-batch variability can lead to misleading results, failed experiments, and significant delays in development timelines. Therefore, a robust strategy for supplier selection and incoming material verification is not merely a procedural formality but a cornerstone of scientific integrity. This guide provides the practical tools and expert insights necessary to implement such a strategy.
The Commercial Supplier Landscape
The procurement of research-grade this compound involves navigating a diverse market of chemical suppliers. These range from large, multinational corporations to smaller, specialized laboratories. The key to successful sourcing lies in evaluating suppliers based on a combination of stated quality, available documentation, and logistical considerations.
It is critical for researchers to note that this compound is intended for research and development purposes only and not for human or veterinary use.[1]
Table 1: Comparative Analysis of Commercial Suppliers for this compound
| Supplier | Stated Purity | Available Quantities | CAS Number | Key Differentiators & Notes |
| BLD Pharm | Specification available upon request | Gram to Kilogram | 54408-50-3 | Offers a range of product grades and provides basic safety and storage information online.[2] |
| Pharmaffiliates | Not specified; sample COA available | Custom | 54408-50-3 | Specializes in pharmaceutical reference standards and research chemicals; lists appearance as "Yellow crystalline powder".[3] |
| ABLYCHEM Laboratories | 95% | Bulk | 54408-50-3 | An industrial chemical wholesaler that specifies a purity of 95%. |
| Fluorochem (via SciSupplies) | 95.0% | 250mg | 54408-50-3 | Provides specific purity and packaging sizes suitable for initial screening and small-scale synthesis.[4] |
| Princeton BioMolecular Research | 90% | Inquire | 54408-50-3 | Offers a lower purity grade, which may be suitable for less sensitive applications or require further purification.[5] |
| Molport | Varies | Varies | 54408-50-3 | A marketplace aggregator that provides a comparison of offerings from multiple underlying suppliers.[6] |
Note: The information in this table is based on publicly available data and is subject to change. Researchers should always request the most current Certificate of Analysis for a specific lot before purchasing.
The Self-Validating Procurement Workflow
A trustworthy procurement process is a closed-loop system where supplier claims are independently verified. This workflow ensures that the material entering the laboratory meets the stringent requirements of the research program.
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. 54408-50-3|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound, 95.0%, 250mg [scisupplies.eu]
- 5. 2-methylquinolin-5-amine54408-50-3,Purity90%_Princeton BioMolecular Research, Inc. [molbase.com]
- 6. molport.com [molport.com]
Methodological & Application
Application Notes and Protocols for the Utilization of 2-Methylquinolin-5-amine in Organic Synthesis
Introduction: The Versatility of the 2-Methylquinoline Scaffold
2-Methylquinolin-5-amine (CAS No. 54408-50-3), also known as 5-Amino-2-methylquinoline, is a pivotal intermediate in the field of organic synthesis.[1] Its structure, featuring a quinoline core functionalized with a nucleophilic amino group and a reactive methyl group, offers multiple handles for synthetic transformations. This unique combination makes it a valuable building block for constructing more complex molecular architectures, particularly in the realms of medicinal chemistry, agrochemicals, and materials science.[1] The quinoline motif itself is a privileged structure, appearing in a wide array of biologically active compounds and pharmaceuticals, underscoring the importance of its derivatives.[2][3]
This guide provides an in-depth exploration of key synthetic protocols involving this compound, focusing on the causality behind experimental choices and providing detailed, actionable methodologies for researchers and drug development professionals.
Application 1: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The construction of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis, as the arylamine moiety is ubiquitous in drug candidates.[4][5][6] The Buchwald-Hartwig amination stands out as a powerful method for forging these bonds, offering broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution may fail.[7][8] In this context, this compound serves as an excellent amine partner for coupling with various aryl and heteroaryl halides.
Scientific Rationale and Mechanistic Insight
The reaction proceeds through a palladium-catalyzed cycle. An active Pd(0) species undergoes oxidative addition into the aryl halide C-X bond. The amine, this compound, then coordinates to the resulting Pd(II) complex. A base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[4][7] The choice of ligand, typically a bulky, electron-rich phosphine, is critical to stabilize the palladium catalyst and promote the reductive elimination step.[9]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol
Objective: To synthesize N-aryl-2-methylquinolin-5-amine derivatives.
Materials:
-
This compound
-
Aryl Halide (e.g., 4-bromotoluene)
-
Palladium(II) Acetate [Pd(OAc)₂] or Pd₂(dba)₃
-
Phosphine Ligand (e.g., XPhos, SPhos, BINAP)[9]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))[9]
-
Anhydrous Solvent (e.g., Toluene, Dioxane)[9]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium precatalyst (1-5 mol%), the phosphine ligand (1.1-1.2 times the Pd mol%), and the base (1.4-2.0 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Choices | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst in situ. Used in catalytic amounts (1-5 mol%).[9] |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich ligands that stabilize the catalyst and facilitate reductive elimination.[9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base required to deprotonate the amine.[9] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential to prevent catalyst deactivation.[9] |
| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the catalytic cycle efficiently.[9] |
Application 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures found in many pharmaceuticals and functional materials.[10][11][12] While this compound cannot directly participate as a halide partner, its amino group can be readily converted into a halide (e.g., via a Sandmeyer reaction), transforming it into a suitable substrate for Suzuki coupling.
Synthetic Strategy: From Amine to Biaryl
This application involves a two-step sequence. First, the amino group of this compound is converted to a bromo or iodo group. The resulting halo-quinoline then undergoes a palladium-catalyzed cross-coupling with an arylboronic acid.
Caption: Workflow for converting the amine to a biaryl product.
Protocol 1: Synthesis of 5-Bromo-2-methylquinoline
Objective: To convert the amino group to a bromo group.
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30-60 minutes to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution slowly to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Work-up: Cool the mixture, extract with an appropriate organic solvent (e.g., dichloromethane), wash the organic layer with aqueous NaOH and brine, and dry over Na₂SO₄.
-
Purification: Purify by column chromatography to yield 5-bromo-2-methylquinoline.
Protocol 2: Suzuki-Miyaura Coupling
Objective: To couple 5-bromo-2-methylquinoline with an arylboronic acid.
Materials:
-
5-Bromo-2-methylquinoline (from Protocol 1)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)[10]
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 eq)[10]
-
Solvent System (e.g., 1,4-Dioxane/Water 4:1)[10]
Procedure:
-
Reaction Setup: In a flask, combine 5-bromo-2-methylquinoline (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Heat the mixture to reflux (e.g., 85-95 °C) with stirring.[10]
-
Monitoring & Work-up: Monitor by TLC. After completion, cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 5-aryl-2-methylquinoline product.
| Parameter | Recommended Choices | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Highly effective for C-C bond formation.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid to form a boronate complex for transmetalation.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is common to dissolve both organic and inorganic reagents.[10] |
Application 3: Synthesis of Fused Polycyclic Heterocycles
The reactive amino group of this compound is an ideal starting point for constructing fused heterocyclic systems, such as quinazolines or other related pharmacophores.[13][14] This is typically achieved through condensation and cyclization reactions with bifunctional reagents.
Synthetic Approach: Annulation via Condensation
A common strategy involves the reaction of the primary amine with a reagent containing both an aldehyde/ketone and a carboxylic acid (or its derivative). This leads to an initial imine or amide formation, followed by an intramolecular cyclization to form the new heterocyclic ring. For instance, reaction with 6-nitroacetanthranil can be used to form 2-methyl-5-nitro-4-ketodihydroquinazolines.[14]
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. scispace.com [scispace.com]
Application Notes & Protocols: 2-Methylquinolin-5-amine as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds
Introduction: The Strategic Value of 2-Methylquinolin-5-amine
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Within this important class of heterocycles, this compound (also known as 5-Amino-2-methylquinoline) emerges as a particularly valuable and versatile building block. Its structure is strategically functionalized with three key reactive sites: the nucleophilic primary amine at the 5-position, the activatable methyl group at the 2-position, and the quinoline ring system itself, which can participate in various transformations.
The primary amine serves as a crucial handle for introducing a wide array of substituents via reactions such as acylation, alkylation, and condensation.[2] This allows for the systematic modification of a molecule's physicochemical properties, such as solubility and lipophilicity, which is a cornerstone of drug development. The methyl group, while seemingly simple, can be functionalized through oxidation or condensation reactions, enabling the construction of more complex fused ring systems.[3][4]
This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the reactivity of this compound, supported by detailed, field-proven protocols for its application in the synthesis of advanced heterocyclic compounds.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any experimental setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 54408-50-3 | [2] |
| Molecular Formula | C₁₀H₁₀N₂ | [2] |
| Molecular Weight | 158.20 g/mol | [2][5] |
| Appearance | Solid | [2] |
| Melting Point | 117-118 °C | [2][5] |
| Boiling Point | 316.6 °C | [5] |
| Storage | 2-8 °C, protect from light and moisture |[5][6] |
Safety & Handling Precautions
This compound is classified as a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.[7][8]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]
-
Ingestion: Immediately call a poison center or doctor. Do NOT induce vomiting.[7]
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[7]
Core Reactivity & Mechanistic Considerations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
The Amino Group (Position 5): This primary aromatic amine is a potent nucleophile. It is the primary site for derivatization, readily participating in reactions like N-acylation to form amides, reductive amination with aldehydes and ketones, and diazotization to form diazonium salts, which are themselves versatile intermediates. The electronic nature of the quinoline ring modulates the basicity and nucleophilicity of this group compared to a simple aniline.
-
The Methyl Group (Position 2): The methyl group is adjacent to the ring nitrogen, making its protons slightly acidic. This allows for deprotonation under strong basic conditions, creating a nucleophilic center for reaction with electrophiles. More commonly, it can be activated for condensation reactions or be directly oxidized to an aldehyde or carboxylic acid, providing another handle for further synthesis.[3][4] Recent research has shown that such methyl groups can be directly used in C-H functionalization reactions to build new C-C bonds, avoiding the need for pre-activation.[4]
Application Protocol 1: Synthesis of N-(2-methylquinolin-5-yl)acetamide via N-Acylation
This protocol details a fundamental transformation, converting the primary amine into a stable amide. Amide formation is a cornerstone of medicinal chemistry, often used to modulate biological activity and pharmacokinetic properties.[2]
Reaction Scheme
Expertise & Rationale
This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of acetic anhydride. Pyridine is used as a mild base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst. Anhydrous conditions are preferred to prevent the hydrolysis of acetic anhydride.
Detailed Step-by-Step Methodology
-
Materials & Equipment:
-
This compound (1.0 eq, e.g., 1.58 g, 10 mmol)
-
Anhydrous Pyridine (5 mL)
-
Acetic Anhydride (1.1 eq, e.g., 1.04 mL, 11 mmol)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
100 mL round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60 F₂₅₄), rotary evaporator.
-
-
Procedure:
-
Place this compound into the 100 mL round-bottom flask.
-
Add anhydrous pyridine and stir at room temperature until the solid is fully dissolved.
-
Cool the mixture in an ice bath to 0 °C.
-
Add acetic anhydride dropwise to the stirred solution over 5 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The product spot should be less polar than the starting amine.
-
Upon completion, carefully pour the reaction mixture into 50 mL of ice-cold water with stirring. A precipitate should form.
-
Stir for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water (3 x 20 mL).
-
-
Purification & Characterization:
-
The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Dry the purified solid under vacuum.
-
Self-Validation: The final product should be characterized to confirm its identity and purity via:
-
¹H NMR: Expect a new singlet around δ 2.1-2.3 ppm for the acetyl methyl group and a singlet for the NH proton.
-
Mass Spectrometry: Calculate the expected m/z for the product (M+H)⁺.
-
Melting Point: Compare the observed melting point to literature values if available.
-
-
Application Protocol 2: Synthesis of a Fused Imidazo[4,5-f]quinoline Derivative
This protocol demonstrates the power of this compound in constructing more complex, fused heterocyclic systems. Such scaffolds are of great interest in drug discovery due to their rigid structures, which can allow for specific, high-affinity interactions with biological targets. This protocol is a representative example based on the well-established Phillips-Ladenburg reaction for benzimidazole synthesis, adapted for our quinoline building block.
Workflow Visualization
Caption: General workflow for the synthesis of fused imidazoquinolines.
Detailed Step-by-Step Methodology
-
Materials & Equipment:
-
This compound (1.0 eq)
-
A suitable carboxylic acid (e.g., formic acid or acetic acid, 1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Aqueous sodium hydroxide (10 M)
-
High-temperature thermometer, mechanical stirrer, heating mantle.
-
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, add polyphosphoric acid (approx. 10 times the weight of the amine).
-
Heat the PPA to ~70 °C with stirring to reduce its viscosity.
-
Slowly add this compound, followed by the carboxylic acid.
-
Expert Insight: PPA acts as both the solvent and the dehydrating acid catalyst. It is highly viscous, so mechanical stirring is essential for homogeneity. Eaton's reagent (P₂O₅ in methanesulfonic acid) is a less viscous alternative that can improve reaction consistency.
-
Slowly raise the temperature of the reaction mixture to 150-180 °C and maintain for 2-4 hours.
-
Reaction Monitoring: Carefully take small aliquots, quench in water, neutralize, and extract to run a TLC to monitor the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to ~100 °C.
-
CAUTION: Very carefully and slowly, pour the hot, viscous mixture onto a large amount of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic process.
-
Slowly neutralize the acidic aqueous mixture by adding 10 M NaOH solution until the pH is ~8-9. Keep the mixture cool in an ice bath during neutralization.
-
The product will precipitate out of the solution. Stir for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the crude solid by vacuum filtration and wash thoroughly with cold water.
-
-
Purification & Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
-
Dry the purified product under vacuum.
-
Self-Validation: Confirm the structure of the fused heterocycle using:
-
¹H NMR & ¹³C NMR: To confirm the new ring formation and substituent placement.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular formula.
-
-
Conclusion
This compound is a high-potential building block for constructing diverse and complex heterocyclic molecules. Its defined points of reactivity—the nucleophilic amine and the activatable methyl group—provide a clear and logical platform for synthetic design. The protocols outlined here for fundamental acylation and advanced cyclocondensation reactions demonstrate the practical utility of this reagent. By leveraging its unique structure, researchers in medicinal and materials chemistry can efficiently access novel quinoline derivatives with significant potential for a wide range of applications.
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. chemshuttle.com [chemshuttle.com]
- 7. fishersci.com [fishersci.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
Application Notes and Protocols: 2-Methylquinolin-5-amine in Medicinal Chemistry
Introduction: The Quinoline Scaffold and the Unique Potential of 2-Methylquinolin-5-amine
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and specificity. Within the diverse family of quinoline derivatives, this compound stands out as a particularly valuable building block for drug discovery.[2] The presence of a nucleophilic amino group at the 5-position and a methyl group at the 2-position offers distinct opportunities for synthetic diversification and modulation of physicochemical properties. The amino group serves as a key handle for introducing a variety of substituents, enabling the exploration of structure-activity relationships (SAR), while the methyl group can influence the molecule's conformation and metabolic stability.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the development of novel anticancer agents, particularly kinase inhibitors. We will delve into the rationale behind its use, present detailed protocols for its derivatization, and outline key biological assays for evaluating the therapeutic potential of its analogs.
Application Notes: Leveraging this compound in Anticancer Drug Discovery
The derivatization of the quinoline scaffold has been a fruitful strategy in the quest for new anticancer therapeutics.[3][4] The structural analog, 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, has demonstrated significant antiproliferative activity against a panel of human cancer cell lines, including colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H).[5][6] Mechanistic studies on derivatives of this related scaffold have revealed that their cytotoxic effects can be attributed to the induction of mitochondrial membrane depolarization and an increase in cellular reactive oxygen species (ROS), ultimately leading to apoptosis.[6] This provides a strong rationale for exploring derivatives of this compound as potential anticancer agents.
Kinase Inhibition: A Promising Avenue for this compound Derivatives
Protein kinases are a major class of drug targets in oncology due to their critical role in regulating cell growth, proliferation, and survival.[7] The quinoline scaffold has been successfully incorporated into numerous kinase inhibitors.[8][9] For instance, derivatives of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents extending into surrounding hydrophobic and hydrophilic regions to enhance binding affinity and selectivity.
This compound is an excellent starting point for the design of novel kinase inhibitors. The 5-amino group can be readily functionalized to introduce moieties that can interact with key residues in the kinase active site. For example, N-arylation of the 5-amino group can lead to compounds that mimic the hydrogen bonding patterns of known kinase inhibitors.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative derivative of this compound and for the biological evaluation of its anticancer and kinase inhibitory activities.
Protocol 1: Synthesis of N-(2-Methylquinolin-5-yl)benzamide
This protocol describes the N-acylation of this compound with benzoyl chloride. This reaction is a fundamental transformation that introduces a benzamide moiety, a common feature in many biologically active molecules. The procedure is adapted from a general method for the N-acylation of aminoquinolines.[10]
Reaction Scheme:
References
- 1. jk-sci.com [jk-sci.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
Application Notes & Protocols: Development of Fluorescent Probes from 2-Methylquinolin-5-amine
Introduction: The Quinoline Scaffold in Fluorescent Probe Design
Fluorescent probes are indispensable tools in modern biological and chemical sciences, enabling the sensitive and specific detection of analytes and the visualization of complex processes in real-time.[1][2] The design of a successful probe hinges on a core fluorophore, or "scaffold," whose photophysical properties can be rationally modulated. The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry and materials science due to its rigid, aromatic structure and inherent fluorescence properties.[1][3]
Among quinoline derivatives, 2-Methylquinolin-5-amine stands out as a particularly versatile starting material. Its key advantages include:
-
Reactive Handle: The primary amine at the 5-position serves as an excellent nucleophilic site for facile chemical modification, allowing for the covalent attachment of various recognition moieties.
-
Favorable Photophysics: The quinoline core possesses intrinsic fluorescence, which can be tuned through synthetic modifications.[1][4] This core structure is amenable to creating probes that operate via mechanisms like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT).[4][5]
-
Biocompatibility: The quinoline scaffold is found in numerous bioactive compounds, suggesting a degree of biocompatibility for live-cell imaging applications.[6][7]
This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent probes derived from this compound, with detailed protocols for researchers in chemical biology, diagnostics, and drug development.
Probe Synthesis: From Scaffold to Sensor
The strategic modification of the 5-amino group is the cornerstone of developing probes from this compound. The most common approach is the formation of a Schiff base (imine) by condensation with an aldehyde. This reaction introduces a recognition unit and often establishes a PET quenching pathway that can be disrupted upon analyte binding, leading to a "turn-on" fluorescence response.
dot
Caption: General synthesis scheme for a Schiff base probe.
Protocol 2.1: Synthesis of a Zn²⁺-Selective Fluorescent Probe
This protocol details the synthesis of a Schiff base probe for the detection of zinc ions (Zn²⁺), a crucial metal ion in numerous biological processes.[6] The design incorporates salicylaldehyde, whose hydroxyl group, along with the imine and quinoline nitrogens, forms a coordination site for Zn²⁺.
Rationale: In the absence of Zn²⁺, the lone pair of electrons on the imine nitrogen can quench the quinoline fluorescence via a PET mechanism. Upon coordination with Zn²⁺, this electron transfer is blocked, restoring and enhancing the fluorescence signal (CHEF effect).[5]
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (e.g., 158 mg, 1.0 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add salicylaldehyde (e.g., 134 mg, 1.1 mmol) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) for 2-4 hours, or until the starting material is consumed.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate as a solid. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Store the probe protected from light.
Photophysical Characterization
Before any application, the fundamental photophysical properties of the newly synthesized probe must be rigorously characterized.[8] This provides the basis for designing experiments and interpreting results.
Protocol 3.1: Standard Spectroscopic Analysis
Objective: To determine the absorption maximum (λ_abs), emission maximum (λ_em), Stokes shift, and relative quantum yield (Φ_F) of the synthesized probe.
Materials:
-
Synthesized probe
-
Spectroscopic grade solvents (e.g., DMSO, Ethanol, Acetonitrile)
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the probe (e.g., 1 mM) in a suitable solvent like DMSO.
-
Absorption Spectrum:
-
Prepare a dilute solution (e.g., 10 µM) of the probe in the desired experimental buffer or solvent.
-
Record the absorbance spectrum from ~250 nm to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_abs). Ensure the absorbance at this peak is below 0.1 to avoid inner filter effects in fluorescence measurements.
-
-
Emission Spectrum:
-
Using the same solution, place the cuvette in the fluorometer.
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission spectrum across a range starting ~10-20 nm above the excitation wavelength (e.g., from λ_abs + 20 nm to 700 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Calculation:
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the synthesized probe and the standard (e.g., Quinine sulfate).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Data Summary: Record all data in a structured table for comparison.
Table 1: Representative Photophysical Properties
| Compound | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Φ_F (Quantum Yield) | Solvent |
| This compound | ~350 | ~430 | ~80 | ~0.15 | Ethanol |
| Synthesized Zn²⁺ Probe | ~375 | ~490 | ~115 | ~0.05 (Free) | HEPES Buffer |
| Probe-Zn²⁺ Complex | ~370 | ~485 | ~115 | ~0.45 (Bound) | HEPES Buffer |
Note: Values are illustrative and will vary based on the specific derivative and solvent conditions.
Application Protocols
The true utility of a fluorescent probe is demonstrated through its application in detecting a specific analyte or imaging a biological environment.
dot
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Strategic N-Functionalization of 2-Methylquinolin-5-amine: A Guide to Synthetic Diversification
An Application Note and Protocol for Researchers
Abstract
The 2-methylquinolin-5-amine scaffold is a privileged structure in medicinal chemistry and materials science, serving as a critical building block for a diverse range of functional molecules.[1][2] Its primary aromatic amine group at the C5 position is a prime target for chemical modification, enabling the synthesis of novel derivatives with tailored biological activities and material properties. This document provides a detailed, step-by-step guide for the N-functionalization of this compound, targeting researchers, scientists, and drug development professionals. We present validated protocols for N-acylation, N-sulfonylation, and N-arylation, complete with mechanistic insights, troubleshooting, and characterization guidelines.
Introduction: The Significance of this compound
Quinoline and its derivatives are foundational motifs in drug discovery, found in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] this compound (CAS 54408-50-3) is a particularly valuable intermediate due to its dual functionality: a nucleophilic amine for derivatization and a quinoline core known for its bioactivity.[2] Functionalizing the C5-amine group allows for the systematic modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. This guide offers robust and reproducible protocols to empower researchers to explore this chemical space efficiently.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
This compound: May cause skin and eye irritation. Avoid inhalation of dust.
-
Acyl Chlorides/Sulfonyl Chlorides: Corrosive and moisture-sensitive. React violently with water, releasing HCl or SOx gas. Handle with extreme care under anhydrous conditions.
-
Solvents: Dichloromethane (DCM) is a suspected carcinogen. Pyridine has a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. Handle all solvents with appropriate care.
-
Bases: Triethylamine (TEA) and pyridine are flammable and toxic. Sodium hydride (NaH) is highly reactive with water and flammable.
General Experimental Workflow
The successful N-functionalization of this compound follows a logical sequence of steps. Proper execution of each stage is critical for achieving high yield and purity.
References
Application Notes and Protocols for the Quantification of 2-Methylquinolin-5-amine
Abstract
This comprehensive guide provides detailed application notes and protocols for the accurate quantification of 2-Methylquinolin-5-amine, a crucial intermediate in pharmaceutical synthesis.[1] This document outlines a validated High-Performance Liquid Chromatography (HPLC) method, chosen for its specificity, reliability, and suitability for quality control in drug development and manufacturing.[2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering a step-by-step methodology from sample preparation to data analysis. Furthermore, this guide discusses the principles behind the method development and validation, ensuring a deep understanding of the analytical process.
Introduction
This compound, also known as 5-Amino-2-methylquinoline, is a quinoline derivative with the molecular formula C₁₀H₁₀N₂.[1][3] Its structure, featuring an amino and a methyl group on the quinoline scaffold, makes it a significant building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1] The purity and concentration of this intermediate are critical parameters that can directly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for its quantification is essential for ensuring product quality and regulatory compliance.[4][5]
High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for the separation and quantification of compounds.[6][7] Its application for the analysis of aromatic amines and related pharmaceutical impurities is well-established, offering high resolution, sensitivity, and reproducibility.[2][8] This application note details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, which has been optimized and validated for the specific quantification of this compound.
Principles of the Method
The selected analytical approach is based on reversed-phase high-performance liquid chromatography. In RP-HPLC, the separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, will have a specific retention time on the column under defined chromatographic conditions.
The causality behind key experimental choices is as follows:
-
Stationary Phase Selection (C18): A C18 column is chosen for its versatility and proven efficacy in retaining and separating a wide range of organic molecules, including aromatic amines. Its hydrophobic nature provides the necessary interaction with the quinoline ring structure of the analyte.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the amine group, thereby ensuring reproducible retention times. Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. The gradient elution allows for the efficient separation of the analyte from potential impurities with varying polarities.
-
UV Detection: this compound possesses a chromophore within its quinoline ring system, allowing for sensitive detection using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is determined to ensure optimal sensitivity for quantification.
The entire analytical procedure is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][9] This validation process provides documented evidence of the method's accuracy, precision, specificity, linearity, range, and robustness.[9][10]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (Analytical grade)
-
Orthophosphoric Acid (85%) (Analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm Syringe filters (Nylon or PTFE)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 15% B; 2-12 min: 15-85% B; 12-15 min: 85% B; 15.1-18 min: 15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (85:15 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of diluent to achieve a final concentration within the calibration range. For solid samples, techniques like grinding and extraction may be necessary to ensure complete dissolution.[11] The solution should be sonicated if necessary and filtered through a 0.45 µm syringe filter prior to injection.
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC.
Method Validation
To ensure the reliability of the analytical data, the HPLC method must be validated.[4][5][9] The validation should be performed according to ICH guidelines and should assess the following parameters:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram of a sample containing potential impurities or a placebo.
Linearity and Range
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used to establish linearity. The correlation coefficient (r²) should be greater than 0.999.
Accuracy and Precision
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).
Table 2: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.3 µg/mL |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Analysis and Interpretation
The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the calibration curve generated from the standards. The chromatography data system will automatically calculate the concentration based on the linear regression equation of the calibration curve.
Alternative and Complementary Techniques
While HPLC is the recommended primary technique, other analytical methods can be employed for quantification or structural confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12] For amines, derivatization is often required to improve chromatographic performance and reduce peak tailing.[13] GC-MS can provide both quantitative data and mass spectral information for structural elucidation and impurity identification.[12] The molecular ion (M⁺) for this compound would be expected at m/z 158.[1][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[14] This technique is particularly useful for analyzing complex matrices and for achieving very low detection limits.[15] Under electrospray ionization (ESI) in positive mode, this compound would be expected to show a protonated molecule [M+H]⁺ at m/z 159.
Conclusion
The validated reversed-phase HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantification of this compound. Adherence to the outlined protocols will ensure high-quality data suitable for quality control and regulatory submission in the pharmaceutical industry. The self-validating nature of the described protocols, grounded in established scientific principles and regulatory guidelines, ensures the trustworthiness of the results.
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, CAS No. 54408-50-3 - iChemical [ichemical.com]
- 4. particle.dk [particle.dk]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Sample preparation for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [helda.helsinki.fi]
- 8. benchchem.com [benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. wjarr.com [wjarr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. h-brs.de [h-brs.de]
- 14. Khan Academy [khanacademy.org]
- 15. benchchem.com [benchchem.com]
Application Note: A Robust HPLC Method for the Analysis of 2-Methylquinolin-5-amine
Abstract
This application note describes a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Methylquinolin-5-amine. Due to its basic and aromatic nature, careful consideration of mobile phase pH, stationary phase chemistry, and other chromatographic parameters is essential for achieving optimal separation with good peak symmetry. This guide provides a step-by-step protocol, from initial method development to the final validated procedure, suitable for quality control, stability testing, and research applications in the pharmaceutical and chemical industries.
Introduction
This compound (CAS 54408-50-3), also known as 5-Amino-2-methylquinoline, is a key intermediate in the synthesis of various dyes, agrochemicals, and pharmaceutical compounds.[1] Its quinoline scaffold is a privileged structure in medicinal chemistry. Given its importance, a reliable analytical method to determine its purity and quantify its presence in reaction mixtures or final products is critical.
High-performance liquid chromatography (HPLC) is a primary technique for this purpose.[2] However, the basic amine functional group and the planar aromatic quinoline ring system of this compound present specific challenges, such as peak tailing due to interactions with residual silanols on the stationary phase and significant shifts in retention with minor changes in mobile phase pH. This note details a logical, science-driven workflow to overcome these challenges.
Analyte Properties & Method Development Strategy
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detection parameters.
Physicochemical Properties
Key properties of this compound that influence HPLC method development are summarized below.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C₁₀H₁₀N₂ | --- |
| Molecular Weight | 158.20 g/mol | Suitable for standard pore size columns (e.g., 120 Å).[3] |
| Structure | Aromatic quinoline ring with a basic amine group and a methyl group. | The aromatic structure suggests potential for π-π interactions with specific stationary phases (e.g., Phenyl-Hexyl). The basic amine is highly susceptible to pH changes. |
| pKa | The pKa of the conjugate acid of the amine group is estimated to be in the range of 4.5-5.5, similar to other aromatic amines. | Mobile phase pH is a critical parameter. To ensure good retention and peak shape, the pH should be adjusted to be at least 2 units away from the analyte's pKa.[4][5] |
| Predicted logP | ~1.9 - 2.1 | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| UV Absorbance | Quinoline derivatives exhibit strong UV absorbance, typically with maxima around 280-290 nm and other bands at lower wavelengths.[6][7] | UV detection is highly suitable. A wavelength of ~289 nm is a good starting point for detection.[6] |
Method Development Workflow
The development process follows a logical progression from initial screening to final optimization and validation. This systematic approach ensures that the final method is robust and fit for its intended purpose.
Caption: HPLC Method Development Workflow.
Experimental Design and Rationale
Instrumentation and Reagents
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Columns:
-
Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chemicals:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Phase 1: Column and Mobile Phase Screening
Causality Behind Choices:
-
Column Chemistry:
-
A C18 column is the workhorse of reversed-phase chromatography and a logical starting point due to its strong hydrophobic retention mechanism, which is suitable for an analyte with a logP of ~2.0.[3][8]
-
A Phenyl-Hexyl column is selected as an alternative to provide different selectivity.[9] The phenyl rings in the stationary phase can induce π-π interactions with the aromatic quinoline ring of the analyte, offering a retention mechanism complementary to simple hydrophobicity.[9] This can be particularly useful for separating structurally similar impurities.
-
-
Mobile Phase pH:
-
The amine group makes this compound a basic compound. In reversed-phase HPLC, analyzing basic compounds can be challenging.
-
At low pH (e.g., pH 3) , the amine group will be protonated (cationic). This increases its polarity, leading to poor retention on a C18 column. However, it can improve peak shape by minimizing secondary interactions with silanols.
-
At neutral or slightly basic pH (e.g., pH 7.5) , the amine group will be in its free base (neutral) form. This increases its hydrophobicity, leading to stronger retention and better separation from polar impurities.[5][10] This is the principle of "ion suppression" for basic compounds.[10]
-
Therefore, screening will be conducted using a low pH buffer (0.1% Formic Acid in water, pH ~2.7) and a neutral pH buffer (10 mM Ammonium Acetate, pH ~7.0).
-
Caption: Effect of pH on Analyte-Stationary Phase Interaction.
Screening Results
A fast gradient from 10% to 90% Acetonitrile over 10 minutes was used for initial screening.
| Column | Mobile Phase A | Retention Time (min) | Tailing Factor (Tf) | Observations |
| C18 | 0.1% Formic Acid (pH ~2.7) | 2.1 | 1.8 | Poor retention, significant peak tailing. |
| C18 | 10mM Ammonium Acetate (pH 7.0) | 7.5 | 1.2 | Good retention and much-improved peak shape. |
| Phenyl-Hexyl | 0.1% Formic Acid (pH ~2.7) | 3.5 | 1.5 | Better retention than C18 at low pH, but tailing persists. |
| Phenyl-Hexyl | 10mM Ammonium Acetate (pH 7.0) | 8.2 | 1.1 | Excellent retention and peak shape. |
Final Optimized & Validated Protocol
Based on the screening data, the method was further optimized to ensure a reasonable run time while maintaining good resolution and peak shape.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B; 2-8 min: 20-80% B; 8-9 min: 80% B; 9-10 min: 80-20% B; 10-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV at 289 nm |
| Run Time | 15 minutes |
Sample and Standard Preparation Protocol
-
Stock Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature and dilute to the mark with methanol.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 0.5 mL of the Stock Standard Solution into a 10 mL volumetric flask.
-
Dilute to the mark with a diluent of Water:Acetonitrile (80:20 v/v).
-
-
Sample Preparation (for a solid sample):
-
Accurately weigh a sample amount equivalent to ~10 mg of the active ingredient into a 10 mL volumetric flask.
-
Follow the same dissolution procedure as the stock standard.
-
Perform the same dilution as the working standard to achieve a theoretical concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Method Validation Summary
The method was validated according to ICH Q2(R1) guidelines.[11][12][13][14] The results confirmed that the method is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Passed |
| Linearity (1-100 µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability (n=6): ≤ 2.0% | 0.8% |
| System Suitability | Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) > 2000 | Tf = 1.2; N = 8500 |
Conclusion
A robust, specific, and accurate RP-HPLC method for the analysis of this compound has been successfully developed and validated. The key to this success was a systematic approach that leveraged an understanding of the analyte's physicochemical properties. By controlling the mobile phase pH to maintain the analyte in its neutral, non-ionized state, excellent peak shape and retention were achieved on a standard C18 column. This method is now ready for implementation in routine quality control and research environments.
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
crystallization conditions for 2-Methylquinolin-5-amine derivatives
An Application Guide to the Crystallization of 2-Methylquinolin-5-amine Derivatives
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization of this compound and its derivatives. These quinoline scaffolds are pivotal in the synthesis of a wide range of therapeutics, including anti-cancer and anti-inflammatory agents.[1] The crystalline form and purity of these active pharmaceutical ingredients (APIs) are critical determinants of their efficacy, stability, and bioavailability, making robust and reproducible crystallization protocols essential.[2]
This guide moves beyond simple step-by-step instructions to explain the underlying principles governing crystal formation. We will explore solvent selection strategies, detailed experimental protocols, and troubleshooting techniques to address common challenges such as oiling out and poor crystal formation.
The Foundation of Crystallization: From Supersaturation to Solid Form
Crystallization is a phase transition process where molecules arrange themselves into a highly ordered, repeating lattice structure.[2] This transition is driven by supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility. The journey from a dissolved state to a crystalline solid involves two key kinetic stages:
-
Nucleation: The initial formation of stable, microscopic crystal nuclei. This is the energetic bottleneck of the process, influenced by factors like supersaturation levels, temperature, and the presence of impurities or nucleation sites (like scratches on a flask).[3][4]
-
Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei, leading to the formation of larger, macroscopic crystals.[4]
The ultimate goal is to control the interplay between these stages to produce crystals of the desired size, shape (habit), and polymorphic form.[5] For quinoline derivatives, the basicity of the nitrogen atom can lead to strong interactions with solvents and impurities, adding a layer of complexity to achieving this control.[6]
Strategic Solvent Selection for Quinolines
The choice of solvent is the most critical parameter in a crystallization experiment. An ideal solvent system will exhibit a steep solubility curve, meaning the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature. This differential solubility is key to achieving a high recovery yield.
A Systematic Approach to Solvent Screening
A preliminary solvent screen using small amounts of the this compound derivative is essential. The general procedure is to test the compound's solubility in a range of solvents with varying polarities at both room temperature and their boiling points.
Table 1: Common Solvents for Crystallization of Aromatic Amines
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity Index | Typical Use & Rationale |
| Polar Protic | Water | 100 | 10.2 | Rarely used alone for organic molecules unless they are highly polar or salts. Can be an effective anti-solvent.[7] |
| Ethanol | 78 | 4.3 | A versatile solvent that often works well for compounds with hydrogen bonding capabilities.[8] | |
| Methanol | 65 | 5.1 | Similar to ethanol but with higher polarity; good for more polar derivatives. | |
| Polar Aprotic | Acetone | 56 | 5.1 | A good solvent for a wide range of organic compounds.[7] |
| Acetonitrile | 82 | 5.8 | Often effective for crystallizing compounds with aromatic rings.[8] | |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A moderately polar solvent, frequently used in solvent/anti-solvent systems with hexanes.[7] | |
| Non-Polar | Toluene | 111 | 2.4 | Good for aromatic compounds due to pi-stacking interactions; its high boiling point allows for a large temperature range.[8] |
| Dichloromethane (DCM) | 40 | 3.1 | Often used as the primary solvent in anti-solvent methods due to its high volatility and broad solvency.[8] | |
| Hexanes / Heptane | ~69 / ~98 | ~0.1 | Commonly used as anti-solvents to induce precipitation from more polar solvents.[7] |
The Power of Solvent/Anti-Solvent Systems
For many derivatives, a single solvent may not provide the ideal solubility profile. In these cases, an anti-solvent system is highly effective.[2] The compound is dissolved in a "good" solvent in which it is highly soluble. Then, a miscible "anti-solvent," in which the compound is poorly soluble, is slowly added until the solution becomes turbid, indicating the onset of nucleation.[9][10] Common combinations include Dichloromethane/Hexanes, Ethyl Acetate/Hexanes, and Methanol/Water.
Core Experimental Protocols
The following protocols are foundational techniques in crystallization. The choice of method depends on the compound's properties and the desired outcome (e.g., bulk powder vs. single crystals for X-ray analysis).
Protocol 1: Slow Cooling Crystallization
This is the most common technique for purifying compounds on a laboratory scale and is effective for solutes with a significant positive temperature coefficient of solubility.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound derivative and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) to just below the solvent's boiling point until the solid completely dissolves. Add a minimal excess of solvent to ensure the compound remains dissolved at the elevated temperature.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization and to remove particulate matter that could interfere with crystal growth.[3]
-
Cooling & Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Slow cooling is critical as it favors the growth of larger, purer crystals over rapid precipitation of small particles.[3]
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield by further decreasing the compound's solubility.
-
Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum.
Protocol 2: Slow Evaporation
This method is ideal for generating high-quality, single crystals suitable for X-ray crystallography, though it is not typically used for bulk purification.[1]
-
Preparation: Dissolve the compound in a suitable solvent (or solvent mixture) at room temperature to near-saturation.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove dust and other particulates that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has been pierced with a needle or with paraffin film containing small pinholes. This allows the solvent to evaporate slowly over several hours to days. As the solvent evaporates, the solute concentration increases, leading to supersaturation and crystal formation.[1]
Protocol 3: Anti-Solvent Crystallization
This technique is highly versatile and allows for fine control over the supersaturation rate.[2][11]
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the anti-solvent dropwise with continuous stirring. The addition should continue until the solution becomes persistently cloudy (turbid).
-
Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
-
Crystallization: Cover the vessel and allow it to stand undisturbed. Crystals should form as the system equilibrates. Alternatively, the anti-solvent can be introduced via vapor diffusion for slower, more controlled crystal growth.
-
Isolation: Collect and dry the crystals as described in the Slow Cooling protocol.
Visualization of the Crystallization Workflow
The following diagram illustrates a decision-making workflow for selecting an appropriate crystallization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. syrris.com [syrris.com]
- 3. benchchem.com [benchchem.com]
- 4. eps.mcgill.ca [eps.mcgill.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. youtube.com [youtube.com]
- 9. bia.si [bia.si]
- 10. rsc.org [rsc.org]
- 11. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Strategic Synthesis of Kinase Inhibitors from 2-Methylquinolin-5-amine
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] This guide focuses on the strategic application of a key derivative, 2-Methylquinolin-5-amine, as a versatile starting material for the synthesis of potent kinase inhibitors.[5][6] We provide a comprehensive overview of the synthetic rationale, detailing why this scaffold is particularly suited for targeting the ATP-binding site of kinases. This document furnishes a detailed, field-proven experimental protocol for a representative synthesis, explains the underlying mechanistic principles, and presents a framework for the biological evaluation of these compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable chemical entity in their kinase inhibitor discovery programs.
Rationale and Strategic Considerations
Protein kinases, as central regulators of cellular signaling, are a major class of drug targets, particularly in oncology.[2] The design of small molecule inhibitors that compete with ATP for binding to the kinase active site is a clinically validated strategy.[7][8]
The this compound scaffold offers several distinct advantages for this purpose:
-
ATP-Mimetic Core: The quinoline ring system effectively mimics the purine core of ATP, providing a foundational structure for competitive binding within the highly conserved kinase ATP pocket.[1][4]
-
Hinge-Binding Vector: The 5-amino group serves as a critical synthetic handle. It provides a vector pointing directly towards the "hinge region" of the kinase, which connects the N- and C-lobes. Functional groups appended at this position can form one or more crucial hydrogen bonds with the backbone amides of the hinge, an interaction that is often essential for high-affinity binding.
-
Versatility for SAR Exploration: The amenability of the 5-amino group to various coupling reactions allows for the systematic introduction of a wide range of substituents. This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.[9][10][11]
A premier synthetic method for functionalizing the 5-amino position is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its exceptional functional group tolerance, broad substrate scope, and high efficiency in forming C-N bonds, making it an indispensable tool in modern drug discovery.[12][13][14][15][16]
General Synthetic Workflow: Buchwald-Hartwig Amination
The diagram below illustrates the general workflow for coupling this compound with an aryl or heteroaryl halide to generate the core of a potential kinase inhibitor.
Caption: Generalized workflow for the Buchwald-Hartwig C-N cross-coupling reaction.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of a representative kinase inhibitor scaffold, N-(4-cyanophenyl)-2-methylquinolin-5-amine , via Buchwald-Hartwig amination.
Materials and Instrumentation
| Reagent/Material | Recommended Grade | Typical Supplier |
| This compound | ≥98% | BLD Pharm[17] |
| 4-Bromobenzonitrile | ≥98% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Strem Chemicals |
| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | ≥98% | Acros Organics |
| Cesium Carbonate (Cs₂CO₃) | ≥99.9% (Anhydrous) | Alfa Aesar |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | VWR |
| Celite® 545 | --- | MilliporeSigma |
Instrumentation: Schlenk line or glovebox, magnetic stir plates with heating, round-bottom flasks, reflux condensers, rotary evaporator, thin-layer chromatography (TLC) plates, flash chromatography system, NMR spectrometer, and LC-MS system.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.32 mmol, 1.0 equiv), 4-bromobenzonitrile (1.38 g, 7.58 mmol, 1.2 equiv), and cesium carbonate (4.12 g, 12.64 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with dry nitrogen or argon three times.
-
Catalyst Addition: Under a positive pressure of nitrogen, add Pd₂(dba)₃ (145 mg, 0.158 mmol, 2.5 mol %) and Xantphos (274 mg, 0.474 mmol, 7.5 mol %). Rationale: The bulky, electron-rich Xantphos ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle, improving reaction efficiency.[16]
-
Solvent Addition: Add 30 mL of anhydrous toluene via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-16 hours under the inert atmosphere.
-
Monitoring: Monitor the reaction's progress by TLC (eluent: 30% EtOAc in hexanes), visualizing under UV light. The reaction is complete upon consumption of the limiting reagent (this compound).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with 50 mL of Ethyl Acetate.
-
Filter the mixture through a short plug of Celite® to remove insoluble inorganic salts and palladium residues. Wash the plug with an additional 30 mL of Ethyl Acetate.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient elution of 10% to 40% Ethyl Acetate in hexanes.
-
Characterization (Self-Validation):
-
Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid.
-
Record the final mass and calculate the percentage yield.
-
Confirm the structure and assess purity by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Determine the final purity (>95%) by HPLC analysis. This validation is critical to ensure that any observed biological activity is attributable to the target compound.
-
Biological Context and Mechanism of Action
The synthesized N-aryl-2-methylquinolin-5-amine derivatives are designed as Type I kinase inhibitors. They function by competing with endogenous ATP for binding to the active (DFG-in) conformation of a target kinase. The core scaffold occupies the adenine-binding region, while the N-aryl substituent can be tailored to interact with specific residues in the active site, thereby conferring potency and selectivity.
Inhibition of a Proliferative Signaling Pathway
Many kinases targeted in cancer therapy are components of signaling cascades that drive cell proliferation, such as the RAS/RAF/MEK/ERK pathway.[2] An inhibitor based on the this compound scaffold can block this pathway at a specific kinase node, preventing downstream signaling and inhibiting tumor cell growth.
Caption: A simplified signaling pathway showing inhibition of RAF kinase.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 6. This compound [myskinrecipes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. research.rug.nl [research.rug.nl]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. m.youtube.com [m.youtube.com]
- 17. 54408-50-3|this compound|BLD Pharm [bldpharm.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylquinolin-5-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-Methylquinolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural steps, providing a framework for logical problem-solving and optimization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of this compound, which is typically achieved via a modification of the Doebner-von Miller reaction. The primary pathway involves the acid-catalyzed reaction of m-phenylenediamine with an α,β-unsaturated aldehyde, such as crotonaldehyde (often generated in situ).
Issue 1: The reaction is excessively vigorous and difficult to control, leading to charring.
Q: My reaction is extremely exothermic upon the addition of sulfuric acid, resulting in a rapid temperature spike and the formation of a black, intractable tar. How can I moderate this?
A: This is a classic issue with the Skraup and Doebner-von Miller reactions, which are notoriously exothermic.[1] The uncontrolled temperature rise accelerates side reactions, primarily polymerization of the crotonaldehyde and degradation of the aromatic amine, leading to significant tar formation and poor yield.
Root Cause Analysis & Recommended Actions:
-
Heat Dissipation: The primary cause is localized heating. Ensure your reaction vessel is in an ice-water bath and that you are using a robust overhead stirrer for efficient mixing. Magnetic stir bars are often insufficient for the viscous slurry that forms.
-
Controlled Acid Addition: Add the concentrated sulfuric acid dropwise via an addition funnel. Monitor the internal temperature closely and maintain it below 10-15 °C during the addition.
-
Use of a Moderator: The inclusion of a moderator is highly effective. Ferrous sulfate (FeSO₄·7H₂O) is the most common choice. It is believed to function by creating a more controlled, steady oxidation process, thus smoothing out the exothermic surge.[2]
Workflow for Controlled Reaction Initiation
Caption: Controlled addition of sulfuric acid is critical.
Issue 2: The final yield is consistently low, with significant recovery of starting material or polymeric sludge.
Q: Despite controlling the initial exotherm, my yield of this compound is below 30%. The crude product is a dark, tarry goo. What are the key parameters to optimize?
A: Low yields are often a result of incomplete reaction or competing polymerization pathways. The harsh acidic conditions required for cyclization can also promote polymerization of the α,β-unsaturated carbonyl substrate.[3]
Optimization Strategies:
-
Catalyst Choice: While sulfuric acid is standard, other Brønsted or Lewis acid catalysts can offer milder conditions and improved yields.[4] Consider using p-toluenesulfonic acid or iodine, which has been shown to effectively catalyze quinoline synthesis under milder conditions.[5]
-
Oxidizing Agent: The final step of the mechanism is an oxidation to form the aromatic quinoline ring. In the classic Doebner-von Miller reaction, intermediates or other starting materials often serve this role. However, adding a mild oxidizing agent, such as arsenic acid or m-nitrobenzenesulfonic acid, can drive the reaction to completion and improve yields. Be mindful that using the starting nitro compound as the oxidant can lead to complex side products that are difficult to remove.[6]
-
Temperature Profile: After the initial controlled addition, the reaction typically requires heating to proceed. Do not overheat. A gentle reflux (around 100-120 °C) for several hours is usually sufficient. Excessively high temperatures will favor tar formation.[1]
Table 1: Troubleshooting Low Yields
| Observation | Potential Cause | Recommended Solution |
| High amount of tar | Polymerization of crotonaldehyde; reaction temperature too high. | Use a moderator (FeSO₄). Optimize heating profile; avoid temperatures >130°C. Consider a biphasic reaction medium to sequester the carbonyl compound.[3] |
| Starting material recovered | Incomplete reaction; insufficient acid catalyst or heating time. | Ensure stoichiometric amount of acid. Increase reflux time. Confirm the quality of the starting amine. |
| Formation of isomers | Lack of regioselectivity in the cyclization step. | The use of m-phenylenediamine can lead to both 5-amino and 7-amino isomers. While the 5-amino is often major, purification by column chromatography may be required. |
| Difficult product isolation | Product trapped in the tarry matrix. | Employ steam distillation for purification. The quinoline product is steam-volatile, while the polymer tar is not.[2][7] |
Issue 3: Purification is challenging, and the final product is impure.
Q: How can I effectively purify this compound from the crude reaction mixture? Standard extraction and crystallization are not working well.
A: The crude product from a Doebner-von Miller synthesis is notoriously impure.[1] A multi-step purification strategy is required.
Recommended Purification Protocol:
-
Neutralization & Tar Removal: After the reaction is complete, carefully pour the cooled mixture onto crushed ice. This is followed by neutralization with a base (e.g., concentrated NaOH or NH₄OH) until the solution is strongly alkaline. This step converts the quinoline sulfate salt into the free base.
-
Steam Distillation: This is the most effective method for separating the product from non-volatile tars.[2] Set up a steam distillation apparatus and pass steam through the neutralized, aqueous mixture. The this compound will co-distill with the water. Collect the milky distillate.
-
Extraction: Extract the distillate with a suitable organic solvent like dichloromethane or diethyl ether. The basic nature of the product allows for an acid-base extraction to further remove any neutral or acidic impurities.
-
Final Purification: After drying and evaporating the solvent, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Doebner-von Miller reaction for this synthesis?
A1: The mechanism is complex and still a subject of some debate, but it is generally accepted to proceed through several key stages.[4][8]
-
Michael Addition: The primary amino group of m-phenylenediamine acts as a nucleophile and attacks the β-carbon of crotonaldehyde in a conjugate addition.
-
Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic attack from the aniline ring onto the protonated carbonyl carbon.
-
Dehydration: The cyclic intermediate then dehydrates to form a dihydroquinoline.
-
Oxidation: The dihydroquinoline is oxidized to the final aromatic this compound. The oxidizing agent can be another molecule of the Schiff base intermediate or an added oxidant.
Reaction Pathway for this compound Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. experts.illinois.edu [experts.illinois.edu]
common impurities in 2-Methylquinolin-5-amine and their removal
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methylquinolin-5-amine (CAS 54408-50-3). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to impurities and their removal during experimental work. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound sample?
A1: Impurities in crude this compound typically originate from the synthetic route, subsequent degradation, or storage. They can be broadly categorized as follows:
-
Unreacted Starting Materials: Depending on the synthesis (e.g., a variation of the Skraup or Friedländer synthesis), residual precursors such as substituted anilines or carbonyl compounds may remain.
-
Isomeric Byproducts: The synthesis of substituted quinolines can often yield a mixture of positional isomers. For instance, reactions involving meta-substituted anilines are known to produce both 5- and 7-substituted quinolines.[1] Therefore, an isomer like 2-Methylquinolin-7-amine could be a significant impurity.
-
Side-Reaction Products: Incomplete cyclization, polymerization of starting materials, or other side reactions can introduce a variety of structurally related impurities.
-
Oxidation and Degradation Products: Aromatic amines are susceptible to oxidation, especially when exposed to air and light.[2] This can lead to the formation of colored impurities, such as N-oxides or quinone-like structures, causing the sample to darken over time.
-
Residual Solvents: Solvents used during the reaction or initial workup (e.g., ethanol, toluene, DMF) can be trapped within the crystalline matrix of the crude product.[3][4]
Q2: How can I perform a quick preliminary assessment of my sample's purity?
A2: Before committing to a large-scale purification, a rapid purity assessment is crucial.
-
Thin-Layer Chromatography (TLC): This is the fastest and most common method. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. For a basic compound like this amine, it is advisable to add 0.5-1% triethylamine to your eluent (e.g., ethyl acetate/hexane) to prevent streaking on the silica plate.[5]
-
Melting Point Analysis: Pure this compound has a sharp melting point of 117-118°C.[6] Impurities will typically cause the melting point to be depressed and broaden the melting range.[7]
-
Visual Inspection: A pure sample should be a light-colored solid. The presence of dark colors (e.g., brown, black) often suggests oxidative impurities.
Q3: My this compound sample has darkened over time. Is it still usable and how can I prevent this?
A3: The darkening of the sample is a common indicator of oxidation.[2] While minor discoloration may not significantly affect some applications, it is a sign of degradation and the presence of impurities. For sensitive downstream applications, purification is recommended.
Prevention and Storage Recommendations:
-
Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[2]
-
Light: Protect the compound from light by storing it in an amber vial or by wrapping the container in aluminum foil.[2]
-
Temperature: Store in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) in a well-sealed container is advisable.[2]
Troubleshooting and Optimization Guides
Issue 1: Oiling Out or Poor Crystal Formation During Recrystallization
Your compound separates as a liquid ("oils out") instead of forming solid crystals. This is a common issue when the compound's melting point is lower than the boiling point of the solvent or when impurities are present.[8]
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | The presence of impurities can inhibit crystal lattice formation.[9] Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a silica plug, before attempting recrystallization. |
| Cooling Rate is Too Rapid | Rapid cooling can cause the compound to crash out of solution as an oil rather than forming ordered crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |
| Inappropriate Solvent Choice | The solvent may be too "good," meaning the compound remains highly soluble even at low temperatures. Try a different solvent or a solvent pair (one in which the compound is soluble and one in which it is sparingly soluble).[9] For example, an ethanol/water or toluene/hexane system could be effective. |
| Supersaturation | The solution may be supersaturated and require nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound to induce crystallization.[10] |
Issue 2: Product Streaking on Silica Gel (TLC or Column Chromatography)
The compound appears as a long, trailing spot rather than a tight, round one.
| Potential Cause | Troubleshooting Step |
| Acid-Base Interaction | The basic amino group on your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This is a very common issue with amines. |
| Solution 1: Use a Basic Modifier | Add a small amount (0.5-1%) of a volatile base, such as triethylamine (Et₃N) or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel, leading to much better peak/spot shape.[5] |
| Solution 2: Use a Different Stationary Phase | If streaking persists, consider using a more inert stationary phase. Neutral or basic alumina can be an effective alternative to silica gel for the purification of basic compounds.[9] |
Purification Protocols & Methodologies
Workflow for Selecting a Purification Strategy
This diagram outlines a logical approach to purifying your crude this compound.
Caption: Decision workflow for purifying this compound.
Protocol 1: Purification by Acid-Base Extraction
This technique is excellent for an initial cleanup to remove non-basic organic impurities.
Objective: To separate the basic this compound from neutral or acidic impurities.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Separatory Funnel
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like DCM or EtOAc in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated amine will move into the aqueous (top) layer. Drain and collect the aqueous layer. Repeat the extraction on the organic layer two more times with fresh 1 M HCl to ensure complete transfer.
-
Combine Aqueous Layers: Combine all the acidic aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous layer with a small amount of fresh organic solvent to remove any trapped neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an emulsion.
-
Organic Extraction: Extract the free amine back into an organic solvent (DCM or EtOAc). Perform this extraction three times.
-
Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the partially purified product.
Protocol 2: Purification by Recrystallization
This is the most effective method for obtaining a highly crystalline, pure final product.[11] The key is selecting the proper solvent.[10]
Objective: To obtain high-purity crystalline this compound.
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[10]
-
Good Starting Points: Ethanol, Isopropanol, Toluene.
-
Solvent Pairs: Ethanol/Water, Toluene/Hexane.
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves.[12] Add more solvent dropwise if needed, but avoid using an excessive amount.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.[13]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal or any insoluble impurities.[13]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[12]
-
Drying: Dry the purified crystals under vacuum.
References
- 1. brieflands.com [brieflands.com]
- 2. benchchem.com [benchchem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 7. moravek.com [moravek.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Stability of 2-Methylquinolin-5-amine in Aqueous Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Methylquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries regarding the stability of this compound.
Q1: What are the primary factors that cause this compound to degrade in aqueous solutions?
A1: The stability of this compound is influenced by several environmental factors. The main degradation pathways are oxidation, photodegradation, and pH-dependent reactions.[1][2][3][4]
-
Oxidation: The aminoquinoline ring is an electron-rich system, making it susceptible to oxidation from atmospheric oxygen, residual peroxides in solvents, or trace metal ions.[1][5] This can lead to the formation of N-oxides or hydroxylated derivatives.[1][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1][4] Quinoline compounds have been shown to degrade upon exposure to sunlight.[1]
-
pH: The pH of the aqueous solution is a critical factor.[2][3] Most drugs have optimal stability within a specific pH range, often between 4 and 8.[2] Extreme acidic or basic conditions can accelerate the degradation of many organic compounds.[2]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including all potential degradation pathways.[2][4]
Q2: I've noticed my this compound solution turning a yellow or brownish color over time. What does this indicate?
A2: A visible color change is a common and clear indicator of chemical degradation.[1][6] This is often due to the formation of oxidized species or other chromophoric degradation products. When you observe a color change, it is crucial to verify the purity of the solution with an appropriate analytical method, such as HPLC, before proceeding with your experiment.
Q3: How do the substituents—the methyl and amine groups—affect the stability of the quinoline core?
A3: The substituents significantly influence the electronic properties and reactivity of the quinoline ring. The amino group is a strong electron-donating group, which increases the electron density of the aromatic system. While this is key to its desired chemical properties, it can also make the ring more susceptible to oxidative degradation.[1] The methyl group is also weakly electron-donating, further contributing to this effect.
Q4: What are the likely degradation products of this compound?
A4: While specific degradation pathways for this exact molecule are not extensively documented in readily available literature, general knowledge of quinoline and amine chemistry allows for educated predictions. Common degradation products could include:
-
N-oxides: Formed by the oxidation of the quinoline nitrogen.[1]
-
Hydroxylated derivatives: Resulting from oxidation of the aromatic ring.[1]
-
Products of Amino Group Oxidation: The primary amine could be oxidized.[5][7]
-
Dimerization Products: Some amino compounds are known to undergo dimerization reactions, which can be pH-dependent.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your research.
| Issue Observed | Potential Root Cause | Recommended Troubleshooting Steps & Rationale |
| Color change in solution (e.g., yellowing, browning). | Oxidation and/or Photodegradation.[1] | 1. Protect from Light: Immediately store the solution in an amber vial or wrap the container in aluminum foil.[1] Rationale: This prevents further light-induced degradation. 2. Use Inert Gas: Prepare fresh solutions using solvents that have been de-gassed by sparging with nitrogen or argon. Store the solution headspace under an inert atmosphere.[1] Rationale: This removes dissolved oxygen, a key reactant in oxidative degradation. |
| Inconsistent or non-reproducible results in biological assays. | Degradation of the compound in stock or working solutions. | 1. Prepare Fresh Solutions: Always prepare solutions fresh from solid material before each experiment. Rationale: This ensures the concentration and purity of the compound are as expected. 2. Proper Stock Solution Storage: If stock solutions must be stored, aliquot them into single-use vials and store at -20°C or -80°C, protected from light.[1] Rationale: Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles. Low temperatures drastically slow reaction kinetics.[1] 3. Verify Purity: Before use, check the purity of the solution using a stability-indicating analytical method like HPLC.[9] |
| Precipitate forms in the aqueous solution upon standing. | Poor solubility or formation of an insoluble degradation product. | 1. Check pH and Solubility: this compound's solubility may be pH-dependent.[6] Ensure the pH of your buffer is appropriate. A co-solvent might be needed for higher concentrations. Rationale: The protonation state of the amine affects its solubility. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. |
| New, unexpected peaks appear in HPLC chromatograms. | Compound degradation. | 1. Identify the Peak: This is a clear sign of degradation.[6] The new peak represents a distinct chemical entity. 2. Perform a Forced Degradation Study (see Protocol 2): This will help you systematically generate potential degradation products and match their retention times to the unknown peak.[6][10] Rationale: This confirms the identity of the degradation product and validates your HPLC method as "stability-indicating." |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing suspected stability issues.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol outlines best practices for preparing an aqueous stock solution of this compound to maximize its stability.
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Appropriate buffer salts (if required)
-
Nitrogen or Argon gas supply
-
Amber glass vials with screw caps
-
Sterile syringe filters (if sterile solution is needed)
Procedure:
-
Solvent De-gassing: Sparge the high-purity water and/or buffer with nitrogen or argon gas for at least 15-20 minutes. This is a critical step to remove dissolved oxygen, which is a primary driver of oxidation.[1][6]
-
Weighing: Accurately weigh the required amount of solid this compound in a clean weighing boat.
-
Dissolution: Transfer the solid to a suitable volumetric flask. Add a portion of the de-gassed solvent and gently swirl to dissolve. Note: If solubility is an issue, slight warming or sonication may be applied, but avoid excessive heat.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the de-gassed solvent.
-
pH Adjustment (if necessary): If using a buffer, ensure the final pH is within the desired range. Many compounds are most stable in a slightly acidic to neutral pH range (pH 4-8).[2]
-
Inert Headspace: Before capping, gently flush the headspace of the volumetric flask with nitrogen or argon.
-
Storage: Immediately transfer the solution into smaller, single-use amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly.
-
Labeling and Storage: Label each vial clearly with the compound name, concentration, date, and storage conditions. Store at the recommended temperature (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).[1]
Protocol 2: Forced Degradation (Stress Testing) Study
This study is essential for identifying potential degradation products and confirming that your analytical method (e.g., HPLC) is "stability-indicating."[6][10] A method is stability-indicating if it can accurately measure the active compound in the presence of its degradation products.[11][12]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Set Up Stress Conditions: Aliquot the stock solution into five separate, clearly labeled amber vials. Treat each vial as follows:
-
Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 80°C for 8 hours.[1]
-
Base Hydrolysis: Add an equal volume of 1 M NaOH. Heat at 80°C for 8 hours.[1]
-
Oxidative Degradation: Add an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours.[1]
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with a light source (e.g., UV/Vis) for a defined period.
-
Control: Keep one vial of the stock solution under normal storage conditions (e.g., 4°C, protected from light).
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples to approximately pH 7 before analysis.
-
Analysis: Analyze all samples (including the control) by your HPLC method.
-
Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Ensure that the new "degradation" peaks are well-resolved from the parent peak. This confirms your method is stability-indicating.
-
Visualization of Forced Degradation Protocol
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. benchchem.com [benchchem.com]
- 7. A hydroxyquinone with amine oxidase activity: preparation and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. longdom.org [longdom.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Methylquinolin-5-amine
Welcome to the technical support center for synthetic strategies involving 2-Methylquinolin-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered when utilizing this versatile chemical building block. The inherent functionalities of this compound—a nucleophilic primary amine at the 5-position, a basic quinoline nitrogen, and an activatable methyl group at the 2-position—present unique synthetic opportunities and challenges. This document provides in-depth, question-and-answer-based troubleshooting guides rooted in mechanistic principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical reasoning to empower your synthetic decisions.
Category 1: General Handling, Solubility, and Stability
Question: I'm having trouble dissolving this compound in common organic solvents for my reaction. What are the best practices?
Answer: this compound (MW: 158.2 g/mol , MP: 117-118°C) is a solid at room temperature and exhibits moderate solubility.[1] Its polarity is influenced by both the aromatic quinoline core and the primary amino group.
-
Solubility Profile: It is generally soluble in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP), especially with gentle heating. It has moderate solubility in chlorinated solvents like Dichloromethane (DCM) and Chloroform, and lower solubility in ethers (THF, Dioxane) and non-polar solvents like Toluene and Hexanes.
-
Troubleshooting Poor Solubility:
-
Solvent Selection: For reactions requiring non-polar conditions, a mixture of solvents, such as Toluene/DMF, can be effective.
-
Gentle Heating: Warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of other reagents in your reaction.
-
Salt Formation: The basicity of the quinoline nitrogen and the 5-amino group means the compound can be dissolved in dilute acidic aqueous solutions. This property is particularly useful for workup procedures but not for most anhydrous organic reactions.
-
Question: What are the critical safety and handling precautions for this compound?
Answer: According to safety data sheets, this compound and related aminoquinolines are classified as hazardous.[2][3][4] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3][6]
Category 2: Troubleshooting Reactions at the 5-Amino Group
The primary amine at the C5 position is a key site for nucleophilic attack and condensation reactions, making it a frequent target for derivatization.[1]
Question: My Buchwald-Hartwig amination using this compound as the nucleophile is giving low to no yield. What are the likely causes and how can I fix it?
Answer: This is a common and multifaceted problem. The Buchwald-Hartwig reaction, while powerful, is sensitive to several factors, especially with a substrate like this compound.[7][8] The primary issues are often related to catalyst inhibition and suboptimal reaction conditions.
-
Causality 1: Catalyst Poisoning. Both the 5-amino group and the quinoline ring nitrogen can act as ligands, coordinating to the palladium center. This can form stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed to be sterically demanding.[9] This bulkiness promotes the formation of the desired monoligated palladium species and accelerates the rates of oxidative addition and reductive elimination, outcompeting the inhibitory binding of your substrate.[7]
-
-
Causality 2: Inappropriate Base Selection. The choice of base is critical for deprotonating the amine to form the active nucleophile without causing side reactions.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are excellent choices.[10] Potassium phosphate (K₃PO₄) can be effective in some systems, particularly when protic solvents are present in small amounts, but may be less effective for this substrate.
-
-
Causality 3: Side Reactions. Unproductive pathways like hydrodehalogenation of your aryl halide or β-hydride elimination can compete with the desired C-N bond formation.[7][10]
-
Solution: This is often linked to the ligand and catalyst system. A well-chosen bulky ligand can sterically disfavor these side reactions and enhance the rate of reductive elimination.[7] Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation of the catalyst and ligands.[9]
-
Caption: A decision tree for troubleshooting Buchwald-Hartwig reactions.
Question: My acylation reaction on the 5-amino group is sluggish and gives a messy reaction profile. What should I consider?
Answer: While acylation is a fundamental transformation, its success with this compound hinges on proper base and solvent selection to manage the reactivity of the two basic nitrogen centers.
-
Problem: The quinoline nitrogen (pKa of quinoline's conjugate acid is ~4.9) can be protonated by the acid byproduct (e.g., HCl from an acyl chloride), effectively taking your base out of the reaction. This can halt the reaction and lead to complex salt formation, complicating purification.
-
Solution 1: Use a Non-Nucleophilic, Hindered Base. A base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) is ideal.[11] These bases are strong enough to scavenge the acid byproduct but are too sterically hindered to compete with the 5-amino group as a nucleophile. Use at least 2.0 equivalents of the base: one to neutralize the acid byproduct and one to ensure the 5-amino group remains deprotonated and nucleophilic.
-
Solution 2: Solvent Choice. Use an aprotic solvent like DCM, THF, or DMF. Protic solvents can interfere with the reaction by solvating the amine and reducing its nucleophilicity.
Category 3: Troubleshooting Reactions at the 2-Methyl Group
The methyl group at the C2 position is not inert. Its protons are weakly acidic and can be removed to generate a nucleophilic intermediate, enabling a range of C-C and C-N bond-forming reactions.
Question: I am attempting a condensation reaction with an aldehyde at the 2-methyl position, but I see no reactivity. How can I activate this C-H bond?
Answer: The reactivity of the 2-methyl group stems from the ability of the quinoline ring to stabilize the negative charge of the corresponding carbanion. This is often described via a dearomative tautomerization to a reactive enamine-like intermediate.[12] However, this activation typically requires specific conditions.
-
Mechanism of Activation: The key is forming the enamine tautomer. This process can be catalyzed by acid or, more commonly for deprotonation, facilitated by a strong base or a metal catalyst.
-
Solution 1: Use a Strong Base. For deprotonation to form an anion for subsequent reaction with an electrophile, a very strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an anhydrous ether solvent (like THF) at low temperatures (-78 °C) is often required.
-
Solution 2: Metal-Catalyzed C-H Activation. More modern and functional-group-tolerant methods involve transition metal catalysis. Copper-catalyzed direct amidation or amination reactions, for instance, can proceed under aerobic conditions, likely via an enamine intermediate.[12] These methods avoid the use of stoichiometric strong bases.
-
Solution 3: Oxidation to Aldehyde. It is possible to oxidize the 2-methyl group to an aldehyde, which can then undergo further reactions. This can sometimes occur as a side reaction or be a deliberate synthetic step.[13][14]
Caption: Tautomerization enables reactivity at the 2-methyl position. (Note: A placeholder image is used for the enamine structure).
Category 4: Purification and Analysis
Question: My crude product containing a this compound derivative streaks badly during silica gel column chromatography. How can I improve the separation?
Answer: This is a classic problem when purifying basic compounds, especially amines, on silica gel, which is inherently acidic. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult separation.
-
Solution 1: Basic Eluent Modifier. Add a small amount of a volatile base to your eluent system.
-
Recommended: Add 0.5-1% triethylamine (TEA) or 0.1-0.5% ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). This deprotonates the silanol groups, "masking" their acidity and preventing strong adsorption of your basic compound.
-
-
Solution 2: Use a Different Stationary Phase. If streaking persists, consider alternative chromatography media.
-
Alumina (Basic or Neutral): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase flash chromatography or HPLC using a mobile phase like Acetonitrile/Water can be very effective.
-
-
Solution 3: Crystallization. If your product is a solid, crystallization is often the most effective method for obtaining high-purity material and can be more scalable than chromatography.
Question: What are the key spectroscopic features I should look for to confirm the structure of my derivatized product?
Answer: A combination of NMR, IR, and Mass Spectrometry (MS) is essential for unambiguous structure confirmation.[15]
| Technique | Feature for C5-Amine Derivatization (e.g., Acylation) | Feature for C2-Methyl Derivatization (e.g., Condensation) |
| ¹H NMR | Disappearance of the broad N-H₂ signal. Appearance of a new N-H amide singlet (~8-10 ppm). Shifts in aromatic protons adjacent to the new amide group.[16] | Disappearance of the C2-methyl singlet (~2.5 ppm). Appearance of new signals corresponding to the added fragment (e.g., vinyl protons). |
| ¹³C NMR | Shift in the C5 carbon resonance. Appearance of a new carbonyl carbon (~165-175 ppm). | Shift in the C2 carbon resonance. Disappearance of the C2-methyl carbon signal (~25 ppm). |
| IR Spec | Disappearance of the primary amine N-H stretch (two bands ~3350-3450 cm⁻¹).[17] Appearance of a strong C=O stretch (~1650-1680 cm⁻¹) and an N-H bend (~1550 cm⁻¹). | C-H stretching of the methyl group (~2900 cm⁻¹) is replaced by signals from the new functional group (e.g., C=C stretch). |
| Mass Spec | Molecular ion peak (M+) corresponds to the mass of this compound plus the mass of the added acyl group minus water. | Molecular ion peak (M+) corresponds to the mass of the coupled product. |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed amination of an aryl bromide with this compound. Optimization may be required for different substrates.
Reaction: this compound + Aryl Bromide → 5-(Arylamino)-2-methylquinoline
-
Reagent Preparation:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (Solvent)
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and sodium tert-butoxide.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos. Add a small amount of the anhydrous toluene to this vial to form a slurry.
-
Evacuate and backfill the Schlenk flask with Argon or Nitrogen gas three times.
-
Add the remaining anhydrous toluene to the Schlenk flask via syringe.
-
Add the catalyst/ligand slurry to the reaction flask via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute with Ethyl Acetate and transfer to a separatory funnel.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a Hexane/Ethyl Acetate eluent system containing 1% triethylamine.
-
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. accelachem.com [accelachem.com]
- 5. angenechemical.com [angenechemical.com]
- 6. resynbio.com [resynbio.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. Amine Reactivity [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 17. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: Optimization of Reaction Parameters for 2-Methylquinolin-5-amine Derivatization
Welcome to the technical support center for the derivatization of 2-Methylquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction parameters, overcome common experimental hurdles, and achieve reliable and reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound. Each problem is followed by potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting an acylation reaction with this compound and an acyl chloride, but I am observing very low to no formation of the desired amide product. What could be the issue?
Answer:
Low or no product yield in an acylation reaction is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inadequate Reagent Purity | The primary amine of this compound is a nucleophile. Impurities in the starting material, acylating agent, or solvent (e.g., water) can consume the reagents or inhibit the reaction. | 1. Verify Purity: Confirm the purity of this compound and the acylating agent via NMR or LC-MS. 2. Use Anhydrous Solvents: Ensure solvents are anhydrous, as water will react with the acyl chloride. |
| Suboptimal Reaction Temperature | Acylation reactions often require specific temperature ranges to proceed efficiently. Some reactions may need cooling to control exotherms, while others might require heating to overcome the activation energy barrier.[1] | 1. Initial Low Temperature: Start the reaction at 0 °C to control the initial exothermic reaction, then allow it to warm to room temperature. 2. Gentle Heating: If no reaction occurs at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C). Monitor for product formation and potential side reactions. |
| Incorrect Stoichiometry or Base | A base is typically required to neutralize the HCl generated during the reaction. An inappropriate base or incorrect stoichiometry can hinder the reaction. | 1. Choice of Base: Use a non-nucleophilic organic base like triethylamine or pyridine. 2. Stoichiometry: Use at least one equivalent of the base. A slight excess (1.1-1.2 equivalents) is often beneficial. |
| Steric Hindrance | The quinoline ring system can present some steric bulk. Highly hindered acylating agents may react slowly. | 1. Less Bulky Reagent: If possible, consider using a less sterically hindered acylating agent. 2. Longer Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS. |
Issue 2: Formation of Multiple Products or Side Reactions
Question: My reaction is producing multiple spots on the TLC plate, and purification is proving difficult. How can I improve the selectivity of my derivatization?
Answer:
The formation of multiple products indicates a lack of selectivity in your reaction. This can be due to over-reactivity, side reactions involving the quinoline ring, or degradation of starting materials or products.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Over-Acylation/Sulfonylation | While the primary amine is the most nucleophilic site, under harsh conditions, other positions on the quinoline ring could potentially react, or the initial product might undergo further reactions. | 1. Control Reagent Addition: Add the acylating or sulfonylating agent slowly and at a low temperature to maintain control over the reaction. 2. Use Stoichiometric Amounts: Avoid a large excess of the electrophilic reagent. |
| Ring Sulfonylation | In sulfonylation reactions using reagents like chlorosulfonic acid, electrophilic aromatic substitution on the quinoline ring can compete with the desired N-sulfonylation.[2] | 1. Milder Reagents: Use sulfonyl chlorides in the presence of a base like pyridine. 2. Protecting Groups: If ring functionalization is a persistent issue, consider if protecting other reactive sites is a viable strategy, though this adds complexity. |
| Oxidation of the Methyl Group | The methyl group at the 2-position can be susceptible to oxidation under certain conditions, especially if using oxidative reagents or in the presence of certain metal catalysts.[3] | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Avoid Oxidizing Agents: Scrutinize all reagents to ensure no unintended oxidizing species are present. |
| Product Instability | The derivatized product itself might be unstable under the reaction or workup conditions. | 1. Milder Workup: Use a mild aqueous workup and avoid strong acids or bases. 2. Prompt Purification: Purify the product as soon as possible after the reaction is complete. |
Issue 3: Difficulty in Driving the Reaction to Completion
Question: My alkylation reaction with an alkyl halide stalls at around 50% conversion, even after extended reaction times. What can I do to push the reaction to completion?
Answer:
Stalled reactions are often an indication of an equilibrium being reached or the deactivation of a reagent or catalyst. In the case of N-alkylation, several factors could be at play.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Product Protonation | The product of the alkylation, a secondary amine, is more basic than the starting primary amine. It can be protonated by the hydrohalic acid generated, rendering it non-nucleophilic and halting further reaction.[4] | 1. Use a "Proton Sponge": Employ a non-nucleophilic, sterically hindered base like 2,6-lutidine or a strong inorganic base like potassium carbonate to scavenge the acid produced.[5] |
| Over-alkylation and Quaternization | The secondary amine product is often more nucleophilic than the primary amine starting material, which can lead to the formation of a tertiary amine and even a quaternary ammonium salt.[4] This can consume the alkylating agent and complicate the product mixture. | 1. Control Stoichiometry: Use a slight excess of the this compound relative to the alkyl halide. 2. Monitor Carefully: Follow the reaction progress closely and stop it once the desired product is maximized. |
| Insufficient Reaction Temperature | Some alkylation reactions, particularly with less reactive alkyl halides, require elevated temperatures to proceed at a reasonable rate. | 1. Increase Temperature: Gradually increase the reaction temperature and monitor for product formation. Be mindful of potential side reactions at higher temperatures. 2. Solvent Choice: Switch to a higher-boiling point solvent if necessary. |
| Alternative Alkylation Strategies | Direct alkylation with alkyl halides can be problematic. Other methods might offer better selectivity and yield. | 1. Reductive Amination: React this compound with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is often a more controlled method for mono-alkylation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the general considerations for choosing a solvent for the derivatization of this compound?
A1: The choice of solvent is critical for a successful reaction. Key considerations include:
-
Solubility: The solvent must dissolve this compound and the other reagents to a reasonable extent.
-
Reactivity: The solvent should be inert to the reaction conditions. For example, avoid protic solvents like alcohols in reactions with acyl chlorides.
-
Boiling Point: The boiling point should be appropriate for the desired reaction temperature.
-
Commonly Used Solvents:
-
Acylation/Sulfonylation: Dichloromethane (DCM), Chloroform, Acetonitrile (ACN), Tetrahydrofuran (THF).
-
Alkylation: Acetonitrile (ACN), Dimethylformamide (DMF), Toluene.
-
Q2: How do I monitor the progress of my derivatization reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate.
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material should diminish, and a new spot for the product should appear.
-
Solvent System: A typical eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ratio can be adjusted to achieve good separation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatization reagents?
A3: Yes, standard laboratory safety practices are essential.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Handle all reagents, especially volatile and corrosive ones like acyl chlorides and sulfonyl chlorides, in a well-ventilated fume hood.
-
Material Safety Data Sheets (MSDS): Consult the MSDS for all chemicals before use to be aware of specific hazards.
-
Quenching: Be cautious when quenching reactions, especially those involving reactive reagents like acyl chlorides. Add the quenching agent (e.g., water or a dilute basic solution) slowly and with cooling.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Acylation
This protocol describes a general method for the acylation of this compound to form an amide derivative.
Materials:
-
This compound
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
TLC plates, developing chamber, and appropriate eluent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Sulfonylation
This protocol outlines a general method for the sulfonylation of this compound.
Materials:
-
This compound
-
Sulfonyl chloride (1.1 equivalents)
-
Pyridine (as solvent and base)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.
-
Cool the solution to 0 °C.
-
Slowly add the sulfonyl chloride (1.1 equivalents) to the solution.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Section 4: Visualizing Workflows
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting decision tree for low product yield.
General Derivatization Workflow
Caption: General experimental workflow for derivatization.
References
Technisches Support-Center: Identifizierung von Nebenprodukten bei der Synthese von 2-Methylchinolin-5-amin
Answering in German.
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Von: Leitender Anwendungswissenschaftler Datum: 1. Januar 2026 Betreff: Ein umfassender Leitfaden zur Fehlerbehebung bei der Synthese von 2-Methylchinolin-5-amin und zur Identifizierung von Nebenprodukten
Einführung
Willkommen im technischen Support-Center. Dieser Leitfaden soll Forschern, die an der Synthese von 2-Methylchinolin-5-amin (CAS: 54408-50-3) beteiligt sind, praktische Einblicke und Lösungen für häufig auftretende Herausforderungen bieten.[1] Die Synthese dieses wichtigen Chinolinderivats, die typischerweise über Wege wie die Skraup- oder Doebner-von-Miller-Reaktion erfolgt, ist für ihre anspruchsvollen Bedingungen bekannt, die oft zur Bildung signifikanter Nebenprodukte führen.[2][3][4] Die Kontrolle dieser Nebenreaktionen ist entscheidend für die Erzielung hoher Ausbeuten und Reinheit.
Dieser Leitfaden ist in einem Frage-und-Antwort-Format strukturiert, um spezifische Probleme direkt anzugehen, von unerwarteten Isomeren bis hin zur Bildung von Teer. Er bietet detaillierte Protokolle, Fehlerbehebungsstrategien und analytische Arbeitsabläufe, die auf fundierten wissenschaftlichen Prinzipien und praktischer Erfahrung beruhen.
Abschnitt 1: Häufig gestellte Fragen (FAQs)
F1: Was sind die häufigsten Synthesewege für 2-Methylchinolin-5-amin und welche grundsätzlichen Herausforderungen bringen sie mit sich?
A1: Die am weitesten verbreiteten Methoden sind die Skraup- und die Doebner-von-Miller-Synthesen. Beide sind Säure-katalysierte Cyclisierungsreaktionen.[2][3]
-
Skraup-Synthese: Hierbei wird ein aromatisches Amin (in diesem Fall ein Derivat des m-Phenylendiamins) mit Glycerin, einem Oxidationsmittel (z. B. das aromatische Amin selbst oder Nitrobenzol) und konzentrierter Schwefelsäure erhitzt. Das Glycerin dehydriert in situ zu Acrolein, das dann reagiert.[4]
-
Doebner-von-Miller-Synthese: Dies ist eine flexiblere Variante, bei der ein aromatisches Amin mit α,β-ungesättigten Carbonylverbindungen reagiert. Für 2-Methylchinolin-5-amin würde man typischerweise Crotonaldehyd (entweder direkt oder in situ aus Acetaldehyd gebildet) verwenden.[2]
Die Hauptprobleme bei beiden Methoden sind die stark exothermen Reaktionsbedingungen und die Verwendung starker Säuren, die zu Teerbildung, Polymerisation und der Bildung von regioisomeren Nebenprodukten führen können.[5][6]
F2: Welche Hauptklassen von Nebenprodukten sind bei dieser Synthese zu erwarten?
A2: Die Nebenprodukte lassen sich im Allgemeinen in drei Kategorien einteilen:
-
Regioisomere: Aufgrund der Verwendung eines substituierten Anilins mit zwei potenziellen Cyclisierungsstellen ist die Bildung von Isomeren, insbesondere von 2-Methylchinolin-7-amin, ein Hauptproblem.[7]
-
Polymere und Teer: Die rauen, sauren und oxidierenden Bedingungen können zur Polymerisation der α,β-ungesättigten Carbonyl-Zwischenprodukte und anderer reaktiver Spezies führen, was zu unlöslichen, teerartigen Substanzen führt.[5]
-
Unreagierte Ausgangsmaterialien und Zwischenprodukte: Unvollständige Reaktionen können dazu führen, dass Ausgangsmaterialien oder stabile Zwischenprodukte (z. B. das Michael-Addukt) in der Endmischung verbleiben.
F3: Warum ist die Teerbildung bei der Skraup-Synthese so ausgeprägt und wie kann sie minimiert werden?
A3: Teerbildung ist eine häufige Folge der rauen sauren und oxidierenden Bedingungen, die zur Polymerisation von Reaktanten und Zwischenprodukten führen.[5] Die Dehydratisierung von Glycerin zu Acrolein und die anschließende Michael-Addition sind stark exotherm und schwer zu kontrollieren. Um die Teerbildung zu minimieren:
-
Verwenden Sie einen Moderator: Eisensulfat (FeSO₄) wird häufig eingesetzt, um die Reaktion weniger heftig zu gestalten.[5][6] Es wird angenommen, dass es als Sauerstoffträger fungiert und eine gleichmäßigere Oxidation ermöglicht.[6]
-
Kontrollieren Sie die Temperatur: Eine langsame Zugabe der Schwefelsäure unter effizienter Kühlung ist entscheidend. Die Reaktion sollte nur vorsichtig erhitzt werden, um sie zu starten, und die exotherme Phase muss kontrolliert werden.[5][6]
Abschnitt 2: Anleitung zur Fehlerbehebung
Problem 1: Niedrige Ausbeute und signifikante Bildung von Teer/Polymeren
F: Meine Reaktion ergab eine geringe Ausbeute einer dunklen, teerartigen Substanz. Was ist die Ursache und wie kann ich das Problem beheben?
A: Dies ist das häufigste Problem bei der Doebner-von-Miller-Reaktion und wird durch die säurekatalysierte Polymerisation des α,β-ungesättigten Aldehyds (z. B. Crotonaldehyd) verursacht.[5] Die hohe Konzentration an Aldehyd in starker Säure begünstigt die Selbstkondensation gegenüber der gewünschten Reaktion mit dem Amin.
Lösungsstrategien:
-
Kontrollierte Zugabe der Reaktanten: Fügen Sie den Aldehyd langsam zur Reaktionsmischung hinzu, um seine Konzentration niedrig zu halten und die Selbstkondensation zu minimieren.[5]
-
Verwendung eines zweiphasigen Reaktionsmediums: Diese Strategie reduziert die Polymerisation drastisch, indem sie die Carbonylverbindung in einer organischen Phase sequestriert.[5]
-
Temperaturkontrolle: Überhitzung fördert die Polymerisation. Halten Sie eine optimale Temperatur aufrecht, um die gewünschte Kondensation und Cyclisierung zu begünstigen.[5]
Tabelle 1: Strategien zur Minimierung der Polymerbildung und ihre Auswirkungen
| Strategie | Mechanismus | Erwartetes Ergebnis |
| Moderator (z.B. FeSO₄) | Kontrolliert die Reaktionsgeschwindigkeit und reduziert die Verkohlung.[5] | Weniger heftige Reaktion, geringere Teerbildung. |
| Zweiphasiges Medium | Sequestriert die Carbonylverbindung und reduziert die säurekatalysierte Polymerisation.[5] | Deutlich höhere Ausbeute, sauberere Reaktion. |
| Langsame Zugabe | Hält eine niedrige Konzentration des Aldehyds aufrecht und benachteiligt die Selbstkondensation.[5] | Verbesserte Ausbeute, weniger Polymer. |
| Strenge T-Kontrolle | Verhindert Überhitzung, die Zersetzung und Teerbildung fördert.[6] | Höhere Reinheit und Ausbeute. |
Problem 2: Identifizierung eines unerwarteten Isomers
F: Meine analytischen Daten (HPLC/GC-MS) zeigen eine Hauptverunreinigung mit der gleichen Masse wie mein Produkt. Was ist das wahrscheinlich?
A: Bei der Synthese von 2-Methylchinolin-5-amin, die typischerweise von einem m-substituierten Amin wie m-Phenylendiamin ausgeht, ist die wahrscheinlichste isomere Verunreinigung 2-Methylchinolin-7-amin (CAS: 64334-96-9).[7] Dies geschieht, weil der elektrophile Ringschluss an beiden Positionen ortho zu den beiden Aminogruppen des aromatischen Rings erfolgen kann, was zu einer Mischung von Regioisomeren führt.
Abbildung 1: Reaktionsweg zur Bildung von 2-Methylchinolin-5-amin und dem regioisomeren Nebenprodukt.
Problem 3: Charakterisierung unbekannter Verunreinigungen
F: Wie kann ich die Nebenprodukte in meiner Rohmischung definitiv identifizieren?
A: Ein systematischer analytischer Arbeitsablauf ist entscheidend für die Identifizierung und Charakterisierung von prozessbedingten Verunreinigungen.[8]
-
Trennung und Massenbestimmung (HPLC/GC-MS): Beginnen Sie mit HPLC oder GC-MS, um die Komponenten der Rohmischung zu trennen und ihre Molekülmassen zu bestimmen.[9] Dies hilft bei der Unterscheidung von Isomeren (gleiche Masse) von anderen Nebenprodukten (unterschiedliche Massen).
-
Strukturelle Aufklärung (NMR): Die ¹H-NMR-Spektroskopie ist unerlässlich, um zwischen den Isomeren zu unterscheiden. Die chemischen Verschiebungen und Kopplungsmuster der aromatischen Protonen sind für das 5-Amino- und das 7-Amino-Isomer unterschiedlich.
-
Quantifizierung: Sobald die Verunreinigungen identifiziert sind, kann eine validierte HPLC-Methode zur Quantifizierung ihrer relativen Anteile in der Mischung verwendet werden.[10][11]
Abbildung 2: Analytischer Arbeitsablauf zur Identifizierung von Verunreinigungen.
Abschnitt 3: Protokolle und Daten
Protokoll 1: HPLC-MS-Methode zur Reinheitsbewertung
Dieses Protokoll beschreibt eine allgemeine Reverse-Phase-HPLC-Methode, die zur Analyse der Rohmischung der 2-Methylchinolin-5-amin-Synthese geeignet ist.
-
Instrumentierung: HPLC-System mit UV-Detektor und gekoppeltem Massenspektrometer.
-
Säule: C18, 5 µm, 4,6 x 150 mm.
-
Mobile Phase A: 0,1 % Ameisensäure in Wasser.
-
Mobile Phase B: 0,1 % Ameisensäure in Acetonitril.
-
Flussrate: 1,0 mL/min.
-
Säulentemperatur: 30°C.
-
Detektionswellenlänge: 254 nm.
-
Injektionsvolumen: 10 µL.
-
Gradient:
-
0-2 min: 10 % B
-
2-15 min: 10 % bis 90 % B
-
15-18 min: 90 % B
-
18-20 min: 10 % B
-
-
Probenvorbereitung: Lösen Sie 1 mg der Rohprobe in 1 mL einer 50:50-Mischung aus mobiler Phase A und B. Filtrieren Sie die Probe vor der Injektion durch einen 0,45-µm-Filter.[10]
Protokoll 2: Moderierte Doebner-von-Miller-Synthese zur Minimierung von Nebenprodukten
Dieses Protokoll enthält Modifikationen zur Kontrolle der Reaktion und zur Reduzierung der Teer- und Isomerenbildung.
-
Reaktionsaufbau: In einem Rundkolben, der mit einem Rückflusskühler, einem Tropftrichter und einem Magnetrührer ausgestattet ist, lösen Sie das aromatische Amin (1,0 Äq.) in einer Mischung aus Wasser und einem organischen Lösungsmittel wie Toluol (zweiphasiges System).
-
Säurezugabe: Kühlen Sie die Mischung in einem Eisbad und fügen Sie langsam konzentrierte Schwefelsäure (2,0 Äq.) durch den Tropftrichter unter ständigem Rühren hinzu.
-
Moderator hinzufügen: Fügen Sie Eisensulfat-Heptahydrat (FeSO₄·7H₂O) (0,1 Äq.) zur Mischung hinzu.
-
Aldehydzugabe: Fügen Sie Crotonaldehyd (1,2 Äq.) langsam über einen Zeitraum von 30-60 Minuten bei kontrollierter Temperatur (z. B. unter 40°C) hinzu.
-
Reaktion: Erhitzen Sie die Mischung vorsichtig zum Rückfluss. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).[12]
-
Aufarbeitung: Kühlen Sie die Reaktionsmischung ab und gießen Sie sie vorsichtig in ein großes Volumen Eiswasser. Neutralisieren Sie die saure Lösung mit einer konzentrierten Natriumhydroxidlösung, bis sie stark basisch ist.
-
Extraktion und Reinigung: Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat). Trocknen Sie die vereinigten organischen Schichten über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck. Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.
Daten: ¹H-NMR-Vergleich zur Isomerenidentifizierung
Die Unterscheidung zwischen 2-Methylchinolin-5-amin und 2-Methylchinolin-7-amin mittels ¹H-NMR basiert auf den unterschiedlichen elektronischen Umgebungen der aromatischen Protonen. Die folgende Tabelle zeigt erwartete chemische Verschiebungen (beachten Sie, dass die tatsächlichen Werte je nach Lösungsmittel und Konzentration variieren können).
Tabelle 2: Vergleich der erwarteten ¹H-NMR-chemischen Verschiebungen (in CDCl₃)
| Proton | Erwartetes δ (ppm) für 2-Methylchinolin-5-amin | Erwartetes δ (ppm) für 2-Methylchinolin-7-amin | Begründung |
| -CH₃ (am C2) | ~2.7 | ~2.7 | Ähnliche Umgebung, weit entfernt von der Aminogruppe. |
| H-3 | ~7.2 | ~7.2 | Benachbart zum Methyl-substituierten Pyridinring. |
| H-4 | ~8.0 | ~7.9 | Beeinflusst durch die Anisotropie des benachbarten Rings. |
| H-6 | ~7.5 | ~7.1 | H-6 im 5-Amino-Isomer ist para zur -NH₂, während H-6 im 7-Amino-Isomer ortho zur -NH₂ ist. |
| H-8 | ~7.0 | ~7.8 | H-8 im 5-Amino-Isomer ist ortho zur -NH₂, während H-8 im 7-Amino-Isomer para zur -NH₂ ist. |
| -NH₂ | ~4.0 (breit) | ~4.2 (breit) | Austauschbare Protonen, chemische Verschiebung variabel. |
Abschnitt 4: Referenzen
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. BenchChem Tech Support. 5
-
BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Tech Support. 12
-
BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step. BenchChem Tech Support. 6
-
ResearchGate. (n.d.). Reaction of various amines with 2-methylquinoline (1a) a. ResearchGate. --INVALID-LINK--
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. --INVALID-LINK--
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. --INVALID-LINK--
-
PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. --INVALID-LINK--
-
RSC Publishing. (n.d.). Analytical Methods. RSC Publishing. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. BenchChem Tech Support. 13
-
BenchChem. (n.d.). 2-Methylquinolin-5-amine|CAS 54408-50-3. BenchChem. --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yields in the Pfitzinger quinoline synthesis. BenchChem Tech Support. 14
-
BenchChem. (2025). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. BenchChem Tech Support. 9
-
ACS Publications. (1956). Analytical Chemistry 1956 Vol.28 no.4. ACS Publications. --INVALID-LINK--
-
ChemShuttle. (n.d.). 2-methylquinolin-7-amine;CAS No.:64334-96-9. ChemShuttle. --INVALID-LINK--
-
ACS Publications. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. --INVALID-LINK--
-
ResearchGate. (n.d.). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. ResearchGate. --INVALID-LINK--
-
Der Pharma Chemica. (n.d.). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Der Pharma Chemica. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Amine Compounds. BenchChem Tech Support. 10
-
SciSpace. (n.d.). The synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines from 6-nitroacetanthranil and primary amines.1. SciSpace. --INVALID-LINK--
-
BenchChem. (2025). Comparative Purity Analysis of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine by HPLC. BenchChem Tech Support. 11
-
BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-hydroxy-8-methylquinoline. BenchChem Tech Support. 15
-
Princeton BioMolecular Research, Inc. (n.d.). This compound 54408-50-3, Purity 90%. Princeton BioMolecular Research, Inc. --INVALID-LINK--
-
PubMed. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identification of Two New Compounds. PubMed. --INVALID-LINK--
-
ResearchGate. (2005). Synthesis and cyclization reactions of 2-(6-methylquinolin-4-yl)malononitriles and ethyl 2-cyano-2-(6-methylquinolin-4-yl)acetates. ResearchGate. --INVALID-LINK--
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 2-Methylquinolin-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methylquinolin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability, degradation pathways, and byproduct analysis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Disclaimer: Information regarding the specific degradation pathways of this compound is not extensively detailed in publicly available literature. Therefore, this guide synthesizes data from closely related quinoline derivatives and aromatic amines to provide a robust framework for your research.[1][2] The principles and methodologies described should be adapted and validated for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors that can cause the degradation of this compound?
Like many substituted quinolines and aromatic amines, this compound is susceptible to degradation through several key mechanisms. Understanding these is the first step in designing stable formulations and robust analytical methods.
The primary factors include:
-
Oxidation: The quinoline ring and the exocyclic amine group are susceptible to oxidation.[2][3] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or the presence of metal ions which can catalyze oxidative reactions.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to induce photochemical reactions, leading to the formation of various degradants.[1][2] The half-life of quinoline compounds in sunlight can be significantly reduced, especially in the presence of photosensitizers.[2]
-
Acidic/Basic Conditions (Hydrolysis): While the quinoline core is relatively stable, strong acidic or basic conditions can promote degradation, especially at elevated temperatures. Imidazoquinoline compounds, for example, can be labile at a pH ≤ 2.0.[1]
-
Thermal Stress: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition. While the molecule may be stable at ambient temperatures, prolonged exposure to high heat can lead to significant degradation.[1][6]
FAQ 2: How do the functional groups on this compound influence its stability?
The stability of the molecule is a direct result of its structure—a quinoline core substituted with a methyl group at position 2 and an amine group at position 5.
-
Amine Group (-NH₂): The exocyclic amine group is a primary site for metabolic activation and oxidative degradation.[3] It can be oxidized to form hydroxylamine and nitroso intermediates. This is a common pathway for many aromatic amines.[3]
-
Methyl Group (-CH₃): The methyl group is an electron-donating group. This increases the electron density of the heterocyclic ring, which can make the ring system more susceptible to electrophilic attack and oxidation compared to unsubstituted quinoline.[2] However, this group itself can also be a site of oxidation, leading to the formation of a primary alcohol (hydroxymethyl derivative), which can be further oxidized to an aldehyde or carboxylic acid.[7]
-
Quinoline Ring: The nitrogen atom in the quinoline ring is a site for N-oxide formation, a common degradation product for N-heterocyclic compounds.[2][7] The aromatic rings can also be hydroxylated at various positions.
FAQ 3: What are the expected degradation byproducts of this compound?
Based on the degradation pathways of similar molecules, a range of byproducts can be anticipated. Identifying these is crucial for safety assessments and for developing stability-indicating analytical methods.
| Degradation Condition | Potential Byproducts | Rationale / Related Compound Behavior |
| Oxidative Stress (e.g., H₂O₂) | N-oxides, Hydroxylated quinolines (on the carbocyclic or heterocyclic ring), Oxidation of the methyl group (e.g., 5-amino-2-hydroxymethylquinoline) | Aromatic amines and heterocyclic rings are known to undergo N-oxidation and ring hydroxylation.[2][3][7] Methyl side chains on aromatic rings are often oxidized to alcohols.[7] |
| Photodegradation (e.g., UV light) | Hydroxylated derivatives (e.g., 2-hydroxyquinoline analogs), Photoisomers, Ring-cleavage products | Photodegradation of quinoline is known to produce hydroxylated species.[2] Prolonged irradiation can lead to the destruction of the aromatic nucleus.[2] |
| Acid/Base Hydrolysis | Generally stable, but forced conditions may lead to minor degradation. | Quinoline itself is a stable ring system. Degradation would likely require harsh conditions. |
| Thermal Stress | General decomposition, potential for polymerization or fragmentation into smaller aromatic/aliphatic compounds. | High thermal energy can lead to non-specific bond cleavage.[8][9] |
Part 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Rapid degradation of the compound is observed in an acidic solution during sample preparation for HPLC.
-
Possible Cause: Imidazoquinoline and related heterocyclic compounds can be unstable in strongly acidic environments (pH ≤ 2.0), leading to rapid degradation.[1] The protonation of the ring nitrogen and the exocyclic amine can alter the electronic structure, making it more susceptible to nucleophilic attack by water or other species in the mobile phase.
-
Troubleshooting Steps:
-
pH Adjustment: Prepare your samples in a mobile phase or diluent with a pH closer to neutral (pH 5.5-9.0 is a reported stable range for a related compound).[1]
-
Solvent Choice: The solvent system can influence degradation kinetics. If using an acidic modifier like trifluoroacetic acid (TFA) or formic acid, try reducing its concentration to the minimum required for good peak shape.
-
Temperature Control: Perform all sample preparation and storage steps at reduced temperatures (e.g., 4°C) to slow down the degradation rate. Analyze samples immediately after preparation.
-
Control Experiment: Run a time-course experiment. Analyze your prepared sample immediately and then at set intervals (e.g., 1, 2, 4, 8 hours) while stored in the autosampler to quantify the rate of degradation under your specific analytical conditions.
-
Issue 2: Multiple unexpected peaks appear in the chromatogram after a forced degradation study.
-
Possible Cause: Forced degradation studies are designed to produce degradation products.[1] The presence of multiple peaks is expected. The challenge is to distinguish true degradants from artifacts and to identify them.
-
Troubleshooting Workflow: The following decision tree can guide your investigation.
Caption: Troubleshooting workflow for identifying degradation products.
Issue 3: No degradation is observed even under harsh stress conditions.
-
Possible Cause: The compound may be highly stable under the applied conditions, or the conditions may not be severe enough to induce degradation.
-
Troubleshooting Steps:
-
Increase Stress Severity: Systematically increase the severity of the conditions. For example:
-
Acid/Base: Increase the concentration of acid/base (e.g., from 0.1 M to 1 M HCl) or increase the temperature and duration of exposure.[2]
-
Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%) or the reaction time.[2]
-
Thermal: Increase the temperature (e.g., from 60°C to 80°C or higher, depending on the melting point).[2]
-
-
Verify Analytical Method: Ensure your analytical method is "stability-indicating." This means it must be able to separate the intact parent compound from any potential degradants. Co-elution could mask the presence of byproducts. Check peak purity using a diode array detector (DAD) or mass spectrometer (MS).
-
Consider Other Mechanisms: If common stress conditions fail, consider less common mechanisms. For example, if not already done, perform a photostability study according to ICH Q1B guidelines.[2]
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol provides a general framework for investigating the degradation pathways of this compound.
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.[1]
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, mix the stock solution with the stressor. Include an unstressed control sample (stock solution with diluent only) for comparison.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 8 hours.[2]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 8 hours.[2]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent before analysis.[2]
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[2]
-
-
Sample Analysis:
-
Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to protect the HPLC column.
-
Analyze all stressed samples and the control sample using a stability-indicating HPLC method, typically with both UV (DAD) and MS detection.
-
Calculate the percentage of degradation and identify the mass of the degradation products using LC-MS.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Recommended Analytical Techniques
A multi-faceted analytical approach is often necessary to fully characterize degradation byproducts.
-
Primary Analysis (Separation & Detection):
-
High-Performance Liquid Chromatography (HPLC): The workhorse for separation. A reverse-phase C18 column is a good starting point.
-
Detectors:
-
UV/DAD (Diode Array Detector): To quantify the parent compound and degradants, and to check for peak purity.
-
Mass Spectrometry (MS): Essential for identifying byproducts. Electrospray ionization (ESI) is a common technique for this class of compounds.[10]
-
-
-
Structural Elucidation (Identification):
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data, allowing for the determination of elemental composition (e.g., LC-QTOF or LC-Orbitrap).[10]
-
Tandem Mass Spectrometry (MS/MS): Fragments the degradant ions to provide structural information, helping to pinpoint the site of modification.
-
Nuclear Magnetic Resonance (NMR): If a significant degradant can be isolated in sufficient quantity, NMR is the definitive method for unambiguous structure determination.[11]
-
-
Complementary Techniques:
Part 4: Proposed Degradation Pathways
The following diagram illustrates the most probable initial degradation pathways for this compound based on the chemistry of related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amine Thermal Degradation [bre.com]
- 7. The hepatic metabolism of two methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of the food mutagen 2-amino-3-methylimidazo[4,5-f]quinoline in nonhuman primates undergoing carcinogen bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Safe Handling and Storage of 2-Methylquinolin-5-amine
Welcome to the technical support guide for 2-Methylquinolin-5-amine (CAS 54408-50-3), also known as 5-Amino-2-methylquinoline. This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on safe handling, storage, and emergency procedures. Our goal is to equip you with the necessary knowledge to mitigate risks and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary concerns are:
-
Serious Eye Irritation: Can cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity has been noted for similar compounds.[3]
While specific toxicity data for this compound is limited, the quinoline scaffold and amino substitution warrant a cautious approach, treating it as a potentially toxic compound.
Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?
A2: A comprehensive PPE strategy is crucial. The following are required:
-
Eye and Face Protection: Chemical splash goggles are essential.[4][5] In situations with a high risk of splashing, a face shield worn over goggles is recommended.[4][6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[5][7] Always inspect gloves for integrity before use and change them immediately if contamination occurs.[4]
-
Body Protection: A laboratory coat, preferably made of a flame-resistant material like Nomex® with cotton clothing underneath, should be worn and fully buttoned.[4] For larger quantities or splash risks, a chemical-resistant apron or coveralls are advised.[5][8]
-
Footwear: Fully enclosed shoes are mandatory.[4]
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10] If a fume hood is not available or if aerosolization is significant, a NIOSH-approved respirator is required.[4][11]
Troubleshooting Guide: Common Scenarios
Scenario 1: Accidental Spill
Issue: A small amount of solid this compound has been spilled on the laboratory bench.
Solution Workflow:
-
Immediate Action: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
De-energize Ignition Sources: If flammable solvents are nearby, eliminate all potential ignition sources.[12]
-
Don Appropriate PPE: Ensure you are wearing the full PPE ensemble described in FAQ 2.
-
Containment and Cleanup: Gently cover the spill with an inert absorbent material like dry sand or earth.[11] Avoid raising dust.[13] Do not use combustible materials like paper towels for initial absorption.[14]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[11][13]
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[14]
-
Waste Disposal: Seal the hazardous waste container and store it in a designated satellite accumulation area for pickup by your institution's environmental health and safety (EHS) office.[14][15]
Scenario 2: Unexpected Color Change in Storage
Issue: The stored this compound, which is typically a solid, has darkened in color.[16]
Causality and Action:
-
Potential Cause: Amines, particularly aromatic amines, can be susceptible to oxidation or degradation over time, often accelerated by exposure to air, light, or trace impurities. This can lead to a color change.
-
Recommended Action:
-
Do not use the material if its purity is critical for your experiment without first re-analyzing it (e.g., via NMR, LC-MS) to confirm its identity and purity.
-
Review your storage conditions. Ensure the container is tightly sealed and stored away from light and heat sources in a cool, dry, and well-ventilated area.[9][11]
-
If the material is deemed degraded, dispose of it as hazardous waste following the established protocol.[9]
-
Experimental Protocols
Protocol 1: Step-by-Step Guide for Weighing and Handling
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatulas, weigh boats, secondary containers) and place them inside the fume hood.
-
Don all required PPE as outlined in the PPE Selection Workflow diagram.
-
-
Handling:
-
Retrieve the this compound container from its designated storage location.
-
Inside the fume hood, carefully open the container. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.
-
Once weighing is complete, securely close the primary container.
-
-
Post-Handling:
Protocol 2: Emergency First Aid Procedures
| Exposure Route | First Aid Response |
| Inhalation | Move the individual to fresh air immediately.[18][19] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[18] |
| Skin Contact | Immediately remove contaminated clothing.[1] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[18][19] Seek medical attention if irritation persists.[18] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][19] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[19] |
| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth with water.[1] If the person is conscious, have them drink 2-4 cupfuls of water or milk.[11] Seek immediate medical attention.[18] |
Data and Visualizations
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 54408-50-3 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₀N₂ | --INVALID-LINK-- |
| Molecular Weight | 158.2 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Melting Point | 117-118°C | --INVALID-LINK-- |
Diagrams and Workflows
Caption: PPE Selection Workflow for handling this compound.
Caption: Storage and Incompatibility Guide for this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. cpachem.com [cpachem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. trimaco.com [trimaco.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. accelachem.com [accelachem.com]
- 10. fishersci.com [fishersci.com]
- 11. 2-Methylquinoline(91-63-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 12. files.dep.state.pa.us [files.dep.state.pa.us]
- 13. fishersci.com [fishersci.com]
- 14. benchchem.com [benchchem.com]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 16. fishersci.com [fishersci.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 19. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
common experimental errors in the synthesis of 2-Methylquinolin-5-amine
Technical Support Center: Synthesis of 2-Methylquinolin-5-amine
Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Here, we dissect frequent experimental errors, explain their root causes, and provide robust, field-tested protocols to enhance your success rate.
The most reliable and common synthetic route to this compound involves a two-step process:
-
Step 1: The Doebner-von Miller Reaction to synthesize the quinoline core, starting from 3-nitroaniline and crotonaldehyde to form 2-methyl-5-nitroquinoline.
-
Step 2: Nitro Group Reduction of the intermediate to yield the final product, this compound.
This guide is structured to address issues in both stages of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of very low yields or complete reaction failure in the first step (Doebner-von Miller)? A1: The most frequent issue is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde (crotonaldehyde).[1] Strong acids and high temperatures, while necessary for the cyclization, can cause the aldehyde to self-condense into a dark, intractable tar, consuming the reactant and making product isolation nearly impossible.[1][2]
Q2: My final product after the reduction step is a dark oil that won't solidify. How can I purify it? A2: Amines, particularly aromatic ones, are prone to air oxidation, which can lead to discoloration and the formation of impurities that inhibit crystallization. The product may also contain residual starting material or byproducts from the reduction. Purification is best achieved by column chromatography on silica gel or alumina, followed by removal of the solvent under reduced pressure. Storing the purified amine under an inert atmosphere (like nitrogen or argon) can prevent degradation.
Q3: I see multiple spots on my TLC plate after the Doebner-von Miller reaction. What could they be? A3: Besides the desired 2-methyl-5-nitroquinoline, common impurities include unreacted 3-nitroaniline and dihydroquinoline intermediates. The final step of the Doebner-von Miller reaction is an oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] If this oxidation is incomplete, you will isolate partially hydrogenated byproducts.
Q4: Can I use a different method besides the Doebner-von Miller reaction? A4: Yes, other named reactions like the Skraup synthesis (using glycerol, which dehydrates to acrolein in situ) or the Friedländer synthesis could be adapted, but each comes with its own set of challenges.[3][4] The Doebner-von Miller reaction, however, is often preferred for synthesizing 2-methylquinolines from anilines.[5]
Visualized Synthetic Workflow
The following diagram outlines the complete, two-step synthetic pathway from 3-nitroaniline to this compound.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
Problem 1: Low Yield and Tar Formation in Doebner-von Miller Reaction
-
Symptom: The reaction mixture becomes a thick, dark, viscous tar, making stirring difficult and product isolation impossible. The yield of 2-methyl-5-nitroquinoline is minimal.
-
Authoritative Cause: This is the most prevalent side reaction, caused by the acid-catalyzed self-polymerization of crotonaldehyde.[1] Strong acidic conditions and high temperatures accelerate this unwanted pathway.[1]
-
Solutions & Self-Validation:
-
Control Reagent Addition: Instead of adding all reactants at once, add the crotonaldehyde dropwise to the heated acidic solution of 3-nitroaniline. This maintains a low instantaneous concentration of the aldehyde, favoring the desired reaction over polymerization.[1]
-
Optimize Acid Catalyst: Excessively harsh conditions promote tarring. While a strong acid is necessary, its concentration and type can be optimized. A comparative study can determine the best balance between reaction rate and byproduct formation.[1]
-
Temperature Management: Maintain the lowest effective temperature for the reaction to proceed. Overheating, even localized, will drastically increase polymerization.[6] A controlled heating mantle with vigorous stirring is crucial.
-
Employ a Biphasic System: Sequestering the crotonaldehyde in a non-polar organic phase (like toluene) can reduce its polymerization in the acidic aqueous phase where the aniline hydrochloride is dissolved.[1]
-
| Parameter | Condition A (High Tar) | Condition B (Optimized) | Expected Outcome |
| Acid Catalyst | Conc. H₂SO₄ (high volume) | 6 M HCl or p-TsOH | Milder acids can reduce charring.[1][7] |
| Addition | All reagents mixed at once | Dropwise addition of aldehyde over 1-2h | Controlled reaction, less exotherm.[1] |
| Temperature | >120°C | Reflux at ~100°C | Minimized polymerization.[1] |
Protocol 1: Optimized Doebner-von Miller Synthesis of 2-Methyl-5-nitroquinoline
-
Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and addition funnel, combine 3-nitroaniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to a gentle reflux (~100°C) with vigorous stirring.
-
Aldehyde Addition: Dissolve crotonaldehyde (1.2 eq) in a minimal amount of a suitable solvent like toluene. Add this solution dropwise from the addition funnel to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour it over crushed ice.
-
Neutralization: Slowly neutralize the mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is strongly basic (pH > 10). The crude product should precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration. Alternatively, if an oil forms, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Problem 2: Incomplete or Failed Nitro Group Reduction
-
Symptom: After the reduction reaction, TLC or LC-MS analysis shows a significant amount of the starting material (2-methyl-5-nitroquinoline) remaining.
-
Authoritative Cause: This can be due to several factors: an inactive catalyst (for catalytic hydrogenation), insufficient reducing agent, or non-optimal reaction conditions (temperature, pressure, solvent).
-
Solutions & Self-Validation:
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean method but sensitive to catalyst quality and poisons.
-
Verify Catalyst Activity: Use fresh, high-quality Palladium on carbon (Pd/C). If the catalyst is old, it may be inactive.
-
Ensure Proper Setup: Purge the reaction vessel thoroughly with nitrogen or argon before introducing hydrogen gas. Ensure adequate stirring to keep the catalyst suspended.
-
Solvent Choice: Use a solvent that fully dissolves the starting material, such as ethanol, methanol, or ethyl acetate.
-
-
Chemical Reduction (SnCl₂ or Fe/HCl): These are robust, classic methods.
-
Stoichiometry: Ensure a sufficient molar excess of the metal reducing agent (typically 3-5 equivalents).
-
Acidic Conditions: The reaction with tin(II) chloride or iron requires a strong acidic medium (concentrated HCl) to proceed efficiently.
-
Temperature: Gentle heating is often required to drive the reaction to completion.
-
-
Protocol 2: Reduction of 2-Methyl-5-nitroquinoline using SnCl₂
-
Setup: In a round-bottom flask, dissolve 2-methyl-5-nitroquinoline (1.0 eq) in ethanol or glacial acetic acid.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid to the flask.
-
Reaction: Stir the mixture at room temperature or heat gently (50-60°C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and pour it onto ice.
-
Neutralization: Carefully basify the solution with concentrated sodium hydroxide until a pH > 10 is reached. This will precipitate tin salts as tin hydroxide and liberate the free amine.
-
Extraction: Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient).
Troubleshooting Flowchart
This diagram provides a logical path for diagnosing issues during the synthesis.
Caption: A logical troubleshooting workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
Validation & Comparative
A Comparative Analysis of 2-Methylquinolin-5-amine and Its Isomers: A Guide for Researchers
In the landscape of medicinal chemistry and materials science, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous synthetic compounds with profound biological and physical properties. The introduction of substituents onto this bicyclic heterocycle dramatically influences its chemical reactivity, biological activity, and photophysical characteristics. Among these, the aminomethylquinolines represent a class of compounds with significant therapeutic and industrial potential. This guide provides an in-depth comparative analysis of 2-Methylquinolin-5-amine and its positional isomers, offering a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the 2-Methylquinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents, with applications ranging from antimalarial to anticancer and antimicrobial drugs. The presence of a methyl group at the 2-position (quinaldine) can enhance lipophilicity and modulate the electronic properties of the quinoline core. The further addition of an amino group introduces a site for hydrogen bonding and potential salt formation, significantly impacting the molecule's solubility, crystal packing, and interaction with biological targets. The position of this amino group on the quinoline ring is a critical determinant of the molecule's overall properties and function. This guide will explore the nuances that differentiate this compound from its isomers where the amino group is located at the 3, 4, 6, 7, and 8 positions.
Physicochemical Properties: A Comparative Overview
The position of the amino group on the 2-methylquinoline scaffold directly influences key physicochemical parameters such as melting point, boiling point, and lipophilicity (logP). These properties are crucial in drug development as they affect absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Methylquinolin-3-amine | C₁₀H₁₀N₂ | 158.20 | 228-230[1] | 316.0±22.0 (Predicted)[1] |
| 4-Amino-2-methylquinoline | C₁₀H₁₀N₂ | 158.20 | 162-166[2] | 333[2] |
| This compound | C₁₀H₁₀N₂ | 158.20 | 117-118 | 316.6 |
| 2-Methylquinolin-6-amine | C₁₀H₁₀N₂ | 158.20 | 188-189[3] | >23.7 (Solubility in µg/mL)[4] |
| 2-Methylquinolin-7-amine | C₁₀H₁₀N₂ | 158.20 | - | - |
| 2-Methylquinolin-8-amine | C₁₀H₁₀N₂ | 158.20 | 56-58[5][6][7] | 316.6±27.0 (Predicted)[5] |
The variation in melting points among the isomers can be attributed to differences in their crystal lattice energies, which are influenced by intermolecular forces such as hydrogen bonding and van der Waals interactions. For instance, the high melting point of 2-Methylquinolin-3-amine suggests strong intermolecular hydrogen bonding in its crystal structure.
Synthesis Strategies: Accessing the Isomeric Aminomethylquinolines
The synthesis of the quinoline core is often achieved through classic methods like the Skraup or Doebner-von Miller reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds under acidic conditions.[8][9] The specific synthesis of the various amino-substituted isomers, however, requires distinct strategies.
General Synthetic Workflow
Caption: General workflow for the synthesis of amino-substituted quinolines.
For instance, the synthesis of 2-methyl-8-aminoquinoline can be achieved by the amination of 2-methyl-8-bromoquinoline in the presence of a catalyst and a strong base.[10] Alternatively, it can be prepared from o-nitrophenol through a multi-step process involving reduction, cyclization, and amino substitution.[6][7][11] The synthesis of 2-methyl-6-aminoquinoline can be accomplished by the reduction of 2-methyl-6-nitroquinoline.[3] The choice of synthetic route is often dictated by the availability of starting materials and the desired regioselectivity.
Spectroscopic Characterization: Fingerprinting the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable information about the molecular structure and electronic properties of the isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms within a molecule. The chemical shifts of the protons and carbons in the quinoline ring are sensitive to the position of the amino group.
¹H NMR Spectral Data Highlights:
| Compound | Key ¹H NMR Signals (δ, ppm) |
| 2-Methylquinoline | 2.745 (s, 3H, CH₃), 7.271-8.03 (m, 6H, Ar-H)[12] |
| 2-Methylquinolin-6-amine | Signals available in CDCl₃ and DMSO-d₆.[4] |
| 2-Methylquinolin-8-amine | 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline rings), 7.73 (dd, 1H, quinoline ring), 8.02 (m, 2H, quinoline rings) (for the bromo-precursor)[10] |
Note: Detailed, directly comparable NMR data for all isomers is not consistently available in the literature. The provided data for the 8-amino isomer is for its bromo-precursor.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The amino group in these isomers will exhibit characteristic N-H stretching and bending vibrations.
Characteristic IR Absorptions:
-
N-H Stretch: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹.[13]
-
N-H Bend: A bending vibration for primary amines is usually observed between 1650-1580 cm⁻¹.[13]
-
C-N Stretch: Aromatic amines exhibit a C-N stretching band in the range of 1335-1250 cm⁻¹.[13]
The precise positions of these bands can be subtly influenced by the electronic environment of the amino group, which varies with its position on the quinoline ring. For example, IR spectra are available for 2-methylquinolin-6-amine and 2-methylquinolin-8-amine.[6][8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The position of the amino group, an auxochrome, will affect the λmax values of the π-π* transitions of the quinoline chromophore. A systematic comparison of the UV-Vis spectra of all isomers in the same solvent would reveal the electronic effects of the amino group at different positions.
Comparative Biological Activity: A Structure-Activity Relationship Perspective
Antimicrobial Activity
Quinoline derivatives are known to possess significant antimicrobial properties.[14] The amino group can play a crucial role in the interaction with microbial targets. For instance, a study on secondary and tertiary amines containing a 2-chloro-6-methylquinoline moiety showed that compounds with electron-withdrawing groups on the phenyl ring exhibited promising antifungal activity.[3] A comparative screening of the 2-methylquinolin-amine isomers against a panel of bacterial and fungal strains would be necessary to establish a clear structure-activity relationship (SAR).
Anticancer Activity
The quinoline scaffold is a key component of many anticancer agents.[11][15][16] The position of the amino group can influence the molecule's ability to intercalate with DNA, inhibit key enzymes like topoisomerases, or modulate signaling pathways involved in cancer progression. For example, 2-substituted quinolines have demonstrated interesting anticancer activity against a variety of cancer cell lines.[11] A series of 2-aminodihydroquinoline analogs were synthesized and showed promising in vitro cytotoxicity against a metastatic breast adenocarcinoma cell line.[17]
Antimalarial Activity
The 4-aminoquinoline scaffold is famously represented by the antimalarial drug chloroquine. Quantitative Structure-Activity Relationship (QSAR) studies on 4-aminoquinolines have been conducted to understand the structural features required for activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum.[5][10] These studies highlight the importance of the basic side chain for accumulation in the parasite's acidic food vacuole. While the focus has been on 4-aminoquinolines, it is plausible that other isomers of amino-substituted quinolines could also exhibit antimalarial properties, warranting further investigation.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To quantitatively compare the anticancer potential of the isomers, a standardized cytotoxicity assay is essential.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of each 2-methylquinolin-amine isomer in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and its positional isomers. The available data indicates that the position of the amino group significantly influences the physicochemical properties of these molecules. While a comprehensive, direct comparison of their spectroscopic and biological properties is hampered by the lack of consistent experimental data across all isomers, the existing literature on quinoline derivatives suggests that these compounds hold significant potential as scaffolds for the development of novel therapeutic agents.
Future research should focus on the systematic synthesis and characterization of a complete set of 2-methylquinolin-amine isomers. A head-to-head comparison of their spectroscopic properties and a comprehensive evaluation of their biological activities against a standardized panel of targets are crucial for establishing clear structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of new quinoline-based compounds with enhanced performance for a wide range of applications in medicine and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Methylquinoxaline(7251-61-8) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-AMINO-2-METHYLQUINOLINE(65079-19-8) 1H NMR [m.chemicalbook.com]
- 5. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methylquinolin-6-amine | C10H10N2 | CID 103148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinaldine(91-63-4) 1H NMR [m.chemicalbook.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Biological Activity: 2-Methylquinolin-5-amine vs. 8-Aminoquinoline
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Validation
In the landscape of medicinal chemistry, quinoline scaffolds represent a cornerstone for the development of novel therapeutic agents. Among these, aminioquinolines have demonstrated a vast spectrum of biological activities. This guide provides a comparative analysis of two distinct isomers: 2-Methylquinolin-5-amine and the extensively studied 8-aminoquinoline. We will delve into their differential biological effects, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a clear understanding of their respective therapeutic potentials.
Introduction to the Isomers: A Tale of Two Structures
The seemingly minor shift in the position of the amino group and the addition of a methyl group between this compound and 8-aminoquinoline result in significant alterations to their electronic and steric properties. These changes profoundly influence their interactions with biological targets, leading to distinct activity profiles.
-
8-Aminoquinoline: This scaffold is the foundation for several clinically significant drugs, most notably the antimalarial agent primaquine. Its biological activity is intrinsically linked to its ability to undergo metabolic activation, generating reactive oxygen species (ROS) that are cytotoxic to pathogens. Its derivatives have been explored for a wide range of applications, including anticancer, and antimicrobial therapies.
-
This compound: While less ubiquitous in clinical applications than its 8-amino counterpart, this compound and its derivatives have emerged as potent agents in different therapeutic areas. Notably, they have shown significant promise as corrosion inhibitors and have been investigated for their unique anticancer properties, which appear to operate through distinct mechanisms compared to 8-aminoquinolines.
Comparative Biological Activity: From Malaria to Cancer
Our comparative analysis focuses on two of the most researched areas for these compounds: antimalarial and anticancer activities.
Antimalarial Activity: The Dominance of the 8-Amino Scaffold
The 8-aminoquinoline core is renowned for its potent antimalarial properties, particularly against the dormant liver stages of Plasmodium vivax.
Mechanism of Action: 8-Aminoquinoline The antimalarial action of 8-aminoquinolines like primaquine is not fully elucidated but is widely believed to involve oxidative stress. The proposed mechanism involves the metabolic conversion of the 8-aminoquinoline into quinone-imine intermediates. These metabolites can redox cycle, leading to the production of ROS. This surge in oxidative stress within the parasite disrupts essential cellular processes, leading to cell death.
In stark contrast, research into the antimalarial properties of this compound is sparse. While derivatives have been synthesized and tested, they have generally shown significantly lower activity compared to primaquine and its analogs. For instance, a study involving the synthesis of 2-methyl-5-substituted phenoxy-primaquine derivatives found them to be much less active than their 4-methyl counterparts and slightly less active than primaquine in both prophylactic and suppressive antimalarial tests.
Data Summary: Antimalarial Activity
| Compound Class | Target Stage | Potency | Key Finding |
| 8-Aminoquinolines | Liver (hypnozoites), Blood (gametocytes) | High | Clinically used for radical cure of P. vivax malaria. |
| This compound Derivatives | Prophylactic & Suppressive | Low to Moderate | Significantly less active than primaquine and other 8-aminoquinoline analogs. |
Anticancer Activity: A Role Reversal
While 8-aminoquinolines have been investigated for anticancer properties, often linked to their pro-oxidant effects, derivatives of this compound have demonstrated potent and distinct anticancer activities.
Mechanism of Action: this compound Derivatives Certain derivatives of this compound have exhibited significant anticancer activity by functioning as potent inhibitors of key signaling pathways involved in cell growth and proliferation. For example, some analogs act as inhibitors of the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation that is often dysregulated in cancer.
Mechanism of Action: 8-Aminoquinoline Derivatives The anticancer activity of 8-aminoquinoline derivatives is also often attributed to the induction of oxidative stress, leading to apoptosis. Additionally, some derivatives have been shown to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication, thereby halting cancer cell division.
Data Summary: Anticancer Activity (IC50 Values in µM)
| Compound | PC3 (Prostate) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| 2-Arylquinoline Derivative | 31.37 | 8.3 | >50 | |
| 8-Hydroxyquinoline | - | - | 78.1 ± 9.3 | |
| Doxorubicin (Control) | - | - | 5.6 ± 0.1 |
Experimental Protocols: A Guide to Validation
To ensure scientific integrity, the biological activities discussed must be validated through robust experimental protocols. Below are step-by-step methodologies for key assays.
Protocol 1: In Vitro Antimalarial Assay (P. falciparum Growth Inhibition)
This assay determines the efficacy of a compound in inhibiting the growth of the blood stage of Plasmodium falciparum.
Principle: The assay utilizes the SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation. A reduction in fluorescence intensity in treated samples compared to controls indicates growth inhibition.
Methodology:
-
Parasite Culture: Maintain a synchronous culture of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations.
-
Assay Plate Setup: In a 96-well plate, add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well. Add 1 µL of the diluted compounds to the respective wells. Include wells for positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I. Add 100 µL of this buffer to each well.
-
Fluorescence Reading: Incubate the plate in the dark for 1 hour at room temperature. Measure the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay for Anticancer Activity)
This colorimetric assay assesses the cytotoxic effects of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting viability against compound concentration.
Visualizing the Workflows and Pathways
To better illustrate the experimental and biological processes, the following diagrams are provided.
Caption: Workflow for the in vitro antimalarial SYBR Green I assay.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.
Conclusion: A Divergence in Therapeutic Potential
The comparative analysis of this compound and 8-aminoquinoline reveals a compelling example of how subtle structural modifications can lead to a dramatic divergence in biological activity. While the 8-aminoquinoline scaffold remains a cornerstone of antimalarial therapy, its utility in other areas is still under broad investigation. Conversely, the this compound framework, though less potent against malaria, has shown significant promise in the realm of oncology by targeting distinct signaling pathways.
This guide underscores the importance of a multi-faceted approach to drug discovery, combining chemical synthesis, robust biological screening, and detailed mechanistic studies. For researchers in the field, the choice between these two scaffolds should be guided by the specific therapeutic target and desired mechanism of action. Further exploration of derivatives from both classes will undoubtedly continue to yield novel and potent therapeutic candidates.
A Comparative Guide to Validated Synthesis Methods for High-Purity 2-Methylquinolin-5-amine
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive analysis of validated synthetic methodologies for obtaining high-purity 2-Methylquinolin-5-amine (also known as 5-Amino-2-methylquinoline), a critical intermediate in pharmaceutical and chemical research.[1] We critically evaluate the predominant synthetic routes, focusing on the reduction of 2-methyl-5-nitroquinoline and classical quinoline ring-forming reactions. The comparison emphasizes reaction yields, achievable purity, scalability, safety, and cost-effectiveness. Detailed, field-proven protocols are provided, supported by mechanistic insights and quantitative data to empower researchers and drug development professionals in making informed decisions for their specific applications.
Introduction: The Strategic Importance of this compound
This compound, a substituted quinoline derivative, serves as a pivotal building block in the synthesis of a wide array of complex molecules.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarials (like chloroquine), anti-inflammatory agents, and antitumor therapeutics.[2] The specific arrangement of the methyl group at the C2 position and the amine at the C5 position makes this compound a versatile precursor for developing novel kinase inhibitors, receptor antagonists, and other biologically active compounds.
The utility of this intermediate is directly proportional to its purity. Impurities, whether they are starting materials, by-products, or regioisomers, can lead to downstream reaction failures, complex purification challenges, and potentially misleading biological data. Therefore, access to robust, reproducible, and high-purity synthesis methods is of paramount importance. This guide dissects the most effective strategies to achieve this, moving beyond mere procedural lists to explain the causal chemistry behind each step.
Comparative Analysis of Primary Synthetic Strategies
The synthesis of this compound is most effectively approached via a two-step sequence: first, the construction of the 2-methyl-5-nitroquinoline core, followed by the reduction of the nitro group to the target amine. Direct synthesis using an amino-substituted aniline in classical ring-forming reactions is often unfeasible due to the harsh acidic conditions which can protonate the amine, deactivating the ring towards electrophilic cyclization.
Strategy 1: Reduction of 2-Methyl-5-nitroquinoline (The Preferred Route)
This is the most direct and widely validated method for producing high-purity this compound. The success of this strategy hinges on the efficient synthesis of the nitro-intermediate and a clean, high-yielding reduction step.
Workflow for Strategy 1
Caption: Primary synthesis route via ring formation and subsequent reduction.
A. Synthesis of the 2-Methyl-5-nitroquinoline Intermediate
The Doebner-von Miller reaction is a robust method for synthesizing 2-methylquinolines.[3][4] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, in this case, 3-nitroaniline and crotonaldehyde.[5]
-
Mechanism: The reaction proceeds via an initial Michael addition of the aniline to the α,β-unsaturated aldehyde. This is followed by an acid-catalyzed intramolecular cyclization, dehydration, and finally, oxidation to form the aromatic quinoline ring.[3][6] The oxidant is often an arsenic compound or the nitro group of the starting material itself under harsh conditions.
-
Advantages: This method is well-established and utilizes readily available starting materials. It directly installs the required C2-methyl group.
-
Challenges: The reaction can be highly exothermic and may produce polymeric by-products if not carefully controlled.[2][6] The use of toxic oxidants like arsenic acid is a significant drawback, though modern variations exist.[7]
B. Reduction of the Nitro Group
This step is critical for achieving high purity. The choice of reducing agent determines the cleanliness of the reaction and the ease of purification.
-
Method B1: Stannous Chloride (SnCl₂) : This is a classic and highly effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities.[8] The reaction is typically carried out in an acidic medium (e.g., concentrated HCl) or an alcoholic solvent.
-
Causality: SnCl₂ acts as a single-electron transfer agent. The reaction proceeds through a series of intermediates, with the tin being oxidized from Sn(II) to Sn(IV). The acidic environment is crucial for protonating the nitro group, facilitating the reduction, and solubilizing the resulting amine hydrochloride salt, which often precipitates, aiding in its initial purification.
-
-
Method B2: Catalytic Hydrogenation: This method involves reacting the nitroquinoline with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.
-
Causality: The nitro compound adsorbs onto the surface of the metal catalyst, where the N=O bonds are catalytically cleaved by activated hydrogen atoms. This method is often very clean, producing water as the only by-product. It is highly attractive for industrial-scale synthesis due to the avoidance of stoichiometric metal waste.
-
Alternative Strategies: Classical Syntheses
While the two-step route is preferred, it is instructive to compare it with other classical quinoline syntheses. Applying these directly to produce this compound is often problematic but theoretically possible under modified conditions.
-
Skraup Synthesis: Involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[7][9][10] To obtain the desired product, one would start with m-phenylenediamine and attempt to control the regioselectivity, which is a significant challenge. The harsh, dehydrating conditions can easily lead to a mixture of isomers and decomposition.
-
Combes Synthesis: This method uses the acid-catalyzed condensation of an aniline with a β-diketone.[15][16][17] For the target molecule, this would require m-phenylenediamine and acetylacetone. Like the Skraup synthesis, controlling the regioselectivity of the cyclization would be the primary obstacle, likely resulting in a mixture of the 5-amino and 7-amino isomers.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the most viable synthetic routes.
| Method | Starting Materials | Typical Yield | Purity (Post-Purification) | Key Advantages | Key Disadvantages |
| Doebner-von Miller then SnCl₂ Reduction | 3-Nitroaniline, Crotonaldehyde, SnCl₂, HCl | 60-75% (overall) | >99% (HPLC) | High purity achievable, reliable, well-documented.[8] | Multi-step, use of corrosive acid, stoichiometric tin waste. |
| Doebner-von Miller then Catalytic Hydrogenation | 3-Nitroaniline, Crotonaldehyde, H₂/Pd-C | 65-85% (overall) | >99% (HPLC) | "Green" reduction step, high yield, excellent for scale-up. | Requires specialized hydrogenation equipment, catalyst cost. |
| Modified Combes Synthesis | m-Phenylenediamine, Acetylacetone | <40% (desired isomer) | Difficult to purify | Fewer steps. | Poor regioselectivity, leads to isomeric mixtures.[16] |
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Synthesis of 2-Methyl-5-nitroquinoline via Doebner-von Miller Reaction
-
Reagent Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 3-nitroaniline (138 g, 1.0 mol) and concentrated hydrochloric acid (250 mL).
-
Reaction Initiation: Heat the mixture to 90°C with vigorous stirring.
-
Addition of Aldehyde: Add crotonaldehyde (105 g, 1.5 mol) dropwise via the dropping funnel over 2 hours, ensuring the temperature does not exceed 100°C. The reaction is exothermic.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto ice (1 kg) and basify to pH 9-10 with concentrated ammonium hydroxide.
-
Extraction & Purification: The solid precipitate is collected by filtration, washed with water, and dried. The crude 2-methyl-5-nitroquinoline can be purified by recrystallization from ethanol to yield a yellow solid.
Protocol 2: Reduction of 2-Methyl-5-nitroquinoline using SnCl₂
-
Reagent Setup: To a 1 L flask, add 2-methyl-5-nitroquinoline (94 g, 0.5 mol) and ethanol (500 mL). Stir to form a suspension.
-
Addition of Reducing Agent: Prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (338 g, 1.5 mol) in concentrated hydrochloric acid (250 mL). Add this solution portion-wise to the quinoline suspension. An exothermic reaction will occur.
-
Reaction: Heat the mixture to 70°C and stir for 4 hours, or until TLC indicates complete consumption of the starting material.[8]
-
Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize with a 50% NaOH solution until the pH is >12. Caution: Highly exothermic. The tin salts will precipitate.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x 300 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford high-purity this compound as a crystalline solid.
Purification and Final Product Validation
Achieving high purity (>99%) is essential. The final product from any synthesis should be rigorously validated.
Purification Workflow
Caption: General workflow for purification and validation of the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity. A well-developed method should show a single major peak for the product, with any impurities below 0.1%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and ensuring the absence of isomeric impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point (mp): A sharp melting point range (e.g., 117-118°C) is a good indicator of high purity.[1]
Conclusion and Recommendations
For researchers and drug development professionals requiring high-purity this compound, the most reliable and scalable synthetic strategy is a two-step process:
-
Synthesis of 2-methyl-5-nitroquinoline via the Doebner-von Miller reaction .
-
Reduction of the nitro intermediate to the target amine.
For laboratory-scale synthesis, reduction with stannous chloride (SnCl₂) offers a cost-effective and highly reliable method . For industrial-scale production, catalytic hydrogenation is the superior choice due to its cleaner profile, higher potential yield, and reduced waste generation, despite the higher initial capital investment for specialized equipment. Direct application of other classical quinoline syntheses is not recommended due to significant challenges with regioselectivity and the availability of starting materials.
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iipseries.org [iipseries.org]
- 10. organicreactions.org [organicreactions.org]
- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 17. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Methylquinolin-5-amine Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of compounds with diverse biological activities, including a significant number of anticancer agents.[1][2] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal framework for designing molecules that can interact with various biological targets, particularly protein kinases.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methylquinolin-5-amine derivatives, a promising class of compounds in the ongoing quest for novel and selective kinase inhibitors for cancer therapy.
The Rationale for Targeting Kinases with Quinoline Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] The quinoline core has proven to be a highly effective pharmacophore for designing kinase inhibitors.[5] Several quinoline-based drugs, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR), have been successfully developed and are used in clinical practice.[5][6] These inhibitors typically function by competing with ATP for the binding site within the kinase domain, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[6]
The this compound scaffold offers a unique combination of structural features. The 2-methyl group can provide steric bulk and influence the orientation of the molecule within the ATP-binding pocket, potentially enhancing selectivity. The 5-amino group, a hydrogen bond donor, can form crucial interactions with amino acid residues in the kinase domain, contributing to the binding affinity.
Comparative Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study focused exclusively on a single series of this compound derivatives is not extensively documented in publicly available literature, we can synthesize findings from closely related quinoline analogs to deduce key SAR principles. The anticancer activity of quinoline derivatives is highly sensitive to the nature and position of substituents on the quinoline ring.
Key SAR Insights for 2,5-Disubstituted Quinolines:
-
Substitution at the 2-position: Modifications at this position have been a major focus in the development of anticancer quinolines.[7][8] The introduction of small alkyl groups like a methyl group can be favorable. In a series of 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines, the 2-substituted derivatives displayed significant anticancer properties.[9]
-
Substitution at the 5-position: The nature of the substituent at the 5-position can significantly impact biological activity. While 2-amino-substituted quinolines have shown high antiproliferative activity, the introduction of a 5-amino group in some series has been reported to decrease activity.[2] This highlights the importance of the overall substitution pattern and the specific biological target.
-
Lipophilicity: A study on 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines revealed a correlation between lipophilicity (cLogP) and cytotoxic effects. More lipophilic aromatic quinolines generally showed better IC50 values against HeLa and PC3 cancer cell lines.[9]
The following diagram illustrates the key positions for substitution on the quinoline scaffold and their potential impact on anticancer activity, based on the analysis of various quinoline derivatives.
Caption: Key modification sites on the quinoline scaffold for SAR studies.
Comparative Anticancer Activity of Quinoline Derivatives
The following table summarizes the cytotoxic activities (IC50 values) of various quinoline derivatives against different human cancer cell lines, providing a comparative landscape for evaluating the potential of novel this compound analogs.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [9] |
| 2-Arylquinoline | 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [9] |
| 2-Methyl-tetrahydroquinoline | 4-Acetamido-6-bromo-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [9] |
| 2-Oxoquinoline | N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [1] |
| 4-Aminoquinoline | 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various | < 1.0 | |
| Quinoline-5-sulfonamide | 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (Melanoma), MDA-MB-231 (Breast), A549 (Lung) | Comparable to cisplatin/doxorubicin | [10] |
Experimental Protocols for Evaluation
To rigorously assess the potential of novel this compound derivatives, a series of well-defined experimental protocols are essential. These assays provide quantitative data on their cytotoxic effects and their ability to inhibit specific kinase targets.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay: EGFR Kinase Assay (Example)
This cell-free enzymatic assay measures the direct inhibitory effect of the compounds on the kinase activity of a specific target, such as EGFR.
Principle: The assay quantifies the amount of ADP produced from the phosphorylation of a substrate by the kinase. The luminescence signal is inversely proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compounds, recombinant human EGFR kinase enzyme, a suitable substrate (e.g., Poly (Glu, Tyr)), and ATP in a kinase reaction buffer.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ADP Detection: Add an ADP-Glo™ Kinase Assay Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Luminescence Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a light signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value.[6]
Caption: Workflow for the in vitro kinase inhibition assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[11]
Principle: Cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the this compound derivatives at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.[12][13]
Caption: Workflow for analyzing cell cycle distribution after drug treatment.[11]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential anticancer activity. By leveraging the existing knowledge of quinoline SAR, researchers can rationally design and synthesize new derivatives with improved potency and selectivity. The experimental protocols outlined in this guide provide a robust framework for evaluating the biological activity of these compounds and elucidating their mechanisms of action. Future research should focus on synthesizing a focused library of this compound derivatives with diverse substitutions at other positions of the quinoline ring to build a comprehensive SAR profile. Furthermore, identifying the specific kinase targets and understanding the molecular interactions through techniques like X-ray crystallography will be crucial for optimizing these compounds into viable drug candidates.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
A Predictive Guide to the Regiochemistry of 2-Methylquinolin-5-amine in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives are foundational scaffolds. Their functionalization is a critical step in the development of novel therapeutic agents and functional materials. Among these, 2-Methylquinolin-5-amine presents a unique canvas for chemical modification due to the interplay of directing effects from its constituent functional groups. This guide provides a comprehensive, predictive analysis of the regiochemistry of electrophilic aromatic substitution reactions on this compound. In the absence of direct, published experimental data for this specific substrate, this document leverages established principles of organic chemistry and analogies with closely related structures to offer a robust theoretical framework for researchers.
Theoretical Prediction of Regioselectivity: An Analysis of Directing Effects
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the combined influence of the electron-donating amino and methyl groups, as well as the inherent electronic properties of the quinoline nucleus.
-
The Quinoline Ring System: In electrophilic aromatic substitution, the benzene ring of the quinoline scaffold is significantly more reactive than the pyridine ring. This is because the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating it towards electrophilic attack. Therefore, substitution is expected to occur at positions 6, 7, or 8. Generally, in unsubstituted quinoline, electrophilic attack preferentially occurs at the 5- and 8-positions[1][2].
-
The Amino Group (-NH₂): Positioned at C5, the amino group is a powerful activating group and a strong ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This significantly increases the electron density at the positions ortho (C6) and para (C7, relative to the benzene ring, though not a true para relationship in the bicyclic system) to the amino group.
-
The Methyl Group (-CH₃): Located at C2, the methyl group is a weak activating group and an ortho, para-director through an inductive effect and hyperconjugation. However, its influence on the carbocyclic ring (positions 5, 6, 7, and 8) is attenuated due to its position on the pyridine ring.
Synergistic and Competitive Effects: The dominant directing influence will undoubtedly be the C5-amino group. Its strong activating and directing properties will primarily dictate the position of electrophilic attack. The positions ortho (C6) and para (C7) to the amino group are the most likely candidates for substitution. Between these, the C6 position is sterically less hindered.
dot graphical_abstract { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Predicted regioselectivity of this compound."; fontsize = 10; }
Comparative Guide to Electrophilic Aromatic Substitution Reactions
This section outlines the predicted outcomes for key electrophilic aromatic substitution reactions on this compound.
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-2-methylquinolin-5-amine | The strongly activating amino group directs the incoming electrophile (NO₂⁺) to the ortho position (C6). Substitution at C8 is also possible but likely to be a minor product due to steric hindrance from the peri-hydrogen at C1. |
| Bromination | Br₂ / CH₃COOH or NBS | 6-Bromo-2-methylquinolin-5-amine | Similar to nitration, the amino group directs bromination to the C6 position. Studies on 8-aminoquinoline have shown that bromination can occur at the C5 and C7 positions, further supporting the directing influence of the amino group.[3][4] |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Likely no reaction or complex mixture | Friedel-Crafts reactions are generally problematic for nitrogen-containing heterocycles like quinoline.[5] The basic nitrogen atom complexes with the Lewis acid catalyst (AlCl₃), deactivating the ring and preventing the reaction. Intramolecular Friedel-Crafts acylations on quinoline derivatives have been reported, but intermolecular reactions are challenging.[6][7][8][9] |
Experimental Protocols (Adapted)
The following protocols are adapted from established procedures for similar quinoline derivatives and serve as a starting point for the experimental investigation of this compound's reactivity.
Protocol 1: Nitration of this compound (Predicted outcome: 6-Nitro-2-methylquinolin-5-amine)
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of this compound in sulfuric acid, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Bromination of this compound (Predicted outcome: 6-Bromo-2-methylquinolin-5-amine)
-
Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid in a flask protected from light.
-
Bromination: To this solution, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise with stirring at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Pour the reaction mixture into a large volume of water and neutralize with a solution of sodium hydroxide.
-
Isolation: The precipitated product is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
dot graphical_abstract { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Experimental workflow for reaction and characterization."; fontsize = 10; }
Self-Validating System: Confirming the Regiochemistry
Unequivocal determination of the substitution pattern is paramount. A combination of modern spectroscopic techniques provides a self-validating system to confirm the regiochemistry of the reaction products.
-
¹H NMR Spectroscopy: The coupling patterns and chemical shifts of the aromatic protons are highly informative. For the predicted 6-substituted product, one would expect to see distinct changes in the signals corresponding to the protons on the carbocyclic ring. The proton at C7 would likely appear as a doublet, coupled to the proton at C8.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the quinoline ring are sensitive to the electronic effects of the substituents.[10] The introduction of an electron-withdrawing group like a nitro group at C6 would cause a downfield shift for C6 and influence the shifts of the surrounding carbons.
-
2D NMR Spectroscopy (COSY and HMBC): These techniques are crucial for definitive structural elucidation.
-
COSY (Correlation Spectroscopy): Will reveal the coupling relationships between adjacent protons, allowing for the assignment of the aromatic protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Is the most powerful tool for this purpose. It shows correlations between protons and carbons over two and three bonds. For a 6-substituted product, one would expect to see a correlation between the proton at C7 and the carbon at C5, and between the proton at C8 and the carbon at C6, for instance. These long-range correlations provide unambiguous evidence of the substitution pattern.
-
dot graphical_abstract { graph [layout=dot, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label = "Spectroscopic techniques for structural confirmation."; fontsize = 10; }
Conclusion
While direct experimental precedent for the electrophilic substitution of this compound is lacking in the current literature, a thorough analysis of electronic and steric effects allows for a strong prediction of its regiochemical behavior. The powerful activating and ortho, para-directing nature of the C5-amino group is expected to be the controlling factor, directing electrophiles primarily to the C6 position. This guide provides a theoretical foundation and practical, adaptable protocols for researchers to explore the rich chemistry of this promising scaffold. The rigorous application of modern spectroscopic methods, particularly 2D NMR, will be essential in validating these predictions and unlocking the full potential of this compound in the synthesis of novel functional molecules.
References
- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 2. reddit.com [reddit.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts chemistry 56*. Unprecedented construction of functionalized polycyclic quinolines via Friedel–Crafts cycliacylation and Beckmann rearrangement | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Computational and Experimental Properties of 2-Methylquinolin-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison of the computational and experimental properties of 2-Methylquinolin-5-amine, a quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my aim is to not only present data but to also illuminate the causality behind the analytical choices, thereby offering a robust framework for researchers exploring this and similar molecular scaffolds.
Introduction to this compound: A Molecule of Interest
This compound, with the molecular formula C₁₀H₁₀N₂, is a heterocyclic aromatic amine. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds. The strategic placement of a methyl group at the 2-position and an amine group at the 5-position modulates the electronic and steric properties of the molecule, influencing its reactivity, binding affinity, and spectroscopic signature. An accurate understanding of its fundamental properties is crucial for its application as a building block in the synthesis of novel therapeutic agents or functional materials.
Experimental Properties: The Ground Truth
Physicochemical Properties
The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice.
| Property | Experimental Value | Source |
| Melting Point | 117-118 °C | [1][2] |
| Boiling Point | 316.6 °C at 760 mmHg | [2] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be inferred from the behavior of similar aminoquinoline compounds. The presence of the amine and the nitrogen in the quinoline ring allows for hydrogen bonding, suggesting solubility in polar protic solvents, while the aromatic core implies some solubility in polar aprotic solvents.
| Solvent Class | Representative Solvents | Expected Qualitative Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Sparingly to Moderately Soluble | The amino and quinoline nitrogen can act as hydrogen bond acceptors, and the N-H protons of the amino group as donors. Solubility in water is likely pH-dependent, increasing in acidic conditions due to protonation of the basic nitrogen atoms.[3][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | These solvents can effectively solvate the polar functional groups and the aromatic system.[3][4] |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents.[4] |
Spectroscopic Data
Spectroscopic data provides a fingerprint of a molecule's structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A predicted ¹H NMR spectrum is available from chemical suppliers. It is crucial to note that this is a computational prediction and not experimentally verified data.
| Nucleus | Predicted Chemical Shifts (ppm) and Multiplicity | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ = 2.72 (s, 3H), 4.15 (br., 2H), 6.76 (dd, 1H), 7.23 (d, 1H), 7.43-7.50 (m, 2H), 8.06 (d, 1H) | [2] |
Infrared (IR) Spectroscopy: While a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands for a primary aromatic amine and a substituted quinoline can be anticipated.[5][6][7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amine) | 3400-3300 and 3330-3250 | Asymmetric and symmetric stretching (two bands for a primary amine) |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C=C, C=N (Aromatic Rings) | 1650-1450 | Stretching |
| N-H (Amine) | 1650-1580 | Bending (Scissoring) |
| C-N (Aromatic Amine) | 1335-1250 | Stretching |
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of aminoquinolines is characterized by multiple absorption bands in the UV region, arising from π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent environment.[8][9] For 5-aminoquinoline, absorption maxima have been reported, providing a reference for what can be expected for this compound.[10]
Computational Properties: An In Silico Approach
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolset for predicting a wide range of molecular properties. By solving the electronic structure of a molecule, we can derive its geometry, vibrational frequencies (IR spectrum), electronic transitions (UV-Vis spectrum), and NMR chemical shifts.
Computational Methodology Workflow
The following workflow outlines a robust protocol for the computational characterization of this compound. This approach is grounded in established methodologies that have demonstrated a good balance between accuracy and computational cost for organic molecules.[11][12][13]
Caption: A typical workflow for the computational prediction of molecular properties using DFT and TD-DFT.
Detailed Computational Protocols
1. Geometry Optimization and Frequency Calculation (IR Spectrum):
-
Objective: To find the lowest energy conformation of the molecule and to calculate its vibrational frequencies.
-
Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and the 6-31G(d) basis set is a widely used and reliable method for the geometry optimization of organic molecules.[11][12][14]
-
Protocol:
-
Construct an initial 3D structure of this compound.
-
Perform a geometry optimization using the B3LYP/6-31G(d) level of theory.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.
-
2. NMR Chemical Shift Calculation:
-
Objective: To predict the ¹H and ¹³C NMR chemical shifts.
-
Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common and accurate approach for calculating NMR shielding tensors.[15][16][17]
-
Protocol:
-
Use the optimized geometry of this compound obtained from the B3LYP/6-31G(d) calculation.
-
Perform a GIAO NMR calculation at the B3LYP/6-31G(d) level of theory.
-
The output will provide the absolute shielding tensors for each nucleus. To convert these to chemical shifts, a reference compound (e.g., Tetramethylsilane, TMS) must also be calculated at the same level of theory. The chemical shift (δ) is then calculated as: δ = σ_ref - σ_sample.
-
3. UV-Vis Spectrum Calculation:
-
Objective: To predict the electronic absorption spectrum.
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths.[13][18][19][20]
-
Protocol:
-
Use the optimized ground-state geometry.
-
Perform a TD-DFT calculation at the B3LYP/6-31G(d) level of theory, requesting the calculation of a sufficient number of excited states (e.g., 10-20) to cover the near-UV and visible regions.
-
The output will provide the excitation energies (which can be converted to wavelengths) and the corresponding oscillator strengths (a measure of the transition probability). This data can be used to generate a theoretical UV-Vis spectrum.
-
Comparison and Discussion: Bridging Theory and Experiment
A direct, quantitative comparison is limited by the scarcity of peer-reviewed experimental data for this compound. However, a qualitative and semi-quantitative analysis can be conducted.
Structural and Physicochemical Properties
The calculated optimized geometry from DFT can be used to analyze bond lengths and angles, providing insights into the electronic effects of the substituents. The melting point is a macroscopic property that is challenging to predict from first principles, but the experimental value of 117-118 °C serves as a crucial validation point for the identity and purity of the compound used in any further experimental work.
Spectroscopic Properties
NMR Spectroscopy: The computationally predicted ¹H and ¹³C NMR chemical shifts can be compared with the supplier-predicted ¹H NMR spectrum and with typical chemical shift ranges for aromatic amines and quinolines.[21][22] Discrepancies between the calculated and predicted spectra can arise from the level of theory, basis set, and the fact that the supplier's prediction may be based on empirical databases rather than first-principles calculations.
IR Spectroscopy: The calculated vibrational frequencies from DFT can be compared with the expected characteristic bands for the functional groups present in this compound. It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method.
UV-Vis Spectroscopy: The TD-DFT calculated absorption maxima (λ_max) can be compared with the experimental spectra of similar compounds like 5-aminoquinoline.[10] The calculations can also provide insights into the nature of the electronic transitions (e.g., HOMO to LUMO) responsible for the observed absorption bands.
Caption: The iterative process of comparing computational predictions with experimental data to validate models and gain deeper insights.
Conclusion and Future Directions
This guide has outlined a framework for understanding the properties of this compound through a dual lens of experimental data and computational prediction. While there are gaps in the experimental literature for this specific molecule, the principles and protocols described herein provide a solid foundation for its investigation. The synergy between DFT/TD-DFT calculations and experimental measurements is a powerful paradigm in modern chemical science. For this compound, future work should focus on obtaining high-quality, peer-reviewed experimental spectra to rigorously benchmark and refine the computational models. Such a validated computational model can then be confidently employed to predict the properties of novel derivatives, accelerating the design and discovery of new molecules with desired functionalities.
References
- 1. This compound|CAS 54408-50-3|RUO [benchchem.com]
- 2. ichemical.com [ichemical.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. wikieducator.org [wikieducator.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. inpressco.com [inpressco.com]
- 13. mdpi.com [mdpi.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. gaussian.com [gaussian.com]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Head-to-Head Comparison of Synthetic Routes to 2-Methylquinolin-5-amine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. 2-Methylquinolin-5-amine, a vital scaffold in medicinal chemistry and materials science, presents a compelling case study in the strategic selection of synthetic pathways. This guide provides a detailed, head-to-head comparison of classical and modern synthetic routes to this target molecule, offering insights into the causality behind experimental choices and providing supporting data to inform your research and development endeavors.
The quinoline core is a ubiquitous motif in a vast array of biologically active compounds, and the specific substitution pattern of this compound makes it a valuable building block for novel therapeutics and functional materials. The strategic placement of the methyl and amino groups offers multiple points for further functionalization, enabling the exploration of diverse chemical space. However, the synthesis of this particular isomer is not without its challenges, including regioselectivity and the potential for side reactions. This guide will dissect various synthetic strategies, from time-honored named reactions to contemporary catalytic methods, to provide a clear and objective comparison of their performance.
Classical Approaches: The Named Reactions
The synthesis of the quinoline core has a rich history, with several named reactions providing the foundational routes. While often robust, these methods can present challenges in terms of harsh reaction conditions, regioselectivity, and purification. For the synthesis of this compound, the most relevant classical methods are the Doebner-von Miller, Skraup, Friedländer, and Combes reactions.
The Doebner-von Miller Reaction: A Workhorse for 2-Substituted Quinolines
The Doebner-von Miller reaction is a widely used method for the synthesis of 2-substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] To synthesize this compound, the logical starting material would be m-phenylenediamine (benzene-1,3-diamine) reacting with crotonaldehyde (an α,β-unsaturated aldehyde).
Mechanism and Rationale:
The reaction proceeds through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to yield the quinoline ring.[2] The use of an acid catalyst, such as hydrochloric acid or sulfuric acid, is crucial for promoting the cyclization and dehydration steps.[2] An oxidizing agent, which can be the α,β-unsaturated aldehyde itself or an external oxidant, is required for the final aromatization step.
Advantages:
-
Readily available starting materials: m-Phenylenediamine and crotonaldehyde are commercially available and relatively inexpensive.
-
Direct formation of the 2-methyl group: The use of crotonaldehyde directly installs the desired methyl group at the 2-position of the quinoline ring.
Disadvantages:
-
Regioselectivity: A major challenge with m-phenylenediamine is the potential for the formation of two isomeric products: this compound and 2-methylquinolin-7-amine. Controlling the regioselectivity of the cyclization can be difficult.
-
Harsh reaction conditions: The reaction often requires strong acids and high temperatures, which can lead to the formation of polymeric byproducts and complicate purification.[2]
-
Vigorous reactions: The reaction can be exothermic and difficult to control on a larger scale.[2]
The Skraup Synthesis: A Classic Route with Limitations
The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3] For this compound, one could envision a pathway starting from 3-aminobenzaldehyde, which would first need to be synthesized.
Mechanism and Rationale:
Glycerol is dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[4] The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to form the quinoline ring.[4]
Advantages:
-
Fundamental and well-established: The Skraup synthesis is a historically significant and well-documented reaction.
Disadvantages:
-
Multi-step starting material synthesis: The required 3-aminobenzaldehyde is not as readily available as m-phenylenediamine.
-
Harsh and hazardous conditions: The reaction uses concentrated sulfuric acid and an oxidizing agent like nitrobenzene at high temperatures, which poses significant safety hazards.[3] The reaction is notoriously exothermic and can be difficult to control.[5]
-
Low yields and purification challenges: The harsh conditions often lead to charring and the formation of numerous byproducts, resulting in low yields and difficult purification.
The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6] To produce this compound, the ideal starting materials would be 2-amino-6-methylbenzaldehyde and acetone.
Mechanism and Rationale:
The reaction can be catalyzed by either acid or base and proceeds through an initial aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline.[6][7]
Advantages:
-
High convergence: This method brings together two key fragments of the final molecule in a single step.
-
Potentially milder conditions: Compared to the Skraup synthesis, the Friedländer reaction can often be carried out under milder conditions.[7]
Disadvantages:
-
Starting material accessibility: 2-Amino-6-methylbenzaldehyde is not a common starting material and would likely require a multi-step synthesis.
-
Regioselectivity issues: If an unsymmetrical ketone is used, there is a possibility of forming isomeric products.[8]
The Combes Synthesis: Utilizing β-Diketones
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9] For the target molecule, the reaction of m-phenylenediamine with acetylacetone would be the logical choice.
Mechanism and Rationale:
The aniline first condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[10] Subsequent acid-catalyzed cyclization and dehydration afford the quinoline product.[10]
Advantages:
-
Direct formation of a 2,4-dimethylquinoline system: While not directly yielding the target, this reaction with acetylacetone would produce 2,4-dimethylquinolin-5-amine, which could be a useful analog.
Disadvantages:
-
Incorrect substitution pattern: The Combes synthesis with acetylacetone would introduce a methyl group at the 4-position, which is not desired for the target molecule.
-
Regioselectivity: Similar to the Doebner-von Miller reaction, using m-phenylenediamine can lead to a mixture of 5- and 7-amino substituted products.
Modern Catalytic Approaches: Towards Greener and More Efficient Syntheses
In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly methods for quinoline synthesis. These modern approaches often rely on transition-metal catalysis or metal-free oxidative annulation strategies.
Transition-Metal Catalyzed Syntheses
A variety of transition metals, including iron, copper, palladium, rhodium, and cobalt, have been employed to catalyze the synthesis of quinolines from readily available starting materials like anilines and alkynes or alcohols.[11][12][13]
General Principles:
These reactions often proceed through a cascade of catalytic cycles, which can include C-H activation, hydroamination, and oxidative cyclization. For instance, iron and copper catalysts have been shown to be effective in three-component reactions of anilines, aldehydes, and alkynes to produce substituted quinolines.[11][14] Palladium catalysts can facilitate the aerobic oxidative aromatization of aliphatic alcohols and anilines.[12]
Potential Application to this compound Synthesis:
A plausible modern route would involve the reaction of m-phenylenediamine with propyne or a related C3 synthon in the presence of a suitable transition-metal catalyst.
Advantages:
-
High atom economy and efficiency: Many catalytic methods offer high yields and minimize the formation of waste.[15]
-
Milder reaction conditions: Compared to the classical named reactions, catalytic methods often operate under significantly milder conditions.[13]
-
Functional group tolerance: Modern catalysts can exhibit high functional group tolerance, allowing for the synthesis of complex quinoline derivatives.
Disadvantages:
-
Catalyst cost and availability: Some transition-metal catalysts, particularly those based on precious metals like palladium and rhodium, can be expensive.
-
Ligand design: The efficiency and selectivity of many catalytic reactions are highly dependent on the nature of the ligand coordinated to the metal center.
-
Potential for metal contamination: The final product may require purification to remove trace amounts of the metal catalyst, which is a critical consideration in pharmaceutical applications.
Metal-Free Oxidative Annulation
Recent research has also focused on the development of metal-free synthetic routes to quinolines, often utilizing iodine or other oxidants to promote the cyclization and aromatization steps.[16]
General Principles:
These reactions typically involve the in-situ formation of reactive intermediates that undergo cyclization. For example, a facile synthesis of quinoline derivatives has been developed from 2-methylquinolines and 2-styrylanilines using iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant.[16]
Advantages:
-
Avoidance of metal contamination: This is a significant advantage for applications in drug development.
-
Potentially lower cost: Avoiding expensive metal catalysts can reduce the overall cost of the synthesis.
Disadvantages:
-
Use of strong oxidants: Some methods still require the use of stoichiometric amounts of strong oxidants.
-
Substrate scope limitations: The scope of these reactions may be more limited compared to some transition-metal catalyzed systems.
Head-to-Head Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Advantages | Disadvantages | Plausible Yield Range |
| Doebner-von Miller | m-Phenylenediamine, Crotonaldehyde | Readily available starting materials, Direct formation of 2-methyl group. | Poor regioselectivity, Harsh reaction conditions, Potential for vigorous reactions. | 20-50% (for the desired isomer) |
| Skraup | 3-Aminobenzaldehyde, Glycerol | Well-established classical method. | Multi-step starting material synthesis, Extremely harsh and hazardous conditions, Low yields and difficult purification. | < 20% |
| Friedländer | 2-Amino-6-methylbenzaldehyde, Acetone | Convergent synthesis, Potentially milder conditions. | Difficult to access starting material, Potential for regioselectivity issues with unsymmetrical ketones. | 40-70% (if starting material is available) |
| Combes | m-Phenylenediamine, Acetylacetone | Readily available starting materials. | Incorrect substitution pattern (2,4-dimethyl), Regioselectivity issues. | Not applicable for target molecule |
| Transition-Metal Catalysis | m-Phenylenediamine, Propyne (or other C3 synthon) | High atom economy, Milder conditions, Good functional group tolerance. | Catalyst cost and availability, Ligand optimization may be required, Potential for metal contamination. | 50-90% |
| Metal-Free Oxidative Annulation | Suitably substituted anilines and other precursors | Avoids metal contamination, Potentially lower cost. | May require strong oxidants, Potentially limited substrate scope. | 40-80% |
Experimental Protocols
Representative Protocol for Doebner-von Miller Synthesis of 2-Methylquinolines
The following is a general procedure for the Doebner-von Miller reaction, which would need to be adapted and optimized for the synthesis of this compound from m-phenylenediamine.
Materials:
-
Aniline derivative (e.g., m-phenylenediamine)
-
α,β-Unsaturated aldehyde (e.g., crotonaldehyde)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Oxidizing agent (optional, can be the α,β-unsaturated aldehyde itself or an external oxidant like nitrobenzene)
-
Solvent (e.g., water, ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of the aniline derivative in dilute acid is prepared.
-
The α,β-unsaturated aldehyde is added dropwise to the stirred solution. The reaction can be exothermic, so cooling may be necessary.
-
After the addition is complete, the reaction mixture is heated to reflux for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and made alkaline with a base (e.g., sodium hydroxide).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Visualization of Synthetic Pathways
Doebner-von Miller Reaction Pathway
Caption: Doebner-von Miller synthesis of this compound.
Friedländer Synthesis Pathway
Caption: Friedländer synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound offers a clear illustration of the trade-offs between classical and modern synthetic methodologies. While traditional named reactions like the Doebner-von Miller synthesis provide a direct and conceptually simple route, they often suffer from harsh conditions and a lack of selectivity. Modern catalytic approaches, on the other hand, promise milder conditions, higher yields, and greater efficiency, but may require more specialized reagents and catalyst development.
For researchers embarking on the synthesis of this compound or its derivatives, a careful consideration of the project's scale, cost constraints, and purity requirements is essential. For small-scale exploratory work, a modified and carefully controlled Doebner-von Miller reaction may be a viable starting point. However, for larger-scale synthesis and applications in drug development where purity and sustainability are paramount, the exploration of modern transition-metal catalyzed or metal-free oxidative annulation methods is highly recommended. The continued development of novel catalytic systems will undoubtedly pave the way for even more efficient and selective syntheses of this important chemical scaffold in the future.
References
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. Quinoline synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methylquinolin-5-amine: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Hazard Assessment: Understanding the "Why"
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with 2-Methylquinolin-5-amine. Based on data from similar quinoline derivatives, this compound should be handled as a hazardous substance with the potential for toxicity, skin and eye irritation, and environmental harm.[1][2] The amino and methyl substitutions on the quinoline ring can influence its reactivity and biological activity, underscoring the need for stringent safety measures.
Core Principles of Safe Disposal:
-
Presumption of Hazard: In the absence of specific data, treat this compound as hazardous waste.[3]
-
Segregation is Key: Never mix this waste with non-hazardous trash or other incompatible chemical waste streams.
-
Containment: Use appropriate, clearly labeled, and sealed containers for all waste forms.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste management company or your institution's Environmental Health and Safety (EHS) department.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound and its waste products. The rationale behind each piece of equipment is to create a barrier between the researcher and the potentially harmful chemical.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves | To prevent dermal absorption, as many quinoline derivatives can be harmful upon skin contact.[2][5] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes of liquids or airborne particles of the solid compound, which can cause serious eye irritation.[1][2] |
| Lab Coat | Standard, long-sleeved laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors, which may be toxic or cause respiratory tract irritation.[2][5] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the collection and disposal of waste generated from the use of this compound.
Step 1: Waste Identification and Segregation
Proper segregation at the point of generation is the most critical step in safe waste management.
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, sealable container.
-
This container should be made of a compatible material, such as amber glass or a suitable plastic.
-
Label the container clearly as "Hazardous Waste: this compound (Solid)."
-
-
Contaminated Materials:
-
Any items that have come into direct contact with the compound are considered hazardous waste. This includes:
-
Gloves
-
Weighing papers
-
Pipette tips
-
Bench paper or diapers
-
-
Collect these items in a separate, clearly labeled hazardous waste bag or a lined, sealable container. The label should read "Hazardous Waste: Contaminated Debris with this compound."
-
-
Liquid Waste:
-
If this compound is used in a solution, collect the liquid waste in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.
-
Label the container "Hazardous Waste: this compound in [Solvent Name]" and list the approximate concentration.
-
Crucially, do not mix this waste stream with other liquid wastes unless their compatibility is confirmed.
-
Step 2: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies and are essential for the safety of everyone who will handle the waste.
-
Container Integrity: Ensure all waste containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.
-
Labeling: All hazardous waste labels must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas)
-
The date waste was first added to the container
-
The name and contact information of the responsible researcher or Principal Investigator
-
The location of generation (building and room number)
-
A clear indication of the primary hazards (e.g., Toxic, Irritant)
-
Step 3: Waste Storage
Temporary storage of the hazardous waste in the laboratory must be done safely.
-
Designated Area: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area. This should be away from general lab traffic and incompatible materials.
-
Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Based on the reactivity of similar compounds, store this waste away from strong oxidizing agents and strong acids.[5][6]
Step 4: Arranging for Final Disposal
Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.[2]
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) office is your primary resource for waste disposal. They will have specific procedures for waste pickup requests.
-
Provide Complete Information: When arranging for disposal, provide the EHS department or the licensed waste disposal company with all the information from your hazardous waste label.
-
Follow their Instructions: Adhere strictly to their instructions for packaging, transportation, and pickup of the waste.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full personal protective equipment outlined above.
-
Contain the Spill:
-
For solid spills , carefully cover the powder with a damp paper towel to avoid generating dust, then use an absorbent material like vermiculite or sand to collect the material.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
-
Collect and Dispose: Carefully scoop the absorbent material and place it into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylquinolin-5-amine
Welcome to your essential safety and operational guide for handling 2-Methylquinolin-5-amine (CAS No. 55837-03-1). As drug development professionals, our work's integrity is matched only by our commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the why behind each procedural step. The guidance herein is synthesized from the known hazards of analogous chemical structures—specifically aromatic amines and quinoline derivatives—to provide a robust framework for safe handling, even in the absence of a compound-specific Safety Data Sheet (SDS).
Our core principle is one of self-validating safety: every protocol is designed to be a closed loop of protection, ensuring that from initial handling to final disposal, your safety is paramount.
Hazard Assessment: Understanding the Adversary
Before selecting any personal protective equipment (PPE), we must first perform a thorough hazard assessment. This is a foundational requirement under OSHA's standard on Personal Protective Equipment, 29 CFR 1910.132.[1][2] Since specific toxicological data for this compound is limited, we will extrapolate from closely related structures like 2-Methylquinoline and other primary aromatic amines.
Primary aromatic amines as a class are known for their potential toxicity and are readily absorbed through the skin.[3] Analytes such as 2-Methylquinoline are classified as harmful if swallowed or in contact with skin, causing serious skin and eye irritation, and potential respiratory irritation.[4] Therefore, we must assume this compound presents similar hazards.
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Route | Potential Effect | Rationale |
| Dermal (Skin) Contact | Irritation, potential for systemic toxicity. | Aromatic amines are lipid-soluble and can be absorbed through the skin.[3] Related compounds cause skin irritation.[4] |
| Ocular (Eye) Contact | Serious eye irritation or damage. | Analytes like 2-Quinolinamine and 2-Methylquinoline are known to cause severe eye irritation or damage.[4][5] |
| Inhalation | Respiratory tract irritation. | As a solid powder, airborne dust presents an inhalation risk. Related compounds may cause respiratory irritation.[4] |
| Ingestion | Harmful or toxic if swallowed. | Oral toxicity is a common hazard for this class of chemicals.[4][6] |
This assessment dictates that our primary goal is to prevent all direct contact with the substance, whether in solid or solution form.
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between you and a potential hazard. Before reaching for a glove or goggle, robust engineering and administrative controls must be in place. These controls are designed to minimize exposure by removing the hazard at its source.
-
Engineering Control: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains vapors and airborne particulates, preventing inhalation. Ensure the fume hood has been certified within the last year and that the sash is kept as low as possible.
-
Administrative Controls:
-
Designate a specific area within the lab for handling this compound.
-
Ensure eyewash stations and safety showers are unobstructed and have been tested within the month.[5]
-
Restrict access to the designated area to trained personnel only.
-
The Last Line of Defense: A Head-to-Toe PPE Protocol
The selection of PPE is a critical decision based on the hazards identified. The following protocol provides a comprehensive barrier to the anticipated risks.
Eye and Face Protection
Direct splashes of chemicals, even in small quantities, can cause irreversible eye damage.
-
Mandatory: Wear chemical splash goggles that meet ANSI Z87.1 standards.[5] Goggles provide a 360-degree seal around the eyes, protecting against splashes from all angles.
-
Recommended for High-Risk Operations: When handling larger quantities (>10g) or if there is a significant splash risk, a full-face shield must be worn over the chemical splash goggles.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is standard. Ensure it is fully buttoned to provide maximum coverage.[7]
-
Protective Clothing: Wear long pants and closed-toe, closed-heel shoes.[7] The footwear should be made of a non-porous material. Avoid fabrics like polyester that can melt when exposed to certain chemicals.
-
Gloves: The Critical Interface Most chemical exposures in a lab setting occur on the hands. Therefore, glove selection is not a matter of convenience but of critical safety. For aromatic amines, preventing skin absorption is the primary objective.
-
Glove Type: Due to the risk of dermal absorption, double-gloving is required.
-
Inner Glove: A disposable nitrile glove. Nitrile is a good general-use material preferred over latex for its chemical resistance and for preventing latex allergies.[8]
-
Outer Glove: A thicker, chemical-resistant glove. Based on glove selection charts for amines, Polyvinyl Chloride (PVC) offers good protection.[9] For extended contact or immersion, a heavier-duty glove like Butyl rubber should be considered.
-
-
Glove Protocol: Always inspect gloves for rips or punctures before use.[9] Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them immediately after the task is complete or if contamination is suspected. Never reuse disposable gloves.[9]
-
Table 2: PPE Selection Summary
| Body Part | Protection Level | Required PPE Specification | Rationale |
| Eyes | Primary | Chemical Splash Goggles | Protects against splashes and airborne dust.[5] |
| Face | Secondary (Task-Dependent) | Full Face Shield (over goggles) | Required for large quantities or high splash potential. |
| Hands | Primary | Double-Gloved: Nitrile (inner), PVC or Butyl Rubber (outer) | Prevents dermal absorption of aromatic amines.[3][9] |
| Body | Primary | Flame-Resistant Lab Coat | Protects skin and clothing from incidental contact. |
| Feet | Primary | Closed-toe, chemical-resistant shoes | Protects feet from spills.[7] |
| Respiratory | Secondary (As needed) | NIOSH-approved respirator with P100/OV cartridge | Required only if engineering controls fail or for spill cleanup.[1] |
Operational Plan: A Step-by-Step Handling Workflow
This workflow integrates the PPE requirements into a procedural guide for safely handling this compound from receipt to disposal.
References
- 1. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cpachem.com [cpachem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. osha.gov [osha.gov]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. ehsdb.com [ehsdb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
